molecular formula C11H14N2S B086420 1-Butyl-1H-benzoimidazole-2-thiol CAS No. 67624-27-5

1-Butyl-1H-benzoimidazole-2-thiol

Cat. No.: B086420
CAS No.: 67624-27-5
M. Wt: 206.31 g/mol
InChI Key: OVTQTPRJINYNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-1H-benzoimidazole-2-thiol is a benzimidazole derivative, a class of heterocyclic compounds that serve as a privileged scaffold in medicinal chemistry and materials science. Benzimidazole-thione derivatives are frequently investigated for their diverse biological activities, which include potential anthelmintic and antioxidant properties . The compound's structure, featuring a sulfur donor atom, also makes benzimidazole-based molecules candidates for application as corrosion inhibitors for metals and alloys in industrial processes . In synthetic chemistry, 1H-benzo[d]imidazole-2(3H)-thione precursors can undergo alkylation, and the specific placement of a butyl group can be part of studies on reaction pathways and the synthesis of more complex fused tricyclic systems . The value of this reagent for researchers lies in its utility as a versatile building block for the development of new pharmacologically active molecules and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTQTPRJINYNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385282
Record name 1-Butyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67624-27-5
Record name 1-Butyl-1,3-dihydro-2H-benzimidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67624-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Butyl-1H-benzoimidazole-2-thiol: Physicochemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1H-benzoimidazole-2-thiol, a derivative of the versatile benzimidazole scaffold, is a compound of increasing interest in medicinal chemistry and materials science. The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties. The addition of a butyl group and a thiol functionality at specific positions on the benzimidazole ring system can significantly modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and known biological activities of this compound and its closely related isomer, 2-(butylthio)-1H-benzo[d]imidazole.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interaction with biological systems. It's important to distinguish between the N-alkylated (1-butyl-1H-benzoimidazole-2-thione) and S-alkylated (2-(butylthio)-1H-benzo[d]imidazole) isomers, as their properties can differ. The tautomeric nature of the parent molecule, 1H-benzo[d]imidazole-2-thiol, allows for alkylation to occur at either the nitrogen or the sulfur atom, leading to these two distinct isomers.

Nomenclature and Structural Information
  • Systematic Name (N-alkylated): 1-butyl-1,3-dihydro-2H-benzimidazole-2-thione

  • Systematic Name (S-alkylated): 2-(butylthio)-1H-benzo[d]imidazole

  • CAS Number (N-alkylated): 67624-27-5[1]

  • Molecular Formula: C₁₁H₁₄N₂S[1]

  • Molecular Weight: 206.31 g/mol [1]

Tabulated Physical and Chemical Data
PropertyValue (for 1-butyl-1,3-dihydro-2H-benzimidazole-2-thione)Value (for 2-(butylthio)-1H-benzo[d]imidazole)
Melting Point (°C) Not explicitly found135[2]
Boiling Point (°C) 314.2 (at 760 mmHg)[1]Not explicitly found
Density (g/cm³) 1.19[1]Not explicitly found
Refractive Index 1.643[1]Not explicitly found
Flash Point (°C) 143.8[1]Not explicitly found
Solubility Generally soluble in polar organic solvents like methanol.[3] Limited solubility in water.Soluble in organic solvents.

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. The following data is for the S-alkylated isomer, 2-(butylthio)-1H-benzo[d]imidazole.

Tabulated Spectral Data for 2-(butylthio)-1H-benzo[d]imidazole
SpectroscopyKey Peaks and Assignments
¹H-NMR (DMSO-d₆) δ 12.50 (s, 1H, NH), 7.50 (s, 2H, Ar-H), 7.06 (m, 2H, Ar-H), 3.23 (t, 2H, CH₂), 1.63 (quint, 2H, CH₂), 1.37 (sextet, 2H, CH₂), 0.85 (t, 3H, CH₃)[2]
¹³C-NMR (DMSO-d₆) δ 149.3 (C=N), 120.4 (Ar), 30.4 (CH₂), 29.9 (CH₂), 20.3 (CH₂), 12.52 (CH₃)[2]
Infrared (KBr, cm⁻¹) 3400 (NH), 3047 (CH-aromatic), 2955 (CH aliphatic), 1671 (C=N), 1619 (NH-IP), 1588 (C=C), 1498, 1465, 1432.7 (CH₂)[2]

Experimental Protocols

The synthesis of this compound and its isomer typically involves the alkylation of the parent compound, 1H-benzo[d]imidazole-2-thiol (also known as 2-mercaptobenzimidazole). The choice of reaction conditions can influence the regioselectivity of the alkylation, leading to either the N-butyl or S-butyl product.

Synthesis of 2-(butylthio)-1H-benzo[d]imidazole (S-alkylation)

This protocol is adapted from the literature for the synthesis of the S-alkylated isomer.[2]

Materials:

  • 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone

  • 1-Bromobutane

  • Triethylamine

  • Acetone

  • Water

Procedure:

  • Dissolve 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone (0.005 mol) in 40 mL of acetone containing triethylamine (0.01 mol).

  • To this stirred solution, add a solution of 1-bromobutane (0.005 mol) in 10 mL of acetone.

  • Stir the reaction mixture at room temperature for 28 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, evaporate the solvent under vacuum.

  • Add water to the residue to precipitate the product.

  • Filter the precipitate and wash with water.

  • The crude product can be crystallized from ethanol to yield pure 2-(butylthio)-1H-benzo[d]imidazole.[2]

Synthesis_S_Alkylation 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone Reaction Mixture Reaction Mixture 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone->Reaction Mixture Stirring (28h, RT) Stirring (28h, RT) Reaction Mixture->Stirring (28h, RT) Alkylation 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture Acetone Acetone Acetone->Reaction Mixture Evaporation Evaporation Stirring (28h, RT)->Evaporation Precipitation (with Water) Precipitation (with Water) Evaporation->Precipitation (with Water) Filtration Filtration Precipitation (with Water)->Filtration Crystallization (Ethanol) Crystallization (Ethanol) Filtration->Crystallization (Ethanol) 2-(butylthio)-1H-benzo[d]imidazole 2-(butylthio)-1H-benzo[d]imidazole Crystallization (Ethanol)->2-(butylthio)-1H-benzo[d]imidazole

Synthesis of 2-(butylthio)-1H-benzo[d]imidazole.
General Protocol for N-Alkylation of Benzimidazoles

While a specific protocol for the N-butylation of 1H-benzo[d]imidazole-2-thiol was not found, a general procedure for N-alkylation of benzimidazoles can be adapted. This typically involves the use of a strong base to deprotonate the imidazole nitrogen, followed by reaction with an alkyl halide.

Materials:

  • 1H-benzo[d]imidazole-2-thiol

  • Sodium hydride (NaH) or another strong base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromobutane

  • Water

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1H-benzo[d]imidazole-2-thiol.

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C and carefully add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Add 1-bromobutane dropwise to the reaction mixture.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis_N_Alkylation 1H-benzo[d]imidazole-2-thiol 1H-benzo[d]imidazole-2-thiol Deprotonation (NaH, DMF) Deprotonation (NaH, DMF) 1H-benzo[d]imidazole-2-thiol->Deprotonation (NaH, DMF) Alkylation (1-Bromobutane) Alkylation (1-Bromobutane) Deprotonation (NaH, DMF)->Alkylation (1-Bromobutane) N-alkylation Quenching (Water) Quenching (Water) Alkylation (1-Bromobutane)->Quenching (Water) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Quenching (Water)->Extraction (Ethyl Acetate) Purification (Chromatography) Purification (Chromatography) Extraction (Ethyl Acetate)->Purification (Chromatography) 1-butyl-1H-benzoimidazole-2-thione 1-butyl-1H-benzoimidazole-2-thione Purification (Chromatography)->1-butyl-1H-benzoimidazole-2-thione

General synthesis of 1-butyl-1H-benzoimidazole-2-thione.

Biological Activity and Potential Applications

Benzimidazole derivatives are known to possess a wide spectrum of biological activities. While specific studies on this compound are limited, the broader class of N- and S-alkylated benzimidazole-2-thiols has been investigated for various therapeutic applications.

Antimicrobial Activity

Numerous studies have reported the antimicrobial and antifungal activities of benzimidazole-2-thiol derivatives. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilic nature of the butyl group may enhance the compound's ability to penetrate microbial cell walls, potentially leading to increased efficacy.

Anticancer Activity

The benzimidazole scaffold is present in several anticancer drugs. Derivatives of benzimidazole have been shown to inhibit various cancer-related targets, including kinases and tubulin polymerization. The thiol group can also participate in interactions with biological targets. Further research is needed to evaluate the specific anticancer potential of this compound.

Enzyme Inhibition

The structural similarity of the benzimidazole core to purine bases suggests that these compounds can act as enzyme inhibitors by competing with natural substrates. This makes them attractive candidates for targeting a variety of enzymes involved in disease pathways.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and mechanisms of action for this compound have not been elucidated in the available literature. However, based on the activities of related benzimidazole derivatives, potential mechanisms could involve:

  • Inhibition of microbial growth: This could occur through various mechanisms, including interference with cell wall synthesis, protein synthesis, or nucleic acid replication.

  • Induction of apoptosis in cancer cells: Benzimidazole derivatives have been shown to trigger programmed cell death through both intrinsic and extrinsic pathways.

  • Modulation of kinase activity: Many kinases are crucial for cell signaling and are implicated in diseases like cancer. Benzimidazoles can act as kinase inhibitors.

Potential_Mechanisms cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Protein Synthesis Inhibition Protein Synthesis Inhibition Nucleic Acid Replication Inhibition Nucleic Acid Replication Inhibition Apoptosis Induction Apoptosis Induction Kinase Inhibition Kinase Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound This compound Inhibition of Microbial Growth Inhibition of Microbial Growth This compound->Inhibition of Microbial Growth Potential Mechanism Anticancer Effects Anticancer Effects This compound->Anticancer Effects Potential Mechanism Inhibition of Microbial Growth->Cell Wall Synthesis Inhibition Inhibition of Microbial Growth->Protein Synthesis Inhibition Inhibition of Microbial Growth->Nucleic Acid Replication Inhibition Anticancer Effects->Apoptosis Induction Anticancer Effects->Kinase Inhibition Anticancer Effects->Tubulin Polymerization Inhibition

Potential mechanisms of action for benzimidazole derivatives.

Conclusion

This compound and its isomer represent promising scaffolds for the development of new therapeutic agents and functional materials. This technical guide has summarized the available physicochemical data, provided detailed synthetic protocols, and outlined the potential biological activities of this class of compounds. Further research is warranted to fully elucidate the specific properties and mechanisms of action of the N-butyl and S-butyl isomers, which will be crucial for their future applications in drug discovery and development. The provided data and protocols serve as a valuable resource for researchers embarking on the synthesis and evaluation of these intriguing benzimidazole derivatives.

References

An In-depth Technical Guide to 1-Butyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Butyl-1H-benzoimidazole-2-thiol, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of data for this specific compound, this guide also includes information on closely related analogues to provide a broader context for its potential properties and applications.

Chemical Identifiers and Physicochemical Properties

Table 1: Identifiers of Benzimidazole-2-thiol and Related N-Alkyl Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1H-Benzimidazole-2-thiol583-39-1[1][2][3]C₇H₆N₂S150.20[3]
1-Methyl-1H-benzoimidazole-2-thiol2360-22-7[4]C₈H₈N₂S164.23[4]
1-Propyl-1H-benzoimidazole-2-thiol67624-25-3[5]C₁₀H₁₂N₂S192.28[5]
1-(propan-2-yl)-1H-1,3-benzodiazole-2-thiol2416-65-1[6]C₁₀H₁₂N₂S192.28[6]
2-Butyl-1H-benzimidazole (Isomer)5851-44-5[7]C₁₁H₁₄N₂174.24

Table 2: Predicted and Observed Physicochemical Properties of Benzimidazole-2-thiol and its Derivatives

Property1H-Benzimidazole-2-thiol1-Methyl-1H-benzoimidazole-2-thiol2-Butyl-1H-benzimidazole (Isomer)
Melting Point303-304 °C[8]193-197 °CNot Available
pKaNot AvailableNot AvailableNot Available
LogPNot Available1.3 (Computed)[4]Not Available
SolubilitySoluble in Methanol[1]Not AvailableNot Available

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the N-alkylation of 1H-benzoimidazole-2-thiol. It is crucial to select appropriate reaction conditions to favor N-alkylation over the competing S-alkylation, which is also a common reaction pathway for this ambident nucleophile.

A general approach involves the deprotonation of 1H-benzoimidazole-2-thiol with a suitable base, followed by the addition of an alkylating agent, such as 1-bromobutane. The choice of solvent and base is critical in directing the regioselectivity of the alkylation.

General Synthetic Workflow

The synthesis of 1-alkyl-1H-benzoimidazole-2-thiols generally follows the pathway illustrated below.

SynthesisWorkflow General Synthesis of 1-Alkyl-1H-benzoimidazole-2-thiol A 1H-Benzimidazole-2-thiol C Benzimidazole-2-thiolate anion A->C Deprotonation B Base (e.g., NaH, K2CO3) in aprotic polar solvent (e.g., DMF, Acetone) E 1-Alkyl-1H-benzoimidazole-2-thiol C->E N-Alkylation (Kinetic Control) F S-Alkylated Byproduct C->F S-Alkylation (Thermodynamic Control) D Alkyl Halide (e.g., 1-Bromobutane)

Caption: General reaction pathway for the synthesis of 1-Alkyl-1H-benzoimidazole-2-thiol.

Detailed Experimental Protocol for N-Alkylation

This protocol is a generalized procedure and may require optimization for the synthesis of this compound.

Materials:

  • 1H-Benzimidazole-2-thiol

  • 1-Bromobutane

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: A flame-dried round-bottom flask is charged with 1H-benzoimidazole-2-thiol (1.0 equivalent) under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Anhydrous DMF or acetone is added to dissolve the starting material.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. A base such as sodium hydride (1.1 equivalents) or potassium carbonate (2.0 equivalents) is added portion-wise while stirring. The mixture is stirred at this temperature for 30-60 minutes.

  • Alkylation: 1-Bromobutane (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound.

Note on Regioselectivity: The formation of the S-alkylated isomer, 2-(butylthio)-1H-benzimidazole, is a potential side reaction.[9][10] The use of polar aprotic solvents and certain counterions can influence the N/S alkylation ratio. Kinetic control (lower temperatures) generally favors N-alkylation, while thermodynamic control (higher temperatures) can lead to the more stable S-alkylated product.

Potential Biological Activities and Applications

Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry.[8] While specific biological data for this compound is not extensively reported, studies on analogous compounds suggest potential therapeutic applications.

Antimicrobial Activity

Various N- and S-substituted 1H-benzo[d]imidazole-2-thiol derivatives have been synthesized and evaluated for their antimicrobial properties.[8] These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The lipophilicity of the N-alkyl substituent can influence the antimicrobial potency, suggesting that the butyl group in the target compound may contribute to its biological activity.

Anti-diabetic Activity

A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols has been reported as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[11][12] The most active compounds in the series exhibited significantly lower IC₅₀ values compared to the standard drug acarbose.[11] This suggests that the benzimidazole-2-thiol scaffold could be a promising starting point for the development of new anti-diabetic agents.

Other Potential Activities

The benzimidazole core is associated with a broad spectrum of pharmacological effects, including anticancer, antiviral, and anti-inflammatory activities.[13] The introduction of a butyl group at the N-1 position and a thiol at the C-2 position may modulate these activities, warranting further investigation.

Experimental Protocols for Biological Evaluation

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from a study on related benzimidazole-2-thiol derivatives.[11]

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase (20 µL) is pre-incubated with the test compound (20 µL) at various concentrations in a 96-well plate at 37 °C for 15 minutes.

  • The substrate, pNPG (20 µL), is added to initiate the reaction.

  • The reaction mixture is incubated at 37 °C for 30 minutes.

  • The absorbance is measured at 405 nm using a microplate reader.

  • Acarbose is used as a positive control.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (this compound)

  • Standard antibiotic (e.g., ciprofloxacin)

  • 96-well microplates

Procedure:

  • Serial dilutions of the test compound are prepared in MHB in a 96-well microplate.

  • Each well is inoculated with a standardized bacterial suspension.

  • The microplates are incubated at 37 °C for 18-24 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a derivative of the versatile benzimidazole scaffold. While specific data for this compound is limited, the available information on its analogues suggests that it holds potential for further investigation, particularly in the areas of antimicrobial and anti-diabetic drug discovery. The synthetic routes and experimental protocols outlined in this guide provide a foundation for researchers to explore the properties and applications of this and related compounds. Further studies are warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its biological activity profile and potential mechanisms of action.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Butyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, conformation, and physicochemical properties of 1-Butyl-1H-benzoimidazole-2-thiol. The document synthesizes experimental data from crystallographic and spectroscopic studies of closely related analogs, alongside computational modeling, to offer a comprehensive understanding of this heterocyclic compound.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. The molecule this compound, which incorporates a butyl group at the N1 position and a thiol group at the C2 position, is of considerable interest for further investigation and drug development. A key characteristic of 2-mercaptobenzimidazoles is the existence of thione-thiol tautomerism, which plays a crucial role in their chemical reactivity and biological function. This guide will delve into the structural nuances dictated by this tautomerism and the conformational flexibility of the butyl substituent.

Molecular Structure and Conformation

Direct crystallographic data for this compound is not publicly available. However, the molecular structure can be confidently inferred from the crystal structure of its S-alkylated isomer, 2-(Butylthio)-1H-benzo[d]imidazole, and computational studies on related N-butyl benzimidazole compounds.

Tautomerism

The this compound molecule can exist in two tautomeric forms: the thiol form and the thione form. The thione form is generally considered to be the more stable tautomer in the solid state for related 2-mercaptobenzimidazole compounds.

Crystallographic Insights from 2-(Butylthio)-1H-benzo[d]imidazole

The crystal structure of the closely related S-butyl isomer provides critical data on bond lengths and angles for the core benzimidazole ring and the attached butyl group. In this analog, the benzimidazole core is essentially planar. The butyl chain, as expected, exhibits conformational flexibility.

Computational Modeling and Conformational Analysis

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for investigating the geometry and conformational landscape of molecules. A comprehensive study on N-Butyl-1H-benzimidazole using the DFT/B3LYP method with the 6-311++G(d,p) basis set has shown that the butyl substituent has no significant effect on the conjugation and structural organization of the benzimidazole ring itself.[1][2] The primary conformational freedom lies in the torsion angles of the butyl chain. For this compound, the key dihedral angles determining the orientation of the butyl group relative to the benzimidazole ring are expected to result in several low-energy conformers.

Table 1: Predicted and Experimental Structural Parameters of the Benzimidazole Core

ParameterPredicted Bond Length (Å) (N-Butyl-1H-benzimidazole)[1][2]Experimental Bond Length (Å) (N-Butyl-1H-benzimidazole)[1][2]
C1-N261.3861.391
C2-N271.3871.367
C7-N261.377-
C7-N271.306-

Note: Atom numbering is based on the computational study of N-Butyl-1H-benzimidazole and may not directly correspond to standard IUPAC nomenclature for the thiol derivative.

Experimental Protocols

Synthesis of this compound

The synthesis of N-alkylated benzimidazole-2-thiols can be achieved through a multi-step process. A general and widely used method involves the initial formation of the benzimidazole-2-thiol core, followed by N-alkylation.

Step 1: Synthesis of 1H-benzoimidazole-2-thiol

A common procedure involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base.

  • Materials: o-phenylenediamine, potassium hydroxide, carbon disulfide, ethanol (95%), water, acetic acid.

  • Procedure: A mixture of o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) in 95% ethanol and water is heated under reflux for approximately 3 hours. After cooling, the reaction mixture is treated with activated charcoal and filtered. The filtrate is then heated, and warm water is added. The product is precipitated by acidification with dilute acetic acid, filtered, washed with water, and dried.

Step 2: N-Alkylation to form this compound

The N-alkylation of 1H-benzoimidazole-2-thiol can be performed using an appropriate alkylating agent, such as 1-bromobutane, in the presence of a base.

  • Materials: 1H-benzoimidazole-2-thiol, 1-bromobutane, potassium carbonate, acetone.

  • Procedure: A mixture of 1H-benzoimidazole-2-thiol (0.01 mol) and potassium carbonate (0.01 mol) in dry acetone is stirred and heated under reflux for 1 hour. 1-bromobutane (0.01 mol) is then added to the reaction mixture, and heating under reflux is continued for several hours until the reaction is complete (monitored by TLC). After cooling, the inorganic salts are filtered off. The solvent is evaporated from the filtrate, and the resulting crude product is purified, typically by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, as well as signals for the butyl chain protons (triplet for the terminal methyl group, and multiplets for the methylene groups). The NH proton of the imidazole ring will also be present. For the closely related 2-(Butylthio)-1H-benzo[d]imidazole, the following signals were observed (in DMSO-d₆): a triplet for the terminal CH₃ at approximately 0.85 ppm, two multiplets for the internal CH₂ groups between 1.37 and 1.63 ppm, a triplet for the S-CH₂ group at 3.23 ppm, and aromatic protons around 7.06-7.50 ppm. A singlet for the NH proton appears at 12.50 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the benzimidazole ring and the four carbons of the butyl chain. For 2-(Butylthio)-1H-benzo[d]imidazole, the butyl carbons appear at approximately 12.52 (CH₃), 20.3 (CH₂), 29.9 (CH₂), and 30.4 (CH₂) ppm.[3] The C=S (or C-S) carbon is expected in the range of 150-170 ppm.

Infrared (IR) Spectroscopy

  • The IR spectrum provides information about the functional groups present. Key expected vibrational bands include: N-H stretching (around 3400-3100 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=N and C=C stretching in the aromatic region (around 1620-1450 cm⁻¹), and C=S stretching (around 1100-1250 cm⁻¹).

Table 2: Spectroscopic Data for 2-(Butylthio)-1H-benzo[d]imidazole[3]

TechniqueSolventChemical Shifts (δ, ppm) / Wavenumber (cm⁻¹)
¹H NMR DMSO-d₆0.85 (t, 3H, CH₃), 1.37 (sextet, 2H, CH₂), 1.63 (quintet, 2H, CH₂), 3.23 (t, 2H, S-CH₂), 7.06 (m, 2H, Ar-H), 7.50 (s, 2H, Ar-H), 12.50 (s, 1H, NH)
¹³C NMR DMSO-d₆12.52 (CH₃), 20.3 (CH₂), 29.9 (CH₂), 30.4 (CH₂), 120.4 (Ar), 149.3 (C=N)
IR (KBr) -3400 (NH), 3047 (aromatic C-H), 2955 (aliphatic C-H), 1671 (C=N), 1619 (NH-IP), 1588 (C=C)

Mandatory Visualizations

The logical workflow for the synthesis and characterization of this compound is depicted below. This diagram illustrates the key steps from starting materials to the final, characterized product.

Synthesis_and_Characterization_Workflow cluster_char Characterization Start Starting Materials (o-phenylenediamine, CS2, 1-bromobutane) Step1 Step 1: Synthesis of 1H-benzoimidazole-2-thiol Start->Step1 Intermediate 1H-benzoimidazole-2-thiol Step1->Intermediate Step2 Step 2: N-Alkylation with 1-bromobutane Intermediate->Step2 Product Crude 1-Butyl-1H- benzoimidazole-2-thiol Step2->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure 1-Butyl-1H- benzoimidazole-2-thiol Purification->FinalProduct NMR NMR (1H, 13C) FinalProduct->NMR Structural Confirmation IR IR Spectroscopy FinalProduct->IR Functional Group Analysis MS Mass Spectrometry FinalProduct->MS Molecular Weight Verification

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide has outlined the key structural and conformational features of this compound based on available experimental and computational data from closely related analogs. The thione-thiol tautomerism is a critical aspect of its chemistry. While direct crystallographic data is pending, the provided information on synthesis, spectroscopic characterization, and computational analysis serves as a robust foundation for researchers and scientists in the field of drug development. The detailed experimental protocols offer a clear pathway for the synthesis and subsequent investigation of this promising benzimidazole derivative.

References

Spectroscopic and Synthetic Profile of 1-Butyl-1H-benzoimidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1H-benzoimidazole-2-thiol belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. The incorporation of a butyl group at the N1 position and a thiol group at the C2 position imparts specific physicochemical properties that can influence biological activity and material characteristics. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed, representative experimental protocol.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of structurally similar compounds reported in the literature.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (4H)7.00 - 7.50Multiplet-
N-CH₂ (2H)4.10 - 4.40Triplet7.0 - 8.0
CH₂ (2H)1.70 - 1.90Sextet7.0 - 8.0
CH₂ (2H)1.30 - 1.50Sextet7.0 - 8.0
CH₃ (3H)0.90 - 1.00Triplet7.0 - 8.0
NH/SH (1H)12.0 - 13.0Broad Singlet-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
C=S165.0 - 175.0
Aromatic C (Quaternary)130.0 - 140.0
Aromatic CH110.0 - 125.0
N-CH₂43.0 - 48.0
CH₂28.0 - 32.0
CH₂19.0 - 22.0
CH₃13.0 - 15.0

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3300Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C=N Stretch1610 - 1630Medium
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
C=S Stretch1200 - 1300Medium
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/z
[M+H]⁺207.10
[M]⁺206.09

Experimental Protocols

This section outlines a representative protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-substituted benzimidazole-2-thiols involves the reaction of the corresponding N-substituted o-phenylenediamine with carbon disulfide.

Materials:

  • N-Butyl-o-phenylenediamine

  • Carbon disulfide (CS₂)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve N-Butyl-o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (1.1 equivalents) in ethanol to the flask and stir the mixture.

  • Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture at room temperature.

  • Reflux the mixture for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry: The mass spectrum is obtained using an Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight of the compound.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Reactants N-Butyl-o-phenylenediamine + CS₂ Reaction Reaction in EtOH/KOH Reactants->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Characterization_Workflow Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Spectroscopic characterization workflow.

The Tautomeric and Isomeric Landscape of 1-Butyl-1H-benzoimidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomerism and isomerism of 1-Butyl-1H-benzoimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. Understanding the subtle structural variations of this molecule is crucial for rational drug design, as different tautomers and isomers can exhibit distinct physicochemical properties and biological activities. This document summarizes key theoretical and experimental findings, details analytical methodologies, and presents data in a clear, comparative format.

Thione-Thiol Tautomerism: A Fundamental Equilibrium

This compound exists in a dynamic equilibrium between two primary tautomeric forms: the thione form (1-butyl-1,3-dihydro-2H-benzoimidazole-2-thione) and the thiol form (this compound). This equilibrium is a result of proton migration between the nitrogen and sulfur atoms within the benzimidazole core.

Theoretical studies, primarily using Density Functional Theory (DFT) at the B3LYP/6-311G** level and semi-empirical methods like AM1 and PM3, have consistently shown that the thione tautomer is the more stable form for 2-mercaptobenzimidazole and its analogues, both in the gas phase and in solution.[1][2] The thione form is generally favored by 0.7–8.7 kcal/mol over the thiol form.[1] This energetic preference is a key determinant of the molecule's ground state structure and reactivity.

The proton transfer between the two forms can occur via intramolecular or solvent-assisted intermolecular pathways. Water or methanol-assisted proton transfer has a significantly lower activation energy due to the formation of hydrogen-bonded complexes, facilitating the tautomerization process.[1]

Spectroscopic Evidence

Experimental data from various spectroscopic techniques corroborates the theoretical prediction of the thione form's dominance.

  • ¹³C-NMR Spectroscopy: The presence of a signal in the range of δ 166.20 ppm is indicative of a C=S (thione) carbon, providing strong evidence for the thione tautomer in solution.[3]

  • ¹H-NMR Spectroscopy: In the parent 1H-benzoimidazole-2-thiol, a broad singlet observed around δ 12.20 ppm, which disappears upon D₂O exchange, is characteristic of the two N-H protons of the thione form.[3]

  • Infrared (IR) Spectroscopy: For S-alkylated derivatives, the absence of a characteristic C=S stretching vibration (typically around 1050-1250 cm⁻¹) and the presence of a C=N imidazole vibration (around 1626-1616 cm⁻¹) suggest that when the thiol proton is replaced (in this case, by an alkyl group), the thiol form is locked.[4] This indirectly supports the existence of the thiol tautomer. In unsubstituted or N-substituted benzimidazole-2-thiols, the presence of N-H stretching bands (around 3452-3394 cm⁻¹) and the absence of a distinct S-H band further point to the thione as the major form.[4]

Isomerism in this compound

Beyond tautomerism, isomerism in this class of compounds primarily relates to the position of the substituent on the benzimidazole ring system. For this compound, the key isomeric consideration is the attachment of the butyl group to one of the two nitrogen atoms of the imidazole ring, leading to:

  • This compound: The butyl group is on the nitrogen at position 1.

  • 3-Butyl-1H-benzoimidazole-2-thiol: This would be an incorrect naming convention as the numbering would start from the substituted nitrogen. The correct name would still be 1-butyl, but it represents a distinct isomer if the benzimidazole ring itself is asymmetrically substituted on the benzene portion. In the case of an unsubstituted benzene ring, the 1- and 3- positions are equivalent due to tautomerism in the parent compound. However, once N-substituted, this equivalence is lost.

Additionally, for the butyl group itself, positional isomers exist (n-butyl, isobutyl, sec-butyl, and tert-butyl), each potentially conferring different steric and electronic properties to the molecule. For the purpose of this guide, "butyl" is assumed to be n-butyl unless otherwise specified.

Quantitative Data Summary

The following tables summarize the key quantitative data from theoretical and experimental studies on benzimidazole-2-thiol and its derivatives.

Table 1: Calculated Relative Stabilities of Tautomers
Tautomeric Pair Energy Difference (kcal/mol)
Thione vs. ThiolThione is more stable by 0.7 - 8.7[1]
Methodology: DFT at B3LYP/6-311G* level*
Table 2: Key Spectroscopic Data for Tautomer Identification
Spectroscopic Technique Key Feature Indication
¹³C-NMRSignal at δ ~166 ppm[3]C=S (Thione form)
IR SpectroscopyAbsence of C=S stretch in S-alkylated derivatives[4]C-S (Thiol form locked)
IR SpectroscopyPresence of N-H stretch (3452-3394 cm⁻¹)[4]N-H group (Thione form)

Experimental and Computational Protocols

Synthesis of this compound (General Method)

A common synthetic route involves the reaction of 1-butyl-2-aminobenzene with carbon disulfide. The specific protocol for a related derivative, 5-R-1H-benzo[d]imidazole-2-thiol, involves the use of potassium hydroxide in ethanol.

Protocol:

  • Dissolve the corresponding N-butyl-o-phenylenediamine in ethanol.

  • Add carbon disulfide to the solution.

  • Add a solution of potassium hydroxide in ethanol dropwise.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent like ethanol.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C-NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • IR Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets.

Computational Methodology
  • Density Functional Theory (DFT): Geometry optimization and energy calculations are performed using DFT methods, with the B3LYP functional and the 6-311G** basis set being a common choice.[1] Solvent effects can be modeled using the Polarizable Continuum Model (PCM).[1]

  • Semi-empirical Methods: Methods like AM1 and PM3 are used for faster calculations of properties like acidity constants and tautomeric equilibrium constants, particularly for larger sets of substituted compounds.[2]

Visualizing Tautomerism and Experimental Workflow

Caption: Thione-Thiol Tautomeric Equilibrium of this compound.

Workflow cluster_synthesis Synthesis cluster_analysis Characterization and Analysis cluster_conclusion Conclusion synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Analysis ir IR Spectroscopy synthesis->ir Analysis dft Computational Modeling (DFT, etc.) synthesis->dft Analysis conclusion Determination of Dominant Tautomer and Isomer nmr->conclusion Data Interpretation ir->conclusion Data Interpretation dft->conclusion Data Interpretation

References

The Enigmatic Biological Role of 1-Butyl-1H-benzoimidazole-2-thiol: An In-depth Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with a broad spectrum of biological activities. Among these, 1-Butyl-1H-benzoimidazole-2-thiol represents a molecule of significant interest, though its specific mechanism of action remains an area of active investigation. This technical guide provides a comprehensive overview of the known and extrapolated mechanisms of action for the 1H-benzoimidazole-2-thiol core and its derivatives, offering a foundational understanding for researchers exploring the therapeutic potential of this compound. We delve into its role as an antimicrobial, anticancer, and anti-inflammatory agent, and as a corrosion inhibitor, supported by available quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction: The Benzimidazole-2-thiol Scaffold

Benzimidazole and its derivatives are heterocyclic aromatic organic compounds that are structurally analogous to purine nucleoside bases, which allows for facile interaction with various biopolymers within living systems[1]. The 1H-benzoimidazole-2-thiol core, in particular, serves as a versatile starting point for the synthesis of a wide array of biologically active molecules[2][3][4][5][6][7][8]. While direct and extensive research on the specific mechanism of action of this compound is not yet widely published, the extensive body of literature on its parent scaffold and related derivatives provides a robust framework for understanding its potential biological activities. These activities are diverse, ranging from antimicrobial and anticancer effects to anti-inflammatory and corrosion-inhibiting properties[1][9][10][11][12][13][14][15][16][17]. This guide will synthesize the current understanding of these mechanisms to provide a comprehensive resource for the scientific community.

Antimicrobial Mechanism of Action

Derivatives of 1H-benzoimidazole-2-thiol have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The proposed mechanisms of action are multifaceted and often target essential cellular processes in microorganisms.

Inhibition of Ergosterol Biosynthesis

A primary mechanism of antifungal action for some benzimidazole derivatives is the inhibition of ergosterol biosynthesis[1]. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.

1H-benzoimidazole-2-thiol_Derivative 1H-benzoimidazole-2-thiol_Derivative Enzyme_in_Ergosterol_Pathway Enzyme_in_Ergosterol_Pathway 1H-benzoimidazole-2-thiol_Derivative->Enzyme_in_Ergosterol_Pathway Inhibits Ergosterol_Biosynthesis Ergosterol_Biosynthesis Enzyme_in_Ergosterol_Pathway->Ergosterol_Biosynthesis Blocks Fungal_Cell_Membrane_Integrity Fungal_Cell_Membrane_Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane_Integrity Disrupts Fungal_Cell_Death Fungal_Cell_Death Fungal_Cell_Membrane_Integrity->Fungal_Cell_Death Leads to

Caption: Inhibition of Ergosterol Biosynthesis Pathway.

Disruption of Bacterial Cell Division

Certain substituted benzimidazoles have been shown to target the filamenting temperature-sensitive protein Z (FtsZ)[18]. FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. Its inhibition prevents the formation of the Z-ring, a critical step in cytokinesis, ultimately leading to bacterial cell death.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of various 1H-benzoimidazole-2-thiol derivatives as reported in the literature.

CompoundMicrobial StrainActivity (MIC/IC50)Reference
Amide functionalized 1H-benzo[d]imidazole-2-thiol derivatives (4c, 4e, 4f, 4g, 4k, 4o)Gram-positive and Gram-negative bacteriaPromising antibacterial activity[4]
2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3ao, 3aq)Staphylococcus aureusMIC < 1 µg/mL[18]
2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3aa, 3ad)Staphylococcus aureusMIC 3.9–7.8 µg/mL[18]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Mycobacterium smegmatisMIC 3.9 µg/mL[18]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Candida albicansMIC 3.9 µg/mL[18]
Experimental Protocol: Antimicrobial Susceptibility Testing

A common method to determine the minimum inhibitory concentration (MIC) of a compound is the broth microdilution assay.

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Mechanism of Action

The anticancer properties of benzimidazole-2-thiol derivatives are attributed to their ability to interfere with DNA replication and cell cycle progression.

DNA Minor Groove Binding and Topoisomerase I Inhibition

Several bisbenzimidazole derivatives have been identified as DNA minor groove-binding ligands[12]. By binding to the minor groove of DNA, these compounds can interfere with the activity of DNA-dependent enzymes. Furthermore, some derivatives have been shown to inhibit human topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription[12]. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.

Benzimidazole_Derivative Benzimidazole_Derivative DNA_Minor_Groove DNA_Minor_Groove Benzimidazole_Derivative->DNA_Minor_Groove Binds to Topoisomerase_I Topoisomerase_I Benzimidazole_Derivative->Topoisomerase_I Inhibits DNA_Replication_Transcription DNA_Replication_Transcription DNA_Minor_Groove->DNA_Replication_Transcription Interferes with Topoisomerase_I->DNA_Replication_Transcription Prevents relaxation during Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Replication_Transcription->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Anticancer Mechanism via DNA Interaction.

Pin1 Inhibition

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is an enzyme that is overexpressed in many human cancers and plays a critical role in cell cycle regulation and proliferation. Some benzimidazole derivatives have been designed and synthesized as Pin1 inhibitors, demonstrating a potential therapeutic strategy for cancer treatment[19].

Quantitative Anticancer Data

The following table presents the in vitro anticancer activity of selected benzimidazole derivatives.

CompoundCell LineActivity (IC50/GI50)TargetReference
11a, 12a, 12b (bisbenzimidazoles)Panel of 60 human cancer cell linesGI50: 0.16 to 3.6 µMHuman Topoisomerase I[12]
12b (bisbenzimidazole)-50% inhibition of DNA relaxation at 16 µMHuman Topoisomerase I[12]
12a, 15b, 15d, 16c (benzimidazole derivatives)-IC50: 0.33-1.00 µMPin1[19]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Other Biological Activities

Anti-diabetic Activity: α-Glucosidase Inhibition

Certain derivatives of 5-amino-1H-benzo[d]imidazole-2-thiol have been identified as potent inhibitors of α-glucosidase[9]. This enzyme is involved in the breakdown of carbohydrates in the intestine. Its inhibition can delay glucose absorption and help manage postprandial hyperglycemia in diabetic patients.

CompoundEnzymeActivity (IC50)Reference
5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols (7a-m)α-glucosidase0.64 ± 0.05 µM to 343.10 ± 1.62 µM[9]
Ophthalmic Hypotensive Activity

Some 5-R-1H-benzo[d]imidazole-2-thiol derivatives have been shown to lower intraocular pressure in animal models, suggesting potential applications in the treatment of glaucoma[3].

CompoundConditionIOP ReductionReference
Compound 1a (0.4%)Normotensive animals31.37%[3]
Compound 1a (0.4%)Dexamethasone-induced glaucoma23.74%[3]
Corrosion Inhibition

Beyond biological systems, 1H-benzoimidazole-2-thiol and its derivatives are effective corrosion inhibitors for various metals and alloys[16]. They act by adsorbing onto the metal surface, forming a protective film that prevents contact with corrosive agents.

Benzimidazole_Thiol_Derivative Benzimidazole_Thiol_Derivative Metal_Surface Metal_Surface Benzimidazole_Thiol_Derivative->Metal_Surface Adsorbs onto Protective_Film Protective_Film Metal_Surface->Protective_Film Forms Corrosive_Agents Corrosive_Agents Corrosion Corrosion Corrosive_Agents->Corrosion Causes Protective_Film->Corrosion Inhibits

Caption: Mechanism of Corrosion Inhibition.

Conclusion and Future Directions

The 1H-benzoimidazole-2-thiol scaffold is a cornerstone in the development of novel therapeutic agents and industrial compounds. While the specific biological mechanisms of this compound are yet to be fully elucidated, the extensive research on its parent structure and derivatives provides a strong foundation for future investigations. The diverse activities, including antimicrobial, anticancer, and anti-diabetic effects, highlight the immense potential of this chemical class.

Future research should focus on:

  • Direct Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the butyl group and other positions on the benzimidazole ring to optimize potency and selectivity for specific biological targets.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of promising derivatives in relevant animal models of disease.

By continuing to explore the rich chemistry and biology of the 1H-benzoimidazole-2-thiol scaffold, the scientific community can unlock new avenues for the development of innovative drugs and technologies.

References

In Vitro Biological Activities of Benzimidazole-2-thiol Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of in vitro studies on various benzimidazole-2-thiol derivatives. No specific in vitro data was found for "1-Butyl-1H-benzoimidazole-2-thiol" in the reviewed literature. The information presented herein is based on structurally related compounds and is intended to serve as a representative guide for potential research and development.

Introduction

Benzimidazole-2-thiol and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The versatile benzimidazole scaffold, coupled with the reactive thiol group at the 2-position, allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities. In vitro studies have been instrumental in elucidating the potential of these compounds as anticancer, antimicrobial, and antioxidant agents. This technical guide summarizes key in vitro findings and experimental methodologies for various benzimidazole-2-thiol derivatives to inform future research and drug discovery efforts.

Anticancer Activity

A significant body of research has focused on the in vitro antiproliferative effects of benzimidazole-2-thiol derivatives against various cancer cell lines. The primary mechanism of action often involves the inhibition of critical cellular targets like kinases and tubulin polymerization, or the induction of apoptosis.

Quantitative Data for Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
4l HepG2 (Liver)12.62 ± 0.78[1]
1d HepG2 (Liver)5.31 ± 0.45[2]
1d HCT-116 (Colon)3.12 ± 0.28[2]
1f HepG2 (Liver)6.25 ± 0.51[2]
1f HCT-116 (Colon)4.58 ± 0.37[2]
1g HepG2 (Liver)7.14 ± 0.63[2]
1g HCT-116 (Colon)5.02 ± 0.41[2]
Compound 5 MCF-7 (Breast)17.8 ± 0.24 (µg/mL)[3]
Compound 5 DU-145 (Prostate)10.2 ± 1.4 (µg/mL)[3]
Compound 5 H69AR (Lung)49.9 ± 0.22 (µg/mL)[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 2 x 10³ cells per well and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: The benzimidazole-2-thiol derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. The cells are then incubated for a further 48 hours.[2]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (10 mg/mL) is added to each well, and the plate is incubated for 4 hours.[2]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The concentration of the compound that inhibits 50% of cell growth (IC50) is then calculated.[2]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Benzimidazole Derivatives B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Remove Medium & Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

MTT Assay Experimental Workflow

Antimicrobial Activity

Benzimidazole-2-thiol derivatives have demonstrated promising in vitro activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data for Antimicrobial Activity
Compound IDMicroorganismInhibition Zone (mm)MIC (µg/mL)Reference
5c E. coli ATCC 2592218 ± 0.01-[4]
5g E. coli ATCC 2592215 ± 0.04-[4]
7f E. coli ATCC 2592216 ± 0.02-[4]
7h E. coli ATCC 2592217 ± 0.01-[4]
2k S. aureus-12.5 (µmol/mL)[5]
2d E. coli-3.125 (µmol/mL)[5]
11 S. aureus24-[6]
11 Klebseilla spp.22-[6]

Note: MIC stands for Minimum Inhibitory Concentration.

Experimental Protocol: Agar Disc Diffusion Method

The agar disc diffusion method is a standard technique to assess the antimicrobial activity of chemical substances.

  • Culture Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Disc Application: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent.

  • Incubation: The impregnated discs are placed on the surface of the agar. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Agar_Disc_Diffusion_Workflow cluster_workflow Agar Disc Diffusion Method A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate A->B C Impregnate Sterile Discs with Test Compound B->C D Place Discs on Agar Surface C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Agar Disc Diffusion Experimental Workflow

Antioxidant Activity

Several benzimidazole-2-thiol derivatives have been evaluated for their in vitro antioxidant properties. These compounds can act as radical scavengers or by inhibiting lipid peroxidation, thereby protecting cells from oxidative damage.

Quantitative Data for Antioxidant Activity
Compound IDAssayResultReference
Compound 3 Lipid Peroxidation Inhibition57%[7]
BHT (Standard) Lipid Peroxidation Inhibition65%[7]
Compound 3a DPPH Radical ScavengingIC50 = 16.73 µg/mL[8]
BHT (Standard) DPPH Radical ScavengingIC50 = 14.44 µg/mL[8]

Note: BHT stands for Butylated Hydroxytoluene, a standard antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of compounds.

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

DPPH_Assay_Principle cluster_principle DPPH Radical Scavenging Principle DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + AH Antioxidant Benzimidazole-2-thiol (Antioxidant, AH) A_radical A• Antioxidant->A_radical - H•

Principle of the DPPH Radical Scavenging Assay

Conclusion

The in vitro studies summarized in this guide highlight the significant potential of benzimidazole-2-thiol derivatives as a versatile scaffold for the development of new therapeutic agents. The data indicates that modifications to the core structure can lead to potent anticancer, antimicrobial, and antioxidant activities. The provided experimental protocols offer a foundation for researchers to conduct further in vitro evaluations. While specific data for this compound is currently unavailable, the findings for related derivatives strongly suggest that this compound and its analogues warrant further investigation to explore their full therapeutic potential. Future studies should aim to elucidate structure-activity relationships and mechanisms of action to guide the rational design of more potent and selective drug candidates.

References

Potential Therapeutic Targets of 1-Butyl-1H-benzoimidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to purine nucleosides allows for interaction with various biopolymers, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anthelmintic properties.[1][3][4] This technical guide focuses on the potential therapeutic targets of a specific derivative, 1-Butyl-1H-benzoimidazole-2-thiol. While direct experimental data for this particular compound is limited in the public domain, this document extrapolates its potential based on the extensive research conducted on the benzimidazole-2-thiol core and its analogs. The addition of a butyl group at the N-1 position is anticipated to modulate the compound's lipophilicity and pharmacokinetic profile, potentially influencing its interaction with biological targets.[5]

Key Potential Therapeutic Areas and Targets

Based on the activities of structurally related benzimidazole-2-thiol derivatives, this compound is predicted to have potential applications in the following areas:

Oncology

Benzimidazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[3][6]

  • Tubulin Polymerization Inhibition: A well-established mechanism for benzimidazole-containing drugs (e.g., mebendazole) is the disruption of microtubule formation by binding to tubulin.[7] This leads to cell cycle arrest and apoptosis.

  • Enzyme Inhibition:

    • Tyrosine Kinases: Certain benzimidazole derivatives have been investigated for their interaction with proteins like BCR-ABL, a tyrosine kinase implicated in chronic myeloid leukemia.[8]

    • Histone Deacetylases (HDACs): Some benzimidazoles act as HDAC inhibitors, which is a validated target in cancer therapy.[9]

    • Proteasome Inhibition: Fenbendazole, a benzimidazole derivative, has been shown to inhibit proteasomal activity in cancer cells, leading to potent cytotoxic effects.[7]

  • Induction of Apoptosis: Many benzimidazole compounds induce apoptosis in cancer cells through mitochondrial dysfunction and cell cycle arrest.[6] For instance, novel 1,2,5-trisubstituted benzimidazoles have been shown to induce apoptosis with low micromolar IC50 values against various cancer cell lines.[6]

Infectious Diseases

The benzimidazole-2-thiol moiety is a cornerstone in the development of antimicrobial and anthelmintic agents.[1][2][10]

  • Antibacterial Activity: Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11][12] The proposed mechanisms often involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

  • Antifungal Activity: Benzimidazoles can inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes, making them effective antifungal agents.[1]

  • Anthelmintic Activity: The primary mechanism of action for anthelmintic benzimidazoles is the inhibition of fumarate reductase, an enzyme crucial for the energy metabolism of helminths.[13]

Metabolic Disorders

Recent studies have highlighted the potential of benzimidazole-2-thiol derivatives in managing metabolic diseases like diabetes.

  • α-Glucosidase Inhibition: Novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[14] This suggests a potential therapeutic role in type 2 diabetes.

Quantitative Data Summary

The following tables summarize quantitative data for various benzimidazole-2-thiol derivatives, providing an indication of the potential potency of this compound.

Table 1: α-Glucosidase Inhibitory Activity of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols [14]

Compound% InhibitionIC50 (µM)
7a93.5711.84 ± 0.26
7c94.929.84 ± 0.08
7d95.205.34 ± 0.16
7f95.006.46 ± 0.30
7i95.410.64 ± 0.05
Acarbose (Standard)58.49873.34 ± 1.21

Table 2: Antibacterial Activity (Minimal Inhibition Concentration; MIC) of S-Substituted 1H-benzo[d]imidazole-2-thiol Derivatives [11]

CompoundE. coli (Gram-negative) (µg/mL)P. aeruginosa (Gram-negative) (µg/mL)S. aureus (Gram-positive) (µg/mL)S. pyogenes (Gram-positive) (µg/mL)
5a100250200100
5b250500250200
5c200250125100
5d12520010050
5e1001255050

Table 3: Antiproliferative Activity of Benzothiazole, Benzimidazole, and Benzoxazole Derivatives [15]

CompoundCell LineIC50 (µM)
1d (Benzothiazole)HepG22.67 ± 0.21
1d (Benzothiazole)HCT-1163.15 ± 0.33
1f (Benzimidazole)HepG23.58 ± 0.42
1f (Benzimidazole)HCT-1164.12 ± 0.38
1g (Benzoxazole)HepG24.23 ± 0.35
1g (Benzoxazole)HCT-1164.89 ± 0.41

Experimental Protocols

Synthesis of 1H-benzo[d]imidazole-2-thiol (General Procedure)[11]

To a solution of o-phenylenediamine (0.3 mol) and potassium ethylxanthate (0.33 mol) in 95% ethanol (300 ml) and water (45 ml), the mixture is heated to reflux for 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is treated with Norit charcoal and filtered. The filtrate is then acidified with acetic acid to precipitate the product, which is subsequently filtered, washed with water, and dried.

General Procedure for S-Alkylation of 1H-benzo[d]imidazole-2-thiol[13]

1H-benzo[d]imidazole-2-thiol is reacted with an appropriate alkyl halide (e.g., 1-bromobutane for the synthesis of the S-butyl derivative) in a solvent such as acetone or ethanol in the presence of a base like triethylamine or potassium carbonate. The reaction mixture is typically stirred at room temperature or refluxed for several hours. After completion, the solvent is evaporated, and the residue is purified, often by recrystallization from a suitable solvent like ethanol.

In Vitro α-Glucosidase Inhibition Assay[14]

The α-glucosidase inhibitory activity is determined spectrophotometrically. A mixture of α-glucosidase, the test compound (dissolved in DMSO), and phosphate buffer (pH 6.8) is incubated at 37 °C. The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The absorbance of the released p-nitrophenol is measured at 405 nm. Acarbose is commonly used as a standard inhibitor. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[11]

The Minimal Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth). Serial dilutions of the test compounds are prepared in the wells. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37 °C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start o-Phenylenediamine + Potassium Ethylxanthate reflux Reflux in EtOH/H2O start->reflux product1 1H-benzo[d]imidazole-2-thiol reflux->product1 alkylation Alkylation with 1-Bromobutane product1->alkylation final_product This compound alkylation->final_product anticancer Anticancer Assays (MTT, Apoptosis) final_product->anticancer antimicrobial Antimicrobial Assays (MIC Determination) final_product->antimicrobial enzyme Enzyme Inhibition (e.g., α-Glucosidase) final_product->enzyme

Caption: General experimental workflow for the synthesis and biological evaluation of this compound.

anticancer_pathway cluster_targets Potential Cellular Targets cluster_effects Cellular Effects compound This compound tubulin Tubulin compound->tubulin proteasome Proteasome compound->proteasome hdac HDAC compound->hdac tyrosine_kinase Tyrosine Kinases compound->tyrosine_kinase microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption protein_accumulation Accumulation of Ubiquitinated Proteins proteasome->protein_accumulation gene_expression Altered Gene Expression hdac->gene_expression signal_transduction Inhibition of Signal Transduction tyrosine_kinase->signal_transduction apoptosis Apoptosis microtubule_disruption->apoptosis protein_accumulation->apoptosis gene_expression->apoptosis signal_transduction->apoptosis antimicrobial_mechanism cluster_bacterial Antibacterial Action cluster_fungal Antifungal Action compound This compound bacterial_target Bacterial Enzyme Inhibition Cell Wall Synthesis Disruption compound->bacterial_target fungal_target Ergosterol Biosynthesis Inhibition compound->fungal_target bacterial_death Bacterial Cell Death bacterial_target->bacterial_death fungal_death Fungal Cell Death fungal_target->fungal_death

References

Discovery and Synthesis of Novel 1-Butyl-1H-benzoimidazole-2-thiol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Specifically, derivatives of 1H-benzoimidazole-2-thiol have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-diabetic properties.[2][3][4] This technical guide provides an in-depth overview of the synthesis, characterization, and potential pharmacological applications of novel analogs based on the 1-Butyl-1H-benzoimidazole-2-thiol core. Detailed experimental protocols, quantitative biological data, and visual workflows are presented to facilitate further research and development in this promising area.

Introduction

Benzimidazole, a heterocyclic aromatic compound formed from the fusion of benzene and imidazole rings, is a privileged structure in drug discovery.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][4][5][6] The functional group at the C-2 position of the benzimidazole ring plays a crucial role in defining the molecule's physicochemical and biological properties.[1]

The introduction of a thiol group at the C-2 position affords 1H-benzoimidazole-2-thiol (also known as 2-mercaptobenzimidazole), a versatile intermediate that can undergo alkylation at either the nitrogen (N) or sulfur (S) atoms, leading to a diverse library of compounds.[7][8] The addition of an N-butyl group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and overall pharmacokinetic profile.[5] This guide focuses on the synthetic routes to this compound and its S-alkylated isomer, 2-(butylthio)-1H-benzoimidazole, summarizing their synthesis and the reported biological activities of closely related analogs.

Synthetic Strategies and Methodologies

The synthesis of this compound analogs typically involves a two-step process: first, the formation of the core 1H-benzoimidazole-2-thiol ring, followed by regioselective alkylation to introduce the butyl group.

2.1. Synthesis of the 1H-benzoimidazole-2-thiol Core

The most common method for synthesizing the 1H-benzoimidazole-2-thiol core is the cyclocondensation of o-phenylenediamine with carbon disulfide (CS₂), often in the presence of a base like potassium hydroxide.[3][9] This reaction proceeds efficiently to yield the stable benzimidazole-2-thione tautomer.

Synthesis_Core OPD o-Phenylenediamine plus + OPD->plus CS2 Carbon Disulfide (CS2) + KOH Core 1H-benzoimidazole-2-thiol CS2->Core  Cyclocondensation plus->CS2

Caption: General reaction scheme for the synthesis of the 1H-benzoimidazole-2-thiol core.

2.2. N- and S-Alkylation of the Core

Alkylation of the 1H-benzoimidazole-2-thiol core can result in substitution on either the nitrogen (N-alkylation) or the sulfur (S-alkylation) atom. The regioselectivity of this reaction is influenced by factors such as the solvent, base, and the nature of the alkylating agent. Generally, S-alkylation is favored under neutral or mildly basic conditions, while N-alkylation often requires stronger bases to deprotonate the imidazole nitrogen.[8][10]

The synthesis of the S-butyl analog, 2-(butylthio)-1H-benzo[d]imidazole, has been explicitly described via the reaction of 1H-benzo[d]imidazole-2(3H)-thione with 1-bromobutane in the presence of a base like triethylamine.[7] A similar procedure using a strong base would favor the formation of the N-butyl isomer, this compound.

Alkylation_Workflow Start 1H-benzoimidazole-2-thiol (Core Compound) Reagent 1-Bromobutane + Base Start->Reagent S_Product 2-(butylthio)-1H-benzoimidazole (S-Alkylation Product) Reagent->S_Product Mild Base (e.g., Triethylamine) N_Product This compound (N-Alkylation Product) Reagent->N_Product Strong Base (e.g., NaH)

Caption: Regioselective synthesis pathways for N- and S-butyl analogs.

Detailed Experimental Protocols
3.1. Synthesis of 1H-benzo[d]imidazole-2(3H)-thione (Core)
  • Reaction Setup : To a solution of o-phenylenediamine (0.1 mol) in ethanol (150 mL), add potassium hydroxide (0.11 mol) dissolved in water (20 mL).

  • Addition of CS₂ : While stirring, add carbon disulfide (0.12 mol) dropwise to the mixture at room temperature.

  • Reflux : Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up : After completion, cool the mixture and pour it into cold water (300 mL).

  • Precipitation : Acidify the solution with acetic acid until a precipitate forms.

  • Isolation : Filter the solid product, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 1H-benzo[d]imidazole-2(3H)-thione.

3.2. Synthesis of 2-(butylthio)-1H-benzo[d]imidazole (S-Alkylation)

This protocol is adapted from the synthesis of similar S-alkylated derivatives.[7]

  • Reaction Setup : Dissolve 1H-benzo[d]imidazole-2(3H)-thione (0.01 mol) in acetone (50 mL).

  • Base Addition : Add triethylamine (0.012 mol) to the solution and stir.

  • Alkylating Agent : Add 1-bromobutane (0.011 mol) dropwise to the reaction mixture at room temperature.

  • Reaction : Stir the mixture for 24-30 hours at room temperature.

  • Isolation : Evaporate the solvent under reduced pressure. Add water to the residue to precipitate the product.

  • Purification : Filter the solid, wash with water, and recrystallize from ethanol to yield pure 2-(butylthio)-1H-benzo[d]imidazole.[7]

Pharmacological Activity and Data

While specific biological data for this compound is not extensively available, numerous studies on its analogs demonstrate a wide range of potent activities. The biological potential of benzimidazole derivatives is often influenced by the nature and position of substituents.[1]

4.1. Antimicrobial and Antifungal Activity

Benzimidazole-2-thiol derivatives are well-documented as antimicrobial agents.[2][11][12] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis.[13][14][15]

Table 1: Antimicrobial Activity of Benzimidazole-2-thiol Analogs

Compound ID Test Organism Activity Metric Value (µM) Reference
B19 S. aureus IC₅₀ (DHFR) 7 [15]
B22 S. aureus IC₅₀ (DHFR) 8 [15]
B24 E. coli IC₅₀ (DHFR) 9 [15]
Compound 4a B. subtilis MIC 12.5 µg/mL [11]

| Compound 4a | C. albicans | MIC | 6.25 µg/mL |[11] |

4.2. α-Glucosidase Inhibition (Anti-Diabetic Potential)

Certain analogs have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing type 2 diabetes.[3][9]

Table 2: α-Glucosidase Inhibition by Benzimidazole-2-thiol Analogs

Compound ID IC₅₀ (µM) Reference
7i 0.64 ± 0.05 [3][9]
7d 5.34 ± 0.16 [3][9]
7f 6.46 ± 0.30 [3][9]

| Acarbose (Standard) | 873.34 ± 1.21 |[3][9] |

4.3. Ophthalmic Hypotensive Activity

A study on 5-R-1H-benzo[d]imidazole-2-thiol derivatives revealed significant activity in reducing intraocular pressure, indicating potential for glaucoma treatment.[16][17]

Table 3: Ophthalmic Hypotensive Activity of Benzimidazole-2-thiol Analogs

Compound ID Animal Model IOP Reduction (%) Reference
1a Normotensive Rats 31.37% [16][17]
1a Dexamethasone-induced Glaucoma 23.74% [16][17]

| Timolol (Standard) | Normotensive Rats | 26.84% |[16][17] |

Signaling Pathway Visualization
5.1. Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a key enzyme in the folic acid metabolism pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer agents.[13][14][15] Benzimidazole derivatives have been identified as potential DHFR inhibitors.[13][15][18]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA Purine & Thymidylate Synthesis (DNA Precursors) THF->DNA DHFR->THF NADPH to NADP+ Proliferation Cell Proliferation DNA->Proliferation Inhibitor Benzimidazole-2-thiol Analog Inhibitor->DHFR Inhibition

Caption: Mechanism of DHFR inhibition by benzimidazole-2-thiol analogs.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile and promising class of compounds for drug discovery. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries through regioselective alkylation and further functionalization. The significant biological activities demonstrated by related analogs, particularly in the antimicrobial and anti-diabetic fields, underscore the therapeutic potential of this chemical family.

Future research should focus on the targeted synthesis and comprehensive biological evaluation of 1-butyl substituted derivatives to establish clear structure-activity relationships (SAR). Investigating their mechanisms of action, optimizing for potency and selectivity, and evaluating their pharmacokinetic and toxicological profiles will be critical steps in advancing these novel analogs toward clinical development.

References

Methodological & Application

Synthesis of "1-Butyl-1H-benzoimidazole-2-thiol" from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 1-Butyl-1H-benzoimidazole-2-thiol

Introduction this compound is a derivative of the benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry and drug development. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a thiol group at the 2-position and an N-butyl substituent can significantly modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. These modifications make it a valuable candidate for screening in various pharmacological assays.

Synthetic Strategy The synthesis of this compound from o-phenylenediamine is typically achieved via a two-step process.

  • Step 1: Cyclization to form the Benzimidazole Core. o-Phenylenediamine is reacted with a one-carbon synthon to form the heterocyclic ring system. A reliable and high-yielding method involves the reaction with potassium ethyl xanthate in an alcoholic solution. This reaction proceeds via nucleophilic attack of the diamine onto the xanthate, followed by intramolecular cyclization and elimination to yield 1H-benzoimidazole-2-thiol. Other reagents like carbon disulfide can also be used for this transformation[1][2][3].

  • Step 2: N-Alkylation. The resulting 1H-benzoimidazole-2-thiol is then alkylated using a suitable butylating agent, such as 1-bromobutane. A significant challenge in this step is controlling the regioselectivity. The 1H-benzoimidazole-2-thiol precursor exists in a tautomeric equilibrium between the thione form and the thiol form, presenting two potential sites for alkylation: the nitrogen atom (N-alkylation) and the sulfur atom (S-alkylation). Reaction conditions, including the choice of base and solvent, can influence the ratio of N- to S-alkylated products. Often, alkylation with alkyl halides under basic conditions preferentially yields the S-alkylated product[4][5]. Therefore, careful optimization of reaction conditions and rigorous purification and characterization are crucial to isolate the desired 1-butyl (N-alkylated) isomer.

This document provides detailed protocols for this synthetic sequence, characterization data, and visual workflows to guide researchers in the preparation of this important heterocyclic compound.

Experimental Protocols

Protocol 1: Synthesis of 1H-benzoimidazole-2-thiol (Intermediate)

This protocol is adapted from a known procedure for the condensation of o-phenylenediamine with potassium ethyl xanthate[6].

Materials:

  • o-Phenylenediamine

  • Potassium ethyl xanthate

  • Ethanol (95%)

  • Deionized Water

  • Activated Charcoal (Norit)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (32.4 g, 0.3 mol) and potassium ethyl xanthate (52.8 g, 0.33 mol).

  • Add 95% ethanol (300 mL) and water (45 mL) to the flask at room temperature.

  • Stir the mixture to ensure homogeneity.

  • Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, add a small amount of activated charcoal (Norit) to the hot solution and reflux for an additional 10 minutes to decolorize the mixture.

  • Filter the hot reaction mixture through a fluted filter paper or a celite pad to remove the charcoal.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield 1H-benzoimidazole-2-thiol as a solid.

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • 1H-benzoimidazole-2-thiol (from Protocol 1)

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard reaction glassware

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add 1H-benzoimidazole-2-thiol (15.0 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) to the flask.

  • Add anhydrous DMF (150 mL) to the flask and stir the suspension.

  • Slowly add 1-bromobutane (16.4 g, 12.9 mL, 0.12 mol) to the reaction mixture at room temperature.

  • Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL), followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will likely be a mixture of N- and S-alkylated isomers. Purify the crude material using column chromatography on silica gel, typically with a hexane-ethyl acetate gradient, to isolate the desired this compound.

  • Characterize the purified fractions by NMR and Mass Spectrometry to confirm the structure and purity.

Data Presentation

Table 1: Summary of Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Role
o-PhenylenediamineC₆H₈N₂108.14Starting Material
Potassium ethyl xanthateC₃H₅KOS₂160.30Cyclizing Agent
1H-benzoimidazole-2-thiolC₇H₆N₂S150.20Intermediate
1-BromobutaneC₄H₉Br137.02Alkylating Agent
Potassium CarbonateK₂CO₃138.21Base
Ethanol (95%)C₂H₅OH46.07Solvent
N,N-DimethylformamideC₃H₇NO73.09Solvent

Table 2: Summary of Experimental and Characterization Data

CompoundStructureYield (%)Melting Point (°C)Key Characterization Data
1H-benzoimidazole-2-thiol C₇H₆N₂S84–87%[6]303–304 °C[6]¹H NMR (DMSO-d₆): δ ~12.2 (s, 2H, NH/SH), δ ~7.1-7.2 (m, 4H, Ar-H). IR (KBr): ν ~3100-2800 (broad, N-H/S-H str.), ~1500 (C=C str.) cm⁻¹.
This compound C₁₁H₁₄N₂SVariable*Not specified¹H NMR (CDCl₃): δ ~7.1-7.8 (m, 4H, Ar-H), ~4.5 (t, 2H, N-CH₂), ~1.8 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃). ¹³C NMR (CDCl₃): δ ~170 (C=S), aromatic carbons, and aliphatic carbons for the butyl group.

*Yield is variable and highly dependent on the success of the regioselective alkylation and subsequent purification.

Visualizations

Reaction Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

experimental_workflow cluster_step1 Protocol 1: Intermediate Synthesis cluster_step2 Protocol 2: N-Alkylation start Start: o-Phenylenediamine react React with Potassium Ethyl Xanthate in EtOH/H₂O start->react reflux Reflux for 2-3 hours react->reflux decolorize Decolorize with Charcoal reflux->decolorize filter_hot Hot Filtration decolorize->filter_hot crystallize Cool and Crystallize filter_hot->crystallize filter_wash Filter, Wash, and Dry crystallize->filter_wash intermediate Isolate: 1H-benzoimidazole-2-thiol filter_wash->intermediate react_alkyl React with 1-Bromobutane (Base: K₂CO₃, Solvent: DMF) intermediate->react_alkyl heat Heat at 60-70 °C for 12-24 hours react_alkyl->heat quench Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Vacuum wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product: This compound purify->end

Caption: Workflow for the synthesis and purification of the target compound.

References

Alkylation of 1H-Benzoimidazole-2-thiol with 1-Bromobutane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the S-alkylation of 1H-benzoimidazole-2-thiol with 1-bromobutane, yielding 2-(butylthio)-1H-benzoimidazole. This synthesis is a fundamental transformation in medicinal chemistry and drug development, as the resulting scaffold is a precursor to a variety of biologically active compounds. These notes are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Benzimidazole derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic modification of the benzimidazole core, such as the introduction of an alkylthio group at the 2-position, can significantly modulate its physicochemical properties and biological activity. The alkylation of 1H-benzoimidazole-2-thiol is a straightforward and efficient method for creating a diverse library of such compounds for further investigation.

Reaction Scheme

The alkylation of 1H-benzoimidazole-2-thiol proceeds via a nucleophilic substitution reaction, where the sulfur atom of the thiol group acts as the nucleophile, attacking the electrophilic carbon of 1-bromobutane.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions r1 1H-Benzoimidazole-2-thiol r2 1-Bromobutane r1_struct p1_struct r1_struct->p1_struct + r2_struct r2_struct->p1_struct p1 2-(Butylthio)-1H-benzoimidazole Base Base (e.g., Triethylamine, K2CO3) Solvent Solvent (e.g., Acetone, Ethanol) Temperature Room Temperature to Reflux

Caption: Reaction scheme for the alkylation of 1H-benzoimidazole-2-thiol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the product, 2-(butylthio)-1H-benzoimidazole.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂S[1]
Molecular Weight 206.31 g/mol [1]
Melting Point 135 °C
Yield 52%
¹H NMR (300 MHz, CDCl₃) See Table 2 for detailed assignments
¹³C NMR (75 MHz, CDCl₃) See Table 3 for detailed assignments
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 206[1]
HRMS (ESI) Calc. for C₁₂H₁₆N₂SNa (M+Na⁺) = 243.2319, Found = 243.2315

Table 1: Physical and Spectroscopic Properties of 2-(Butylthio)-1H-benzoimidazole.

¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.54t, J=4.7 Hz2HAr-H
7.15dd, J=6.0, 3.1 Hz2HAr-H
3.95s2H-S-CH₂-
2.44t, J=6.9 Hz2H-S-CH₂-CH₂-
1.61-1.52m2H-CH₂-CH₂-CH₃
1.41-1.26m2H-CH₂-CH₃
0.90t, J=6.7 Hz3H-CH₃

Table 2: ¹H NMR Data for 2-(Butylthio)-1H-benzoimidazole in CDCl₃.

¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
150.57C=N
142.25Ar-C
135.01Ar-C
122.39Ar-CH
121.81Ar-CH
119.47Ar-C
109.27Ar-C
31.33-S-CH₂-
31.02-S-CH₂-CH₂-
27.87-CH₂-CH₂-CH₃
21.76-CH₂-CH₃
13.51-CH₃

Table 3: ¹³C NMR Data for 2-(Butylthio)-1H-benzoimidazole in CDCl₃.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of 2-(butylthio)-1H-benzoimidazole.

Synthesis of 2-(Butylthio)-1H-benzoimidazole

This protocol is adapted from a similar S-alkylation procedure.

Materials:

  • 1H-Benzoimidazole-2-thiol

  • 1-Bromobutane

  • Triethylamine (or Potassium Carbonate)

  • Acetone (or Ethanol)

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • To a stirred solution of 1H-benzoimidazole-2-thiol (1.0 eq) in acetone (10 mL/mmol of thiol), add triethylamine (1.2 eq).

  • To this mixture, add 1-bromobutane (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and stir. The product will precipitate out of the solution.

  • Filter the solid product using a Büchner funnel and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-(butylthio)-1H-benzoimidazole as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.

  • Analysis: Process the spectra to identify the characteristic peaks corresponding to the butyl and benzimidazole protons and carbons.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition: Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system or an Electrospray Ionization (ESI) mass spectrometer.

  • Analysis: Determine the molecular weight of the product by identifying the molecular ion peak (M⁺).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(butylthio)-1H-benzoimidazole.

G start Start reactants Mix 1H-benzoimidazole-2-thiol, 1-bromobutane, and base in solvent start->reactants reaction Stir at room temperature (monitor by TLC) reactants->reaction workup Evaporate solvent reaction->workup precipitation Add water to precipitate product workup->precipitation filtration Filter and wash the solid precipitation->filtration purification Recrystallize from ethanol filtration->purification product Pure 2-(butylthio)-1H-benzoimidazole purification->product end End product->end

Caption: General workflow for the synthesis of 2-(butylthio)-1H-benzoimidazole.

References

Application Notes and Protocols for the Purification of 1-Butyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-Butyl-1H-benzoimidazole-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry. The purification of this compound is crucial to remove unreacted starting materials, byproducts such as the S-alkylated isomer (2-(butylthio)-1H-benzoimidazole), and any dialkylated products, ensuring the purity required for subsequent research and development activities.

The primary purification techniques for this compound and its analogs are recrystallization and column chromatography. The choice of method depends on the impurity profile and the scale of the purification.

Data Presentation

Physical and Chromatographic Data of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)TLC Data
This compoundC₁₁H₁₄N₂S206.31Not availableNot available
2-(Butylthio)-1H-benzo[d]imidazole (S-isomer)C₁₁H₁₄N₂S206.31134-135[1]Rf = 0.601 (1:1, n-hexane:ethyl acetate)[1]
1-Methyl-1H-benzimidazole-2(3H)-thioneC₈H₈N₂S164.22Not availableNot available
1,3-Bis(butoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thioneC₁₇H₂₆N₂O₂S322.46124-126[2]Not available

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying crystalline solids. The selection of an appropriate solvent is critical for successful purification. Based on the purification of analogous compounds, ethanol or a mixture of methanol and petroleum ether are promising solvent systems.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute) or Methanol and Petroleum Ether

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture gently. A suitable solvent will dissolve the compound when hot but the compound will be sparingly soluble at room temperature and insoluble at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely. Stir the solution to ensure all the solid has dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator to remove any residual solvent. For a related compound, 2-(allylthio)benzimidazole, drying was performed in a vacuum oven at 40°C for 24 hours.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For N-alkylated benzimidazole-2-thiols, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents is used as the mobile phase.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane

  • Ethyl acetate

  • Chromatography column

  • Beakers and Erlenmeyer flasks

  • Separatory funnel (for sample loading)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., n-hexane with a small amount of ethyl acetate) or a more polar solvent like dichloromethane if necessary.

    • Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and then evaporating the solvent. The resulting dry powder is then carefully added to the top of the column.

  • Elution:

    • Start the elution with a non-polar solvent system, such as n-hexane or a mixture with a low percentage of ethyl acetate (e.g., 9:1 n-hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3 n-hexane:ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC). The S-alkylated isomer is expected to be less polar and thus elute before the more polar N-alkylated isomer. For the related 2-(butylthio)-1H-benzo[d]imidazole, a TLC Rf of 0.601 was observed with a 1:1 mixture of n-hexane and ethyl acetate.[1]

  • Fraction Collection:

    • Collect the eluate in a series of fractions.

    • Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Isolation of Pure Compound:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Purity Assessment:

    • Assess the purity of the final product using analytical techniques such as TLC, melting point determination, NMR spectroscopy, or HPLC.

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_recrystallization_steps Recrystallization Protocol cluster_chromatography_steps Column Chromatography Protocol Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Dissolution Dissolve in Hot Solvent (e.g., Ethanol) Recrystallization->Dissolution Packing Pack Silica Gel Column Column_Chromatography->Packing Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Isolation Isolate Crystals (Filtration) Crystallization->Isolation Drying Dry Crystals Isolation->Drying Pure_Product Pure this compound Drying->Pure_Product Loading Load Crude Product Packing->Loading Elution Elute with Solvent Gradient (n-Hexane/Ethyl Acetate) Loading->Elution Collection Collect Fractions Elution->Collection Evaporation Evaporate Solvent Collection->Evaporation Evaporation->Pure_Product

Caption: General workflow for the purification of this compound.

Logical Relationship of Purification Techniques

PurificationLogic Start Crude Product (Mixture of N-isomer, S-isomer, etc.) Recrystallization Recrystallization Start->Recrystallization ColumnChromatography Column Chromatography Start->ColumnChromatography Recrystallization->ColumnChromatography If fails or for higher purity ModeratePurity Moderately Pure Product Recrystallization->ModeratePurity If successful HighPurity High Purity Product (>98%) ColumnChromatography->HighPurity Pure Fractions Impure Impure Fractions ColumnChromatography->Impure Mixed/Impure Fractions ModeratePurity->HighPurity Further Recrystallization or Chromatography Impure->ColumnChromatography Re-chromatograph

Caption: Decision tree for selecting a purification technique for this compound.

References

Application Notes and Protocols for the Characterization of 1-Butyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methods for the characterization of 1-Butyl-1H-benzoimidazole-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2] Detailed protocols for spectroscopic, chromatographic, and thermal analysis techniques are presented, along with representative data from analogous compounds to guide researchers in their characterization efforts. The provided methodologies are essential for confirming the identity, purity, and stability of this compound, which are critical parameters in the drug development process.

Introduction

This compound belongs to the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Accurate and thorough characterization of these molecules is paramount for establishing structure-activity relationships and ensuring the quality and reliability of research data. This application note details the key analytical techniques for the comprehensive characterization of this compound.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₁H₁₄N₂S[4]
Molecular Weight206.31 g/mol [4]
AppearanceExpected to be a solid[5]
Melting PointVaries for similar compounds (e.g., 176-178 °C for a related compound)[5]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Analogous Benzimidazole Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-butyl-1H-benzo[d]imidazoleCDCl₃7.68 – 7.59 (m, 1H), 7.21 – 7.06 (m, 4H), 2.79 – 2.67 (m, 2H), 1.80 (dt, J = 15.5, 7.7 Hz, 2H), 1.17 – 1.61 (m, 2H), 1.42 – 1.32 (m, 2H)152.3, 132.3, 132.1, 127.6, 114.0, 29.0, 28.2, 20.0, 13.6[5]
2-(allylthio)benzimidazoleDMSO7.09−7.22 (m, benzene ring), 6.00 (−CH=), 5.06−5.36 (=CH₂), 3.94 (−S− CH₂−), 12.55 (br s, -SH and -NH)Not explicitly provided[6]
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylateDMSO-d₆0.74 (t, 3H, J = 7.2, butyl CH₃), 1.13 (sextet, 2H, J = 7.2, butyl CH₂), 1.64 (quint, 2H, J = 7.2, butyl CH₂), 4.28 (t, 2H, J = 6.8, N-CH₂)13.3, 19.2, 30.9, 44.2[7]

Protocol: NMR Spectroscopic Analysis [8]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Longer acquisition times may be necessary to obtain a high-quality spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Table 2: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Reference
N-H Stretch (imidazole)3450 - 3390 (weak)[9]
C-H Stretch (aromatic)3100 - 3000[9]
C-H Stretch (aliphatic)2960 - 2850[9]
C=N Stretch (imidazole)1630 - 1610[9]
C=C Stretch (aromatic)1590 - 1510[9]
C-S Stretch700 - 600[9]

Protocol: FTIR Spectroscopy [1]

  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 3: Representative UV-Vis Absorption Data for Analogous Benzimidazole Derivatives

CompoundSolventλmax (nm)Reference
N-Butyl-1H-benzimidazoleTHF248, 295[10][11]
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMeCN326[7]

Protocol: UV-Visible Spectroscopy [11]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-600 nm using a spectrophotometer.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Protocol: Mass Spectrometry [1][6]

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability and phase behavior of the compound.

Protocol: Thermal Analysis [12][13]

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an appropriate sample pan.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the weight loss as a function of temperature.

  • DSC Analysis: Heat the sample at a controlled rate to determine melting point and other thermal transitions.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Properties cluster_documentation Final Documentation synthesis Synthesis of 1-Butyl-1H- benzoimidazole-2-thiol purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry (LRMS, HRMS) purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis thermal Thermal Analysis (DSC, TGA) purification->thermal purity Purity Assessment (e.g., HPLC, Elemental Analysis) purification->purity report Comprehensive Characterization Report nmr->report ftir->report ms->report uv_vis->report thermal->report purity->report

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, spectrometric, and thermal techniques, researchers can confidently confirm the structure, purity, and thermal properties of this compound, which is essential for its potential development as a therapeutic agent. The provided protocols and representative data serve as a valuable resource for scientists engaged in the synthesis and evaluation of novel benzimidazole derivatives.

References

Application Notes and Protocols for the Antimicrobial Development of 1-Butyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-Butyl-1H-benzoimidazole-2-thiol as an antimicrobial agent. This document outlines a proposed synthesis method and details key experimental protocols for evaluating its efficacy. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antifungal properties.[1][2][3] The exploration of novel derivatives like this compound is a promising avenue in the search for new therapeutic agents to combat the growing challenge of antimicrobial resistance.[1]

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the alkylation of the parent compound, 1H-benzoimidazole-2-thiol. A common method involves the reaction of 1H-benzoimidazole-2-thiol with an appropriate butyl halide (e.g., 1-bromobutane) in the presence of a base.[4][5]

Protocol: Synthesis of this compound

Materials:

  • 1H-benzoimidazole-2-thiol

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃) or similar base

  • Acetone or other suitable polar aprotic solvent

  • Distilled water

  • Ethanol for recrystallization

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates and developing chamber

Procedure:

  • Dissolve 1H-benzoimidazole-2-thiol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromobutane (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • To the resulting crude product, add distilled water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine its melting point.

G cluster_synthesis Proposed Synthesis Workflow start Start: Reagents dissolve Dissolve 1H-benzoimidazole-2-thiol and K2CO3 in Acetone start->dissolve add_butyl Add 1-Bromobutane dissolve->add_butyl reflux Reflux for 4-6 hours add_butyl->reflux cool_filter Cool and Filter reflux->cool_filter evaporate Evaporate Solvent cool_filter->evaporate extract Aqueous Workup & Extraction evaporate->extract dry_evaporate Dry and Evaporate extract->dry_evaporate purify Recrystallize from Ethanol dry_evaporate->purify characterize Characterize Product purify->characterize end End: Pure Compound characterize->end

Caption: Proposed synthesis workflow for this compound.

In Vitro Antimicrobial Activity Evaluation

The primary assessment of a novel antimicrobial agent involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.[6][7] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6][7][8][9]

Data Presentation: MIC of this compound

The results of the MIC assay should be presented in a clear, tabular format for easy comparison.

Test OrganismStrain IDMIC (µg/mL)Interpretation
Staphylococcus aureusATCC 29213DataSusceptible/Intermediate/Resistant
Escherichia coliATCC 25922DataSusceptible/Intermediate/Resistant
Pseudomonas aeruginosaATCC 27853DataSusceptible/Intermediate/Resistant
Enterococcus faecalisATCC 29212DataSusceptible/Intermediate/Resistant
Candida albicansATCC 90028DataSusceptible/Intermediate/Resistant
Note: Interpretation of MIC values is based on established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI).[6]
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][10]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates[10]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganisms (e.g., ATCC reference strains)

  • 0.5 McFarland standard

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration if necessary.[6]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile broth into each well of a 96-well plate.[6]

    • Add 100 µL of the compound's stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate.[10]

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours), suspend several colonies in sterile saline.[6]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL. This will halve the concentration of the antimicrobial agent to the final test concentrations.[6]

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[6]

  • Reading Results: The MIC is the lowest concentration of the compound that shows no visible turbidity (bacterial growth).[9]

G cluster_mic MIC Determination Workflow prep_compound Prepare Compound Stock Solution prep_plate Prepare Serial Dilutions in 96-Well Plate prep_compound->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC Value incubate->read_mic

Caption: Experimental workflow for MIC determination by broth microdilution.

Time-Kill Kinetic Assay

To understand the pharmacodynamics of this compound, a time-kill assay is performed. This assay determines whether the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate of its activity.[11][12] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11][12]

Data Presentation: Time-Kill Assay for this compound

The data from a time-kill assay is best presented as a table of log₁₀ CFU/mL values at different time points and concentrations.

ConcentrationTime 0h (log₁₀ CFU/mL)Time 2h (log₁₀ CFU/mL)Time 4h (log₁₀ CFU/mL)Time 8h (log₁₀ CFU/mL)Time 24h (log₁₀ CFU/mL)
Growth ControlDataDataDataDataData
0.5 x MICDataDataDataDataData
1 x MICDataDataDataDataData
2 x MICDataDataDataDataData
4 x MICDataDataDataDataData
Protocol: Time-Kill Kinetic Assay

Materials:

  • This compound

  • Test organism in mid-logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Spiral plater or manual plating supplies

Procedure:

  • Determine MIC: The MIC of the compound against the test organism must be determined beforehand.[12]

  • Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Set up Test Tubes: Prepare tubes with CAMHB containing the compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.[12]

  • Inoculate: Inoculate each tube with the prepared bacterial suspension.

  • Sampling:

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[12][13]

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

  • Plating and Incubation:

    • Plate a specific volume of each dilution onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Colony Counting: Count the colonies on the plates (ideally those with 30-300 colonies) and calculate the CFU/mL for each time point and concentration.[12]

  • Analysis: Plot the log₁₀ CFU/mL against time for each concentration to visualize the killing kinetics.[13]

G cluster_timekill Time-Kill Assay Workflow prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Tubes prep_inoculum->inoculate setup_tubes Set up Tubes with Compound (e.g., 0.5x, 1x, 2x, 4x MIC) setup_tubes->inoculate sampling Sample at Time Points (0, 2, 4, 8, 24h) inoculate->sampling dilute_plate Perform Serial Dilutions and Plate on Agar sampling->dilute_plate incubate Incubate Plates at 37°C for 18-24h dilute_plate->incubate count_analyze Count Colonies (CFU/mL) and Analyze Data incubate->count_analyze

Caption: Workflow for the time-kill kinetic assay.

Potential Mechanism of Action

While the specific mechanism of action for this compound is yet to be elucidated, other benzimidazole derivatives are known to exert their antimicrobial effects through various pathways. These include the inhibition of essential enzymes like filamenting temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division, or pyruvate kinases.[14] Further studies, such as molecular docking and assays with specific enzymes or cellular processes, would be necessary to determine the precise mechanism of this compound.[14]

References

Application of 1-Butyl-1H-benzoimidazole-2-thiol Derivatives in Anti-Diabetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The global rise in type 2 diabetes mellitus necessitates the discovery of novel therapeutic agents. One promising strategy is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, which can control postprandial hyperglycemia.[1][2] Benzimidazole, a versatile heterocyclic scaffold, has demonstrated a wide range of biological activities, and its derivatives are being actively investigated for their anti-diabetic potential.[3] Specifically, derivatives of the 1H-benzoimidazole-2-thiol core structure have emerged as potent inhibitors of these key digestive enzymes.

While direct research on "1-Butyl-1H-benzoimidazole-2-thiol" is limited, extensive studies on closely related analogues, such as 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, provide a strong rationale for its investigation. These compounds have demonstrated excellent inhibitory activity against α-glucosidase, significantly surpassing the standard drug, acarbose, in in vitro assays. The primary mechanism of action is the delay in the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine, thereby mitigating the sharp increase in blood glucose levels after a meal.[1][4]

The data presented herein, based on published research on 1H-benzoimidazole-2-thiol derivatives, is intended to serve as a guide for researchers exploring the anti-diabetic applications of this class of compounds, including the 1-butyl substituted variant.

Mechanism of Action: Inhibition of Carbohydrate Digestion

The primary anti-diabetic action of 1H-benzoimidazole-2-thiol derivatives is through the competitive inhibition of α-glucosidase and α-amylase in the digestive tract.[5][6] These enzymes are crucial for the breakdown of complex carbohydrates.[7] By blocking their activity, the rate of glucose release and absorption into the bloodstream is significantly reduced.[2]

G cluster_0 Small Intestine cluster_1 Inhibitory Action Complex Carbohydrates\n(Starch, Disaccharides) Complex Carbohydrates (Starch, Disaccharides) Oligosaccharides Oligosaccharides Complex Carbohydrates\n(Starch, Disaccharides)->Oligosaccharides α-Amylase Glucose Glucose Oligosaccharides->Glucose α-Glucosidase Bloodstream Bloodstream Glucose->Bloodstream Absorption 1H-benzoimidazole-2-thiol\nDerivatives 1H-benzoimidazole-2-thiol Derivatives α-Glucosidase α-Glucosidase 1H-benzoimidazole-2-thiol\nDerivatives->α-Glucosidase Inhibition Hyperglycemia Hyperglycemia Bloodstream->Hyperglycemia

Caption: Mechanism of α-glucosidase inhibition by 1H-benzoimidazole-2-thiol derivatives.

Quantitative Data: α-Glucosidase Inhibition

The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives, demonstrating their potential as anti-diabetic agents. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDSubstitution Pattern on Benzylidene RingIC50 (µM) ± SD
7a 2,4-dichloro11.84 ± 0.26
7b 4-bromo27.26 ± 0.30
7c 4-chloro9.84 ± 0.08
7d 4-fluoro5.34 ± 0.16
7e 2-fluoro16.38 ± 0.53
7f 4-hydroxy6.46 ± 0.30
7g 2-hydroxy8.62 ± 0.19
7h 2-hydroxy-3-methoxy20.73 ± 0.59
7i 2,4-dihydroxy0.64 ± 0.05
7j 4-methyl18.65 ± 0.74
7k Thiophen-2-yl70.28 ± 1.52
7l 4-(diethylamino)343.10 ± 1.62
7m 3,4,5-trimethoxy11.09 ± 0.79
Acarbose Standard Drug 873.34 ± 1.21

Data extracted from a study on 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols.[1]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of 1H-benzoimidazole-2-thiol derivatives against α-glucosidase and α-amylase.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[3][8]

Materials and Reagents:

  • 96-well microplate

  • Microplate reader

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., 1 U/mL)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) (e.g., 0.1 M)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Preparation of Solutions:

    • Prepare the α-glucosidase solution in phosphate buffer. Keep on ice.

    • Prepare the pNPG solution in phosphate buffer.

    • Prepare a stock solution of the test compound and acarbose in DMSO. Create serial dilutions to obtain a range of concentrations.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound dilutions to the sample wells.

    • Add 10 µL of acarbose dilutions to the positive control wells.

    • Add 10 µL of DMSO to the control (100% enzyme activity) wells.

    • Add 20 µL of α-glucosidase solution to all wells except the blank wells.

    • Add 20 µL of phosphate buffer to the blank wells.

  • Pre-incubation:

    • Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the pNPG solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Percentage Inhibition:

    • Calculate the percentage inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot a dose-response curve to determine the IC50 value of the test compound.

Protocol 2: In Vitro α-Amylase Inhibition Assay

This assay determines the inhibitory effect of the test compound on α-amylase activity by measuring the amount of reducing sugars produced from starch hydrolysis, often using the dinitrosalicylic acid (DNSA) method.

Materials and Reagents:

  • Porcine pancreatic α-amylase (e.g., 2 U/mL)

  • Starch solution (1% w/v in buffer)

  • Phosphate buffer (e.g., 20 mM, pH 6.9, with 6.7 mM NaCl)

  • Test compound dissolved in DMSO

  • Acarbose (positive control)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare the α-amylase solution in phosphate buffer.

    • Prepare the starch solution by dissolving soluble starch in buffer (may require gentle heating).

    • Prepare the DNSA reagent.

    • Prepare serial dilutions of the test compound and acarbose in DMSO.

  • Assay Procedure:

    • Add 200 µL of the test compound dilution to a test tube.

    • Add 200 µL of α-amylase solution and pre-incubate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 200 µL of the starch solution to initiate the reaction.

  • Incubation:

    • Incubate the mixture at 37°C for 15 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 400 µL of DNSA reagent.

  • Color Development:

    • Boil the tubes in a water bath for 10 minutes.

    • Cool the tubes to room temperature and add 2 mL of distilled water.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Calculation of Percentage Inhibition:

    • Calculate the percentage inhibition as described in the α-glucosidase assay protocol.

    • Determine the IC50 value from the dose-response curve.

G start Start: Prepare Reagents (Enzyme, Substrate, Buffer, Compound) plate_setup Plate Setup (96-well) - Add Buffer - Add Test Compound/Control - Add Enzyme Solution start->plate_setup pre_incubation Pre-incubation (37°C for 15 min) plate_setup->pre_incubation reaction Initiate Reaction (Add Substrate - pNPG) pre_incubation->reaction incubation Incubation (37°C for 20 min) reaction->incubation stop_reaction Terminate Reaction (Add Na₂CO₃) incubation->stop_reaction measurement Measure Absorbance (405 nm) stop_reaction->measurement analysis Data Analysis - Calculate % Inhibition - Determine IC50 Value measurement->analysis

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

References

Unlocking Ocular Hypotensive Potential: Application Notes for 1-Butyl-1H-benzoimidazole-2-thiol in Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated intraocular pressure (IOP) stands as a primary modifiable risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. The quest for novel therapeutic agents with improved efficacy and safety profiles is paramount in glaucoma research. This document provides detailed application notes and protocols for the investigation of 1-Butyl-1H-benzoimidazole-2-thiol , a promising small molecule candidate for the reduction of intraocular pressure. While direct studies on this compound for this indication are not available in the current scientific literature, we present data and protocols adapted from studies on structurally related benzimidazole-2-thiol derivatives that have demonstrated significant IOP-lowering effects. These notes are intended to serve as a comprehensive guide for researchers initiating preclinical evaluations of this compound class.

Introduction

Benzimidazole derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] Recent investigations into 5-R-1H-benzo[d]imidazole-2-thiol derivatives have revealed their potential as potent ocular hypotensive agents.[2][3] Although the user-specified compound, this compound, has not been explicitly studied for its effects on IOP, its structural similarity to active compounds suggests it is a viable candidate for investigation. This document outlines the necessary experimental framework to assess its potential.

Postulated Mechanism of Action

The precise mechanism by which benzimidazole-2-thiol derivatives lower intraocular pressure has not been fully elucidated. However, based on the function of the trabecular meshwork (TM) in regulating aqueous humor outflow, it is hypothesized that these compounds may act on signaling pathways that modulate TM cell contractility and extracellular matrix remodeling.[3] A potential target is the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, which is a key regulator of aqueous humor outflow. Inhibition of ROCK leads to relaxation of the TM cells, increasing the effective filtration area and facilitating aqueous humor drainage.

Hypothesized Signaling Pathway This compound This compound ROCK_Inhibition ROCK Inhibition This compound->ROCK_Inhibition TM_Relaxation Trabecular Meshwork Cell Relaxation ROCK_Inhibition->TM_Relaxation Increased_Outflow Increased Aqueous Humor Outflow TM_Relaxation->Increased_Outflow Reduced_IOP Reduced Intraocular Pressure Increased_Outflow->Reduced_IOP

Postulated mechanism of action for IOP reduction.

Experimental Protocols

In Vivo Model of Dexamethasone-Induced Ocular Hypertension in Rats

This protocol describes the induction of elevated IOP in rats, creating a model of glaucoma to test the efficacy of this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Dexamethasone solution (0.1% in sterile saline)

  • This compound solution (e.g., 0.1%, 0.2%, 0.4% in a suitable vehicle)

  • Vehicle control solution

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • TonoVet or similar rebound tonometer for rodents

  • Micropipettes

Procedure:

  • Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.

  • Baseline IOP Measurement: Anesthetize the rats lightly or use gentle restraint. Instill one drop of topical anesthetic into each eye. Measure the baseline IOP in both eyes using a rebound tonometer. Record the average of three consecutive readings for each eye.

  • Induction of Ocular Hypertension: Instill 50 µL of 0.1% dexamethasone solution topically onto one eye of each rat daily for 2-3 weeks. The contralateral eye can serve as a control.

  • IOP Monitoring: Measure the IOP in both eyes twice weekly to monitor the development of ocular hypertension (a significant increase in IOP compared to baseline).

  • Compound Administration: Once a stable elevation in IOP is achieved, divide the rats into treatment groups (vehicle control, different concentrations of this compound, and a positive control like Timolol 0.5%).

  • Efficacy Assessment: Administer a single 50 µL drop of the respective treatment solution to the hypertensive eye. Measure IOP at baseline (pre-instillation) and at various time points post-instillation (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of the IOP-lowering effect.

In Vivo Experimental Workflow cluster_0 Model Development cluster_1 Compound Testing Acclimatization Acclimatization (1 week) Baseline_IOP Baseline IOP Measurement Acclimatization->Baseline_IOP Dexamethasone_Induction Dexamethasone Induction (2-3 weeks) Baseline_IOP->Dexamethasone_Induction IOP_Monitoring IOP Monitoring for Hypertension Dexamethasone_Induction->IOP_Monitoring Grouping Group Allocation IOP_Monitoring->Grouping Compound_Admin Compound Administration Grouping->Compound_Admin Post_Dose_IOP_Measurement Post-Dose IOP Measurement Compound_Admin->Post_Dose_IOP_Measurement Data_Analysis Data Analysis Post_Dose_IOP_Measurement->Data_Analysis

References

Application Notes and Protocols for Efficacy Assessment of 1-Butyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for evaluating the potential therapeutic efficacy of the novel compound, 1-Butyl-1H-benzoimidazole-2-thiol. Benzimidazole derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] This document outlines detailed in vitro and in vivo experimental protocols to systematically assess the antifungal and anticancer potential of this compound. Standardized methodologies are presented to ensure reproducibility and comparability of results. Data presentation guidelines are provided to facilitate clear interpretation of quantitative findings. Furthermore, putative signaling pathways and experimental workflows are visualized to provide a clear conceptual understanding of the proposed mechanisms and procedures.

Compound Information

  • Compound Name: this compound

  • Synonyms: 1-Butyl-2-mercaptobenzimidazole

  • Chemical Structure: C₁₁H₁₄N₂S

  • Putative Biological Activities: Antifungal, Anticancer

Potential Antifungal Efficacy Assessment

Benzimidazole derivatives have been shown to exert antifungal effects through various mechanisms, including the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][4][5] The following protocols are designed to evaluate the antifungal activity of this compound.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a panel of clinically relevant fungal pathogens.

Methodology: Broth Microdilution Assay (following CLSI M27/M38 guidelines) [6][7]

  • Fungal Strains: A panel of fungal strains should be used, including but not limited to:

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata (e.g., ATCC 90030)

    • Candida krusei (e.g., ATCC 6258)

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Cryptococcus neoformans (e.g., ATCC 208821)

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a final concentration of 10 mg/mL.

  • Assay Procedure:

    • Prepare serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. The concentration range should typically be from 64 µg/mL to 0.125 µg/mL.

    • Prepare a standardized fungal inoculum (0.5 to 2.5 x 10³ CFU/mL for yeasts; 0.4 to 5 x 10⁴ CFU/mL for molds) in RPMI-1640 medium.[3]

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a positive control (a known antifungal agent, e.g., fluconazole or amphotericin B) and a negative control (medium with fungal inoculum and DMSO, but without the test compound).

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

    • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto a drug-free agar plate. The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Data Presentation: In Vitro Antifungal Activity
Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)This compound MFC (µg/mL)
Candida albicans
Candida glabrata
Candida krusei
Aspergillus fumigatus
Cryptococcus neoformans
In Vivo Antifungal Efficacy

Objective: To evaluate the in vivo efficacy of this compound in a murine model of systemic candidiasis.[8][9]

Methodology: Murine Model of Disseminated Candidiasis [10]

  • Animal Model: Use immunocompromised mice (e.g., BALB/c mice treated with cyclophosphamide).

  • Infection: Infect mice via intravenous tail vein injection with a sublethal dose of Candida albicans (e.g., 1 x 10⁵ CFU/mouse).

  • Treatment:

    • Administer this compound at various dosages (e.g., 1, 5, and 25 mg/kg body weight) via an appropriate route (e.g., intraperitoneal or oral) starting 24 hours post-infection.

    • Include a vehicle control group (e.g., saline with DMSO) and a positive control group (e.g., fluconazole).

    • Treatment should be administered daily for a defined period (e.g., 7 days).

  • Efficacy Assessment:

    • Fungal Burden: At the end of the treatment period, euthanize the mice and harvest target organs (e.g., kidneys, spleen). Homogenize the organs and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).

    • Survival Study: In a separate cohort, monitor the survival of the mice over a period of 14-21 days.

Data Presentation: In Vivo Antifungal Efficacy
Treatment GroupDosage (mg/kg)Mean Fungal Burden in Kidneys (log10 CFU/g ± SD)Percent Survival at Day 14
Vehicle Control-
This compound1
This compound5
This compound25
Fluconazole10
Antifungal Mechanism of Action: Signaling Pathway

A plausible mechanism of antifungal action for benzimidazole derivatives is the inhibition of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[2][4][5]

Antifungal_Pathway cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibits CYP51->Lanosterol Blocks Conversion

Caption: Putative antifungal mechanism of this compound via inhibition of the ergosterol biosynthesis pathway.

Potential Anticancer Efficacy Assessment

Benzimidazole derivatives have been investigated as anticancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][11][12][13]

In Vitro Anticancer Activity

Objective: To determine the cytotoxic effects and the half-maximal inhibitory concentration (IC₅₀) of this compound on various cancer cell lines.

Methodology: MTT Cell Viability Assay [4][14][15]

  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • MCF-7 (Breast cancer)

    • A549 (Lung cancer)

    • HeLa (Cervical cancer)

    • HCT116 (Colon cancer)

    • A non-cancerous cell line (e.g., HEK293) for selectivity assessment.

  • Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting a dose-response curve.

Data Presentation: In Vitro Cytotoxicity
Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (IC₅₀ in normal cells / IC₅₀ in cancer cells)
MCF-7
A549
HeLa
HCT116
HEK293N/A
In Vivo Anticancer Efficacy

Objective: To assess the in vivo antitumor activity of this compound in a xenograft mouse model.[11][12][16]

Methodology: Human Tumor Xenograft Model [5][17]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., MCF-7 or A549) into the flank of the mice.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.

    • Administer this compound at different doses (e.g., 10, 50, and 100 mg/kg) via an appropriate route.

    • Include a vehicle control group and a positive control group (e.g., paclitaxel).

    • Administer treatment for a specified duration (e.g., 21 days).

  • Efficacy Assessment:

    • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Tumor Weight: At the end of the study, excise and weigh the tumors.

Data Presentation: In Vivo Antitumor Activity
Treatment GroupDosage (mg/kg)Mean Tumor Volume at Day 21 (mm³ ± SD)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g ± SD)
Vehicle Control-0
This compound10
This compound50
This compound100
Paclitaxel10
Anticancer Mechanism of Action: Signaling Pathway

A key anticancer mechanism for benzimidazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][11][12][13][18]

Anticancer_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to β-tubulin Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Microtubule Microtubule Dynamics Polymerization->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Proposed anticancer mechanism involving inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the efficacy of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_invitro Phase 2: In Vitro Efficacy cluster_invivo Phase 3: In Vivo Efficacy cluster_analysis Phase 4: Data Analysis & Conclusion A1 Compound Synthesis & Characterization A2 Selection of Fungal Strains & Cancer Cell Lines A1->A2 A3 Protocol Design A2->A3 B1 Antifungal Susceptibility (MIC/MFC) A3->B1 B2 Anticancer Cytotoxicity (IC₅₀ - MTT Assay) A3->B2 C1 Murine Antifungal Model (Fungal Burden/Survival) B1->C1 C2 Xenograft Anticancer Model (Tumor Growth Inhibition) B2->C2 D1 Statistical Analysis C1->D1 C2->D1 D2 Mechanism of Action Investigation D1->D2 D3 Report Generation D2->D3

Caption: A streamlined workflow for the preclinical evaluation of this compound.

References

Application Notes and Protocols: "1-Butyl-1H-benzoimidazole-2-thiol" as a Corrosion Inhibitor for Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1H-benzoimidazole-2-thiol, a derivative of benzimidazole, is a promising organic compound for the mitigation of metal corrosion. Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys in different corrosive environments, primarily due to the presence of heteroatoms (Nitrogen and Sulfur) and the aromatic ring system in their structure. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic corrosion reactions.

The butyl group attached to the nitrogen atom in this compound is expected to enhance its solubility in certain non-polar environments and increase the surface coverage on the metal, potentially leading to improved inhibition efficiency compared to the parent compound, 2-mercaptobenzimidazole. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor.

Disclaimer: Direct quantitative performance data for this compound is not extensively available in published literature. The data presented in the following tables are for the closely related and well-studied compound, 2-Mercaptobenzimidazole (2-MBI) , and are intended to serve as a representative example of the expected performance and behavior of benzimidazole-2-thiol derivatives.

Data Presentation

Table 1: Corrosion Inhibition Efficiency of 2-Mercaptobenzimidazole (Analog) for Mild Steel in 1.0 M HCl
Inhibitor Concentration (M)Temperature (K)Inhibition Efficiency (%) - Weight Loss
1 x 10⁻⁴30389.10[1]
5 x 10⁻⁴30391.50[1]
1 x 10⁻³30392.80[1]
5 x 10⁻³30393.40[1]
5 x 10⁻³31388.20[1]
5 x 10⁻³32382.60[1]
5 x 10⁻³33378.00[1][2]
Table 2: Electrochemical Parameters for Mild Steel in 1.0 M HCl in the Absence and Presence of 2-Mercaptobenzimidazole Derivatives (Analogs)
InhibitorConcentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
Blank--4801050-
3,4-dihydro-2H-benzo[3][4]imidazo[2,1-b]thiazole5 x 10⁻³-4957093.3
2,3-dihydrobenzo[3][4]imidazo[2,1-b]thiazole5 x 10⁻³-50511589.0

Data sourced from a study on 2-MBI derivatives, providing insight into the expected electrochemical behavior.[1]

Experimental Protocols

Synthesis of this compound

A representative synthesis involves the N-alkylation of 1H-benzoimidazole-2-thione.

Materials:

  • 1H-benzoimidazole-2-thione (2-mercaptobenzimidazole)

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or Acetone as solvent

Procedure:

  • Dissolve 1H-benzoimidazole-2-thione in DMF or acetone in a round-bottom flask.

  • Add a molar excess of a base, such as potassium carbonate.

  • To this stirred suspension, add a slight molar excess of 1-bromobutane dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or slightly elevated temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • After completion, the reaction mixture is poured into cold water to precipitate the product.

  • The crude product is filtered, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for purification.

  • The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.

Corrosion Inhibition Studies

1. Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, copper) of known dimensions

  • Corrosive medium (e.g., 1.0 M HCl, 3.5% NaCl solution)

  • This compound

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat for temperature control

  • Desiccator

  • Cleaning solution (e.g., appropriate acid with an inhibitor like Rodine, followed by acetone)

Procedure:

  • Mechanically polish the metal coupons using different grades of emery paper, degrease with acetone, wash with distilled water, and dry in a desiccator.

  • Accurately weigh the cleaned coupons (W_initial).

  • Prepare the corrosive solutions with and without various concentrations of this compound.

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

  • After the immersion period, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-03).

  • Rinse the cleaned coupons with distilled water, dry them, and re-weigh (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • The corrosion rate (CR) can be calculated using the formula: CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

  • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

2. Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (metal specimen with a defined surface area)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Counter electrode (e.g., platinum or graphite)

  • Corrosive solutions with and without the inhibitor.

Procedure:

  • Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution.

  • Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Calculate the inhibition efficiency (IE%) using the icorr values: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

  • Corrosive solutions with and without the inhibitor.

Procedure:

  • Set up the electrochemical cell as described for the potentiodynamic polarization measurements.

  • Allow the system to reach a steady state at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • The Nyquist plot for a simple corrosion process is a semicircle, where the diameter corresponds to the charge transfer resistance (Rct).

  • Fit the experimental data to an appropriate equivalent electrical circuit to model the corrosion process and extract parameters like Rct and double-layer capacitance (Cdl).

  • The inhibition efficiency (IE%) can be calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental_Workflow_Weight_Loss cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep1 Polish & Clean Metal Coupon prep2 Weigh Coupon (W_initial) prep1->prep2 exp1 Immerse in Corrosive Medium (with/without inhibitor) prep2->exp1 exp2 Maintain Constant Temperature exp1->exp2 ana1 Remove & Clean Coupon exp2->ana1 ana2 Weigh Coupon (W_final) ana1->ana2 ana3 Calculate Weight Loss, Corrosion Rate & IE% ana2->ana3

Caption: Workflow for Weight Loss Measurement.

Experimental_Workflow_Electrochemical cluster_pdp Potentiodynamic Polarization cluster_eis Electrochemical Impedance Spectroscopy start Prepare Working Electrode & Electrochemical Cell ocp Stabilize at Open Circuit Potential (OCP) start->ocp pdp1 Sweep Potential (e.g., -250 to +250 mV vs OCP) ocp->pdp1 eis1 Apply Small AC Voltage (e.g., 10 mV at OCP) ocp->eis1 pdp2 Record Current Density pdp1->pdp2 pdp3 Generate Tafel Plot pdp2->pdp3 pdp4 Determine Ecorr, icorr & IE% pdp3->pdp4 eis2 Vary Frequency (e.g., 100 kHz to 10 mHz) eis1->eis2 eis3 Generate Nyquist & Bode Plots eis2->eis3 eis4 Determine Rct, Cdl & IE% eis3->eis4 Inhibition_Mechanism cluster_inhibition Corrosion Inhibition inhibitor This compound in Corrosive Solution adsorption Adsorption of Inhibitor on Metal Surface inhibitor->adsorption metal Metal Surface metal->adsorption film Formation of Protective Adsorbed Film adsorption->film inhibit_anodic Blocks Anodic Dissolution (M -> Mⁿ⁺ + ne⁻) film->inhibit_anodic inhibit_cathodic Blocks Cathodic Reactions (e.g., H⁺ reduction) film->inhibit_cathodic

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Butyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Butyl-1H-benzoimidazole-2-thiol. Our aim is to facilitate the optimization of reaction yields and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
Low or No Yield of Desired Product 1. Incomplete synthesis of the 2-mercaptobenzimidazole precursor. 2. Ineffective N-alkylation reaction. 3. Degradation of starting materials or product.1. Verify Precursor Synthesis: Confirm the successful synthesis of 2-mercaptobenzimidazole by checking its melting point (around 303-304°C) and spectral data. Ensure complete reaction of o-phenylenediamine with carbon disulfide or a suitable equivalent.[1] 2. Optimize N-Alkylation Conditions: - Base Selection: The choice of base is critical. Stronger bases like sodium hydride (NaH) can favor N-alkylation by ensuring complete deprotonation. Weaker bases like potassium carbonate (K₂CO₃) may also be effective, particularly with more reactive alkylating agents.[2] - Solvent Choice: Use anhydrous polar aprotic solvents such as DMF, DMSO, or acetonitrile to facilitate the reaction. - Temperature Control: Gradually increase the reaction temperature if the reaction is sluggish at room temperature, but monitor for side product formation. 3. Ensure Anhydrous Conditions: Moisture can quench the base and hydrolyze the alkylating agent. Use freshly dried solvents and glassware.
Formation of the Undesired S-Alkylated Isomer (2-(butylthio)-1H-benzoimidazole) 1. Reaction conditions favor kinetic S-alkylation. 2. Use of protic solvents or insufficient base.1. Employ Phase Transfer Catalysis (PTC): PTC has been shown to promote N-alkylation. Use a catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., toluene/water) with a strong base like NaOH. This can selectively drive the reaction towards the N-alkylated product.[1][3][4] 2. Modify Base and Solvent System: - Use a strong, non-nucleophilic base like sodium hydride in an anhydrous aprotic solvent (e.g., THF, DMF). This can favor the thermodynamically more stable N-anion. - Avoid protic solvents like ethanol, which can participate in the reaction and lead to a mixture of products. 3. Protect the Thiol Group: In some cases, protecting the thiol group before alkylation of the nitrogen and subsequent deprotection can be a viable, albeit longer, route.
Difficulty in Purifying the Product 1. Presence of unreacted starting materials. 2. Formation of both N- and S-alkylated isomers. 3. Formation of other side products.1. Optimize Reaction Stoichiometry: Ensure the correct molar ratios of reactants to drive the reaction to completion. 2. Chromatographic Separation: - Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the N- and S-isomers. The polarity difference between the two isomers should allow for their separation. - Thin Layer Chromatography (TLC): Develop a TLC method to monitor the reaction progress and to identify the optimal solvent system for column chromatography. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Reaction Does Not Go to Completion 1. Insufficient reaction time or temperature. 2. Deactivation of the catalyst (if using PTC). 3. Poor quality of reagents.1. Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material. Extend the reaction time or cautiously increase the temperature if necessary. 2. Catalyst Stability: Ensure the phase transfer catalyst is stable under the reaction conditions. 3. Reagent Quality: Use high-purity, dry reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing the 2-mercaptobenzimidazole precursor?

A1: The reaction of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide in refluxing ethanol is a widely used and efficient method, often providing yields in the range of 84-86.5%.[1]

Q2: How can I be sure whether I have synthesized the N-alkylated or the S-alkylated isomer?

A2: Spectroscopic methods are essential for characterization. In ¹H NMR, the N-butyl protons will show characteristic shifts. More definitively, in ¹³C NMR, the chemical shift of the carbon atom of the C=S group in the N-alkylated product will differ significantly from the C-S carbon in the S-alkylated product. X-ray crystallography provides unambiguous structure determination if a suitable crystal can be obtained.

Q3: What is the key principle behind using Phase Transfer Catalysis (PTC) to favor N-alkylation?

A3: PTC facilitates the transfer of the benzimidazole anion from the aqueous phase (where it is generated by a base like NaOH) to the organic phase (containing the butyl bromide). The bulky quaternary ammonium cation of the catalyst forms an ion pair with the benzimidazole anion, and this complex is soluble in the organic phase. This controlled delivery of the anion to the reaction site can enhance the selectivity towards N-alkylation.[1][2][3]

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes. Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 2-Mercaptobenzimidazole (Precursor)

This protocol is adapted from a well-established method.[1]

Materials:

  • o-Phenylenediamine

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • 95% Ethanol

  • Activated charcoal (Norit)

  • Glacial acetic acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine and potassium hydroxide in 95% ethanol and water.

  • Carefully add carbon disulfide to the mixture.

  • Heat the mixture to reflux for 3 hours.

  • Cautiously add activated charcoal and continue refluxing for an additional 10 minutes.

  • Filter the hot mixture to remove the charcoal.

  • To the hot filtrate, add warm water followed by a dilute solution of acetic acid with vigorous stirring.

  • Allow the mixture to cool, promoting the crystallization of the product.

  • Collect the white crystals of 2-mercaptobenzimidazole by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound (N-Alkylation)

This protocol provides a general method for N-alkylation. Optimization of the base and solvent may be required.

Materials:

  • 2-Mercaptobenzimidazole

  • 1-Bromobutane (or 1-iodobutane)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure using Sodium Hydride:

  • To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add sodium hydride.

  • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous DMF to the flask.

  • Dissolve 2-mercaptobenzimidazole in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of NaH at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).

  • Cool the mixture back to 0°C and add 1-bromobutane dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be necessary.

  • Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Procedure using Potassium Carbonate:

  • To a solution of 2-mercaptobenzimidazole in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 1-bromobutane dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80°C). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Conditions on the N- vs. S-Alkylation of 2-Mercaptobenzimidazole

Base Solvent Catalyst Temperature Predominant Product Approximate Yield (%) Reference
KOH (low conc.)Dichloromethane/WaterTBABRoom TempS-AlkylatedHigh[4]
K₂CO₃AcetoneNoneRefluxS-AlkylatedGood[5]
NaHAnhydrous THF/DMFNone0°C to RTN-Alkylated (predicted)Potentially high[2]
NaOHToluene/WaterTBAB (PTC)Room TempN-Alkylated (predicted)Potentially high[1][3]

Note: The yields for N-alkylation are predicted based on principles of regioselectivity and may require experimental optimization.

Visualizations

experimental_workflow cluster_precursor Step 1: Precursor Synthesis cluster_alkylation Step 2: N-Butylation start o-Phenylenediamine + CS2 + KOH reflux Reflux in Ethanol start->reflux workup_prec Acidification & Crystallization reflux->workup_prec precursor 2-Mercaptobenzimidazole workup_prec->precursor precursor_node 2-Mercaptobenzimidazole reaction Reaction at 0°C to RT precursor_node->reaction reagents 1-Bromobutane + Base (e.g., NaH) + Anhydrous Solvent (e.g., DMF) reagents->reaction workup_alk Quenching & Extraction reaction->workup_alk purification Column Chromatography workup_alk->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_precursor_solutions Precursor Issues cluster_alkylation_solutions Alkylation Issues cluster_isomer_solutions Isomer Issues start Low Yield of This compound check_precursor Is the 2-mercaptobenzimidazole precursor pure and correctly synthesized? start->check_precursor check_alkylation Are the N-alkylation conditions optimal? start->check_alkylation check_isomer Is the major product the undesired S-alkylated isomer? start->check_isomer redo_precursor Re-synthesize and purify 2-mercaptobenzimidazole. Verify by MP and spectroscopy. check_precursor->redo_precursor No optimize_base Use a stronger base (NaH) or optimize base concentration. check_alkylation->optimize_base No optimize_solvent Ensure anhydrous polar aprotic solvent (DMF, DMSO). check_alkylation->optimize_solvent No optimize_temp Increase temperature cautiously while monitoring by TLC. check_alkylation->optimize_temp No use_ptc Implement Phase Transfer Catalysis (PTC) with TBAB. check_isomer->use_ptc Yes change_conditions Switch to conditions known to favor N-alkylation (e.g., NaH in THF). check_isomer->change_conditions Yes purify Separate isomers using column chromatography. check_isomer->purify Yes

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-Butyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "1-Butyl-1H-benzoimidazole-2-thiol".

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 1H-benzo[d]imidazole-2(3H)-thione, by reacting o-phenylenediamine with a thiocarbonyl source like potassium ethylxanthate or carbon disulfide.[1][2][3][4] The second step is the N-alkylation of the 1H-benzo[d]imidazole-2(3H)-thione with a butyl halide, such as 1-bromobutane, in the presence of a base.

Q2: What is the key structural feature of the 1H-benzo[d]imidazole-2-thiol core that influences the reaction?

The 1H-benzo[d]imidazole-2(3H)-thione core exhibits thione-thiol tautomerism.[1] This means it can exist in two interconverting forms: the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S-H single bond and a C=N double bond). The reactive species in the alkylation reaction is typically the thiolate anion, which is formed by the deprotonation of the thiol tautomer by a base.

Q3: Can alkylation occur at different positions on the benzimidazole ring?

Yes, alkylation can potentially occur on either a nitrogen atom (N-alkylation) to form an N-substituted product, or on the sulfur atom (S-alkylation) to form an S-substituted product. For the synthesis of this compound, N-alkylation is the desired pathway. However, reaction conditions can influence the selectivity, and the formation of the S-alkylated isomer, 2-(butylthio)-1H-benzo[d]imidazole, is a possible side reaction.[1][5]

Troubleshooting Guides

Problem 1: Low or No Yield

Q: My reaction is resulting in a very low yield or is not proceeding at all. What are the common causes and how can I improve it?

A: Low yields are a common issue and can stem from several factors. A systematic evaluation of your reaction setup can help identify the root cause.

  • Choice of Base: The base plays a crucial role in the deprotonation of the benzimidazole-2-thiol. The choice and amount of base can significantly impact the reaction yield. For instance, using triethylamine has been reported to give higher yields compared to potassium carbonate in similar alkylation reactions.[1]

  • Reaction Temperature: The reaction temperature may not be optimal. While some reactions proceed at room temperature, others may require heating to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Purity of Starting Materials: Ensure that the 1H-benzo[d]imidazole-2(3H)-thione and the butyl halide are pure. Impurities in the starting materials can interfere with the reaction.

  • Moisture: The presence of moisture can affect the activity of the base and potentially lead to side reactions. Ensure all glassware is dry and use anhydrous solvents.

Problem 2: Formation of an Unexpected Product/Isomer

Q: I have obtained a product with the correct mass, but the spectroscopic data (NMR, IR) does not match the expected structure of this compound. What could be the issue?

A: The most likely issue is the formation of the S-alkylated isomer, 2-(butylthio)-1H-benzo[d]imidazole.

  • Reaction Conditions: The regioselectivity of the alkylation (N- vs. S-alkylation) is influenced by factors such as the solvent, base, and temperature. Harder bases and polar aprotic solvents tend to favor N-alkylation, while softer bases and polar protic solvents may favor S-alkylation.

  • Spectroscopic Analysis:

    • ¹H NMR: In the desired N-butyl product, you would expect to see the characteristic signals for the butyl group attached to a nitrogen atom. In the S-butyl isomer, the chemical shift of the methylene group attached to the sulfur will be different, and you will still observe an N-H proton signal.[1]

    • IR Spectroscopy: The presence or absence of a strong C=S (thione) absorption band can help distinguish between the N-alkylated (thione form) and S-alkylated (thiol form) products.

Problem 3: Difficult Purification

Q: I am having trouble purifying the final product. What are the recommended methods?

A: Purification can be challenging due to the presence of unreacted starting materials, the isomeric byproduct, and salts formed during the reaction.

  • Recrystallization: This is a common and effective method for purifying solid products. Suitable solvents include ethanol or ethanol/water mixtures.[1][6]

  • Column Chromatography: If recrystallization is not sufficient to separate the desired product from isomers or other impurities, column chromatography is a powerful alternative. A silica gel column with a suitable eluent system (e.g., hexane/ethyl acetate) can be used.[7]

  • Washing: Before final purification, washing the crude product with water can help remove inorganic salts.

Data Presentation

ParameterCondition 1Condition 2OutcomeReference
Base TriethylaminePotassium CarbonateHigher yield observed with triethylamine in a related S-alkylation reaction.[1]
Solvent AcetoneEthanolBoth are commonly used solvents for alkylation of benzimidazole-2-thiol derivatives.[1]

Experimental Protocols

Synthesis of 1H-benzo[d]imidazole-2(3H)-thione (Precursor)

  • To a solution of o-phenylenediamine (0.1 mol) in 95% ethanol (150 ml) and water (22.5 ml), add potassium ethylxanthate (0.11 mol).

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and add activated charcoal (Norit).

  • Filter the hot solution and then acidify the filtrate with acetic acid.

  • The precipitated product, 1H-benzo[d]imidazole-2(3H)-thione, is collected by filtration, washed with water, and dried. A yield of 84-86% can be expected.[2]

Synthesis of this compound

  • Dissolve 1H-benzo[d]imidazole-2(3H)-thione (10 mmol) in a suitable solvent such as acetone or ethanol (50 mL).

  • Add a base, such as triethylamine (12 mmol) or potassium carbonate (12 mmol), to the solution and stir for 15-30 minutes at room temperature.

  • Add 1-bromobutane (11 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Alkylation OPD o-Phenylenediamine Precursor 1H-Benzo[d]imidazole-2(3H)-thione OPD->Precursor + CS2 CS2 Carbon Disulfide ButylHalide 1-Bromobutane Base Base (e.g., Et3N) Target This compound Precursor->Target + 1-Bromobutane + Base SideProduct 2-(Butylthio)-1H- benzo[d]imidazole Precursor->SideProduct Side Reaction (S-alkylation)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckBase Check Base: - Type - Amount Start->CheckBase CheckTemp Check Reaction Temperature Start->CheckTemp CheckPurity Check Starting Material Purity Start->CheckPurity CheckIsomer Analyze for Isomer Formation (NMR, IR) Start->CheckIsomer OptimizeBase Optimize Base: - Use Et3N - Adjust Stoichiometry CheckBase->OptimizeBase OptimizeTemp Optimize Temperature: - Monitor with TLC CheckTemp->OptimizeTemp PurifyStart Purify Starting Materials CheckPurity->PurifyStart PurifyProduct Purification: - Recrystallization - Column Chromatography CheckIsomer->PurifyProduct OptimizeBase->PurifyProduct OptimizeTemp->PurifyProduct PurifyStart->PurifyProduct

Caption: Troubleshooting workflow for synthesis issues.

References

Overcoming solubility issues of "1-Butyl-1H-benzoimidazole-2-thiol" in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-1H-benzoimidazole-2-thiol. The information herein is designed to help overcome common solubility challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What is the recommended solvent?

A: this compound, like many benzimidazole derivatives, is expected to have low solubility in aqueous solutions. The recommended starting solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer to the final desired concentration.

Q2: After diluting my DMSO stock of this compound into the assay medium, I observe precipitation. How can I prevent this?

A: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Optimize the Dilution Process: Avoid single, large-volume dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible while maintaining the solubility of your compound. Most cell-based assays can tolerate up to 0.5% DMSO, but it is critical to determine the tolerance of your specific assay. You may need to run a vehicle control with different DMSO concentrations to assess its effect on your experimental system.

  • Use of Pluronic F-68: Consider adding a non-ionic surfactant like Pluronic F-68 to your assay buffer at a low concentration (e.g., 0.01-0.1%). This can help to stabilize the compound in solution and prevent precipitation.

  • Sonication: After dilution, briefly sonicating the solution can help to redissolve fine precipitates and create a more homogeneous mixture.

Q3: My experimental results are inconsistent, or the compound appears less potent than expected. Could solubility be the cause?

A: Yes, poor solubility is a significant contributor to variability and underestimation of potency in biological assays. If the compound is not fully dissolved, the actual concentration available to interact with the biological target is lower than the nominal concentration, leading to inaccurate structure-activity relationship (SAR) data.

Q4: What is the general solubility profile of this compound?

Solubility Data

SolventExpected SolubilityNotes
WaterInsolubleThe hydrophobic butyl group and benzimidazole core significantly limit aqueous solubility. The parent compound, 2-mercaptobenzimidazole, is also poorly water-soluble.
Phosphate-Buffered Saline (PBS)InsolubleSimilar to water, solubility is expected to be very low.
Dimethyl Sulfoxide (DMSO)SolubleThe recommended solvent for creating high-concentration stock solutions.
EthanolSparingly SolubleMay be used as a co-solvent with caution, as higher concentrations can be toxic to cells.
MethanolSparingly SolubleSimilar to ethanol, it can be considered as a co-solvent but requires careful validation for assay compatibility.
AcetoneSolubleWhile it can dissolve the compound, its high volatility and potential for assay interference make it less ideal for most biological assays compared to DMSO.

Experimental Protocols

Protocol for Preparation of this compound for a Cell-Based Assay

This protocol provides a general guideline for preparing the compound for a typical 96-well plate cell-based assay, such as an MTT proliferation assay.

Materials:

  • This compound powder

  • 100% DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Preparation of 50 mM Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a 50 mM concentration.

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may assist in dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Intermediate Dilutions:

    • Create a series of intermediate dilutions from your 50 mM stock solution in 100% DMSO. For example, to get a 5 mM solution, add 10 µL of the 50 mM stock to 90 µL of 100% DMSO.

  • Preparation of Final Working Solutions:

    • The final dilution into the cell culture medium should be done immediately before adding to the cells.

    • To minimize precipitation, add the DMSO solution to the culture medium and mix immediately and vigorously. For example, to prepare a 100 µM working solution with a final DMSO concentration of 0.2%, add 2 µL of the 5 mM intermediate dilution to 998 µL of pre-warmed cell culture medium.

    • Visually inspect the working solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or employing one of the troubleshooting strategies mentioned above.

  • Dosing the Cells:

    • Add the final working solutions to your cell culture plates.

    • Ensure that your vehicle control wells receive the same final concentration of DMSO as the compound-treated wells.

Visualizations

Troubleshooting Workflow for Solubility Issues

G Troubleshooting Compound Solubility start Start: Compound Precipitation in Assay check_stock Is the stock solution (in 100% DMSO) clear? start->check_stock sonicate_stock Warm and sonicate the stock solution. check_stock->sonicate_stock No check_dilution Is precipitation occurring upon dilution into aqueous buffer? check_stock->check_dilution Yes sonicate_stock->check_stock serial_dilution Optimize dilution: - Use serial dilutions - Mix rapidly check_dilution->serial_dilution Yes success Solubility Issue Resolved check_dilution->success No lower_conc Lower the final compound concentration. serial_dilution->lower_conc check_dmso Is final DMSO concentration >0.5% or toxic to cells? lower_conc->check_dmso optimize_dmso Reduce final DMSO concentration and re-test. check_dmso->optimize_dmso Yes add_surfactant Consider adding a surfactant (e.g., 0.01% Pluronic F-68) to the assay buffer. check_dmso->add_surfactant No optimize_dmso->add_surfactant add_surfactant->success fail If issues persist, consider alternative solvents or formulations. add_surfactant->fail

Caption: A decision tree for addressing compound precipitation in assays.

Hypothetical Signaling Pathway for Benzimidazole-2-thiol Derivatives

Given that benzimidazole derivatives have been investigated as potential anticancer agents, a hypothetical target could be a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G Hypothetical Target Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->Akt inhibits? Compound->mTORC1 inhibits?

Caption: A potential mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.

Optimizing reaction conditions for "1-Butyl-1H-benzoimidazole-2-thiol" derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 1-Butyl-1H-benzoimidazole-2-thiol and related compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound, offering potential causes and solutions in a question-and-answer format.

Question: My alkylation or acylation reaction is showing low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low or no product formation in the derivatization of benzimidazole-2-thiols can stem from several factors. Here are the most common culprits and suggested remedies:

  • Insufficiently Activated Substrate: The thiol group of this compound typically requires deprotonation by a base to form the more nucleophilic thiolate anion for the reaction to proceed efficiently.

    • Solution: Ensure an appropriate base is used. For S-alkylation with alkyl halides, common bases include triethylamine or potassium carbonate.[1][2] The choice of base can be critical, and its pKa should be sufficient to deprotonate the thiol.

  • Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.

    • Solution: Acetone and ethanol are frequently used solvents for these types of reactions.[1][3] If solubility is an issue, consider exploring other polar aprotic solvents like DMF or DMSO, though be mindful of potential side reactions and purification challenges.

  • Inadequate Reaction Temperature: Many derivatization reactions require heating to overcome the activation energy barrier.

    • Solution: If the reaction is sluggish at room temperature, consider heating the reaction mixture. Refluxing in ethanol or acetone is a common strategy.[1][2]

  • Poor Quality of Reagents: The purity of the starting material, alkylating/acylating agent, and solvent can significantly impact the reaction outcome.

    • Solution: Use freshly purified reagents and anhydrous solvents, especially if your reaction is sensitive to moisture.

Question: I am observing the formation of multiple products or unexpected byproducts. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products often arises from the ambident nucleophilic nature of the benzimidazole-2-thiol scaffold (N vs. S alkylation/acylation) or from side reactions.

  • N- vs. S-Alkylation: While alkylation of benzimidazole-2-thiol derivatives with alkyl halides in the presence of a base typically favors S-alkylation, the reaction conditions can influence this selectivity.[3]

    • Solution: To favor S-alkylation, use a polar solvent and a base that generates the thiolate anion. To potentially favor N-alkylation, different reaction conditions, such as using a stronger base to deprotonate the nitrogen, might be explored, though this is less commonly reported for simple alkyl halides.

  • Loss of an N-substituent: In cases where an N-acetylated benzimidazole-2-thione is used, the acetyl group can be lost during alkylation in the presence of a base like triethylamine.[1]

    • Solution: If the N-substituent is labile, consider using milder reaction conditions (e.g., a weaker base or lower temperature). Alternatively, a different synthetic strategy where the N-substituent is introduced after the S-alkylation might be necessary.

Question: My reaction appears to be complete by TLC, but I am struggling with the purification of my final product. What are some effective purification strategies?

Answer:

Purification challenges can arise from unreacted starting materials, byproducts, or the base used in the reaction.

  • Removal of Base: If a tertiary amine base like triethylamine is used, it can often be removed by an aqueous workup with a dilute acid solution (e.g., 1M HCl), followed by extraction of the product into an organic solvent.

  • Crystallization: Many benzimidazole derivatives are crystalline solids.[1][3] Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or mixtures with water) can be a highly effective purification method.

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique. A common eluent system for these types of compounds is a mixture of n-hexane and ethyl acetate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the predominant tautomeric form of this compound, and how does this affect its reactivity?

A1: 1H-benzoimidazole-2(3H)-thione exists predominantly in the thione form rather than the thiol form.[1] This is important because the reactivity can be directed towards either the sulfur or the nitrogen atoms. For derivatization, the presence of a base will typically deprotonate the most acidic proton, which is on the sulfur, leading to the thiolate anion and subsequent S-alkylation or S-acylation.

Q2: What are some standard reaction conditions for the S-alkylation of this compound with an alkyl halide?

A2: A typical procedure involves dissolving the this compound and the alkyl halide in a solvent like acetone or ethanol. A base, such as triethylamine or potassium carbonate, is then added, and the reaction mixture is stirred at room temperature or heated to reflux for several hours.[1][2] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Q3: Can I perform N-alkylation on this compound?

A3: While S-alkylation is more common under basic conditions with alkyl halides, N-alkylation can be achieved. The reaction conditions would need to be carefully chosen to favor reaction at the nitrogen atom. This might involve protecting the sulfur, using a different type of alkylating agent, or employing a stronger base to deprotonate the nitrogen.

Data Presentation

Table 1: Comparison of Reaction Conditions for Derivatization of Benzimidazole-2-thiol Analogs

Starting MaterialReagentBaseSolventTemperatureTime (h)Yield (%)Reference
1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone1-bromobutaneTriethylamineAcetoneRoom Temp2852[1]
1H-benzo[d]imidazole-2(3H)-thione1,3-dibromopropaneTriethylamineEthanolReflux583[1]
1H-benzo[d]imidazole-2-thiol2-bromo-1-phenylethan-1-one-Ethanol20-25 °C8-10High[3]
2-(2-(4-nitrophenoxy)ethylthio)-1H-benzo[d]imidazoleMethyl iodideK2CO3AcetoneRoom Temp-Good[2]

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of a Benzimidazole-2-thiol Derivative

  • Dissolution: In a round-bottom flask, dissolve the benzimidazole-2-thiol derivative (1 equivalent) in a suitable solvent (e.g., acetone or ethanol).

  • Addition of Base: Add the base (e.g., triethylamine, 2 equivalents) to the stirred solution.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature or reflux) and monitor the progress using TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[1]

Visualizations

experimental_workflow start Start: Dissolve Benzimidazole-2-thiol Derivative add_base Add Base (e.g., Triethylamine) start->add_base add_reagent Add Alkylating/Acylating Agent add_base->add_reagent reaction Stir at Appropriate Temperature (Monitor by TLC) add_reagent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify Product (Crystallization or Chromatography) workup->purification end End: Characterize Final Product purification->end

Caption: General experimental workflow for the derivatization of benzimidazole-2-thiol.

troubleshooting_guide start Low or No Product Yield? check_base Is the base appropriate and sufficient? start->check_base Yes check_temp Is the reaction temperature optimal? check_base->check_temp No solution_base Solution: - Use a suitable base (e.g., TEA, K2CO3) - Ensure correct stoichiometry check_base->solution_base Yes check_reagents Are the reagents of good quality? check_temp->check_reagents No solution_temp Solution: - Heat the reaction (reflux) - Monitor reaction progress over time check_temp->solution_temp Yes solution_reagents Solution: - Use pure starting materials - Use anhydrous solvents check_reagents->solution_reagents Yes

Caption: Troubleshooting decision tree for low product yield in derivatization reactions.

References

Technical Support Center: Crystallization of 1-Butyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1-Butyl-1H-benzoimidazole-2-thiol.

Troubleshooting Crystallization Problems

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound "oils out" instead of crystallizing, forming a liquid layer. What should I do?

A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:

  • Increase the Solvent Volume: Your solution may be too concentrated, leading to precipitation at a higher temperature. Try reheating the mixture and adding more of the hot solvent to ensure the compound remains dissolved at a lower temperature.

  • Lower the Crystallization Temperature Slowly: Rapid cooling can induce precipitation above the melting point. Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator. Insulating the flask can help slow down the cooling process.

  • Change the Solvent or Use a Co-solvent System: The chosen solvent may not be ideal. Experiment with a solvent in which the compound has slightly lower solubility. Alternatively, introduce a co-solvent (an "anti-solvent") in which the compound is poorly soluble. This can lower the overall solvating power of the medium and promote crystallization at a lower temperature.

Q2: No crystals are forming, even after the solution has cooled completely.

A2: A supersaturated solution has not yet nucleated. The following techniques can help induce crystallization:

  • Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of this compound from a previous successful crystallization, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Reduce the Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Then, allow it to cool again.

  • Try a Different Crystallization Technique: If slow cooling is unsuccessful, consider other methods like slow evaporation or vapor diffusion.

Q3: The crystallization happens too quickly, resulting in a fine powder or small, impure crystals.

A3: Rapid crystallization often traps impurities within the crystal lattice, leading to poor purity and difficulty in handling. To promote the formation of larger, purer crystals, you need to slow down the crystallization process:

  • Use a More Solubilizing Solvent System: A solvent in which the compound is slightly more soluble will require a greater degree of cooling or concentration for precipitation to occur, slowing down the process.

  • Insulate the Crystallization Vessel: As mentioned for "oiling out," insulating the flask will slow the rate of cooling, allowing more time for large, well-ordered crystals to form.

  • Re-dissolve and Cool Slowly: If crystallization occurs too rapidly upon initial cooling, reheat the solution to re-dissolve the solid, perhaps adding a small amount of additional solvent, and then cool it more slowly.

Q4: The resulting crystals are colored, even though the pure compound is expected to be colorless or white.

A4: Colored impurities are a common issue. Here’s how to address them:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that it can also adsorb some of your product, so use it sparingly.

  • Recrystallization: A second recrystallization of the colored crystals in a suitable solvent can often leave the colored impurities behind in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

Q2: What is the melting point of this compound?

A2: A specific melting point for this compound is not consistently reported in publicly available literature. However, the related compound, 1-Methyl-1H-benzimidazole-2-thiol, has a reported melting point of 193-197 °C. It is crucial to determine the melting point of your synthesized compound experimentally, as this information is vital for troubleshooting issues like "oiling out."

Q3: How can I improve the yield of my crystallization?

A3: To maximize your crystal yield, ensure that you are using the minimum amount of hot solvent necessary to fully dissolve your compound. After crystallization at room temperature, cooling the solution in an ice bath for a longer period can help precipitate more of the dissolved solid. Be mindful that extending the cooling time excessively can sometimes lead to the precipitation of impurities.

Q4: My compound seems to be insoluble in all common solvents.

A4: For compounds with low solubility, consider using more powerful solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution, followed by the addition of an anti-solvent to induce crystallization. However, be aware that these high-boiling point solvents can be difficult to remove completely.

Data Presentation

Table 1: Recommended Solvents for Crystallization Screening of this compound
SolventPolarityBoiling Point (°C)Comments
EthanolPolar Protic78Often a good first choice for benzimidazole derivatives.[1]
MethanolPolar Protic65Similar to ethanol, but more volatile.
AcetonePolar Aprotic56Can be effective, sometimes used in co-solvent systems.[3]
Ethyl AcetateModerately Polar77A less polar option that may provide good results.
TolueneNon-polar111May be suitable if the compound has significant non-polar character.
DichloromethaneModerately Polar40A volatile solvent, useful for slow evaporation techniques.
Hexane/HeptaneNon-polar69 / 98Typically used as an anti-solvent in co-solvent systems.[3]
WaterVery Polar100Can be used as an anti-solvent with water-miscible organic solvents.[3]

Note: The ideal solvent and conditions must be determined experimentally.

Experimental Protocols

Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated filter funnel to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. To slow the cooling process further, the flask can be placed in an insulated container.

  • Ice Bath: Once the flask has reached room temperature and crystals have started to form, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.

Slow Evaporation Crystallization
  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at room temperature to create a near-saturated solution.

  • Evaporation: Transfer the solution to a clean vial or beaker and cover it with a watch glass or aluminum foil with a few small holes poked in it.

  • Incubation: Place the container in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.

  • Isolation: Once a suitable amount of crystals has formed, they can be isolated by decanting the remaining solvent or by filtration.

Vapor Diffusion Crystallization
  • Preparation: Dissolve the compound in a small amount of a less volatile solvent in which it is soluble (e.g., ethanol). Place this solution in a small, open vial.

  • Setup: Place the small vial inside a larger, sealable container (e.g., a beaker or jar) that contains a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).

  • Diffusion: Seal the larger container. The anti-solvent will slowly vaporize and diffuse into the solution containing the compound, reducing its solubility and promoting slow crystal growth.

  • Incubation and Isolation: Allow the setup to stand undisturbed for several days to weeks until crystals form. Isolate the crystals as described in the previous methods.

Visualizations

TroubleshootingWorkflow start Start Crystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Increase Solvent Volume Slow Down Cooling Change Solvent/Use Co-solvent oiling_out->solution1 Yes small_crystals Crystals Too Small/Powdery? no_crystals->small_crystals No solution2 Scratch Flask Add Seed Crystal Reduce Solvent Volume no_crystals->solution2 Yes colored_crystals Crystals Colored? small_crystals->colored_crystals No solution3 Use More Solubilizing Solvent Insulate Flask Re-dissolve and Cool Slowly small_crystals->solution3 Yes success Pure Crystals Obtained colored_crystals->success No solution4 Activated Charcoal Treatment Recrystallize colored_crystals->solution4 Yes solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting workflow for crystallization issues.

CrystallizationFactors cluster_solvent Solvent Properties cluster_process Process Parameters cluster_compound Compound Properties center Crystal Quality & Yield (this compound) Solvent Solvent Choice Solvent->center Polarity Polarity Solvent->Polarity Purity_solvent Solvent Purity Solvent->Purity_solvent Co_solvent Co-solvent System Solvent->Co_solvent Cooling_Rate Cooling Rate Cooling_Rate->center Concentration Concentration Concentration->center Agitation Agitation Agitation->center Purity_compound Compound Purity Purity_compound->center Melting_Point Melting Point Melting_Point->center

Caption: Key factors influencing crystallization outcomes.

References

Stability issues of "1-Butyl-1H-benzoimidazole-2-thiol" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Butyl-1H-benzoimidazole-2-thiol in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in concentration over a short period. What are the potential causes?

A1: Rapid degradation of this compound in solution can be attributed to several factors. The benzimidazole ring and the thiol group can be susceptible to degradation under certain conditions. Key factors influencing stability include the pH of the solution, the presence of dissolved oxygen which can lead to oxidation, and exposure to light.[1] To mitigate these issues, it is recommended to perform a pH-rate profile study to identify the pH of maximum stability, use de-gassed solvents, and handle solutions under an inert atmosphere (e.g., nitrogen or argon).[1] Additionally, conducting experiments in light-protected glassware is crucial.[1]

Q2: I am observing unexpected peaks in the HPLC chromatogram of my stability samples. What could be the origin of these peaks?

A2: The appearance of unexpected peaks in your HPLC chromatogram likely indicates the formation of degradation products.[2][3] Other possibilities include the presence of impurities from the initial synthesis of the compound or contamination from solvents and glassware.[2][3] To identify the source of these peaks, it is advisable to conduct a forced degradation study to characterize potential degradation products.[2][3] Analyzing a sample of the initial, unstressed material will help identify any synthesis-related impurities. Running a blank injection with your solvent can rule out system contamination.[2][3]

Q3: How can I improve the storage stability of my this compound stock solutions?

A3: To enhance the long-term stability of your stock solutions, several storage conditions should be optimized. Based on stability studies of related benzimidazole compounds, it is recommended to store working solutions at low temperatures, such as -20°C or -80°C.[4] It is also advisable to protect the solutions from light by using amber vials or by storing them in the dark.[4] For optimal stability, preparing fresh working solutions monthly is a good practice.[4]

Q4: What is a forced degradation study and why is it important for understanding the stability of my compound?

A4: A forced degradation study, or stress testing, involves intentionally exposing the drug substance to harsh conditions that are more severe than accelerated stability testing.[2][3] These conditions typically include high temperature, humidity, extreme pH levels (acidic and basic), strong oxidizing agents, and intense light.[2][3] Such studies are critical for identifying potential degradation products, elucidating degradation pathways, and developing and validating stability-indicating analytical methods that can effectively separate the active pharmaceutical ingredient (API) from its degradants.[2][3]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Rapid degradation of the compound in solution. 1. The compound is inherently unstable in the chosen solvent or at the solution's pH. 2. Presence of dissolved oxygen promoting oxidation. 3. Exposure to light.[1]1. Perform a pH-rate profile study to determine the pH of maximum stability. 2. Use de-gassed solvents and handle solutions under an inert atmosphere (e.g., nitrogen). 3. Conduct all experiments in light-protected glassware.[1]
Inconsistent results between replicate stability samples. 1. Inhomogeneous sample preparation. 2. Variability in storage conditions. 3. Analytical method variability.[1]1. Ensure complete dissolution and thorough mixing of samples. 2. Maintain consistent and controlled storage conditions for all samples. 3. Validate the analytical method for precision and robustness.[1]
Poor mass balance in stability studies (sum of the main compound and degradants is not close to 100%). 1. Formation of non-UV active or volatile degradation products. 2. Precipitation of the compound or its degradants. 3. Inadequate chromatographic separation (co-elution). 4. Incorrect response factors for degradation products.[2][3]1. Use a mass spectrometer in conjunction with a UV detector to identify non-chromophoric or volatile products. 2. Visually inspect sample vials for any precipitate. 3. Modify the HPLC method (e.g., change mobile phase composition, gradient, or column) to improve resolution. 4. If possible, isolate and purify major degradation products to determine their specific response factors.[2][3]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the conditions for a forced degradation study of this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours.[5] Dissolve in the initial solvent before analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.[5]

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., HPLC-UV/MS).

Visualizations

Logical Workflow for Troubleshooting Stability Issues

A Stability Issue Observed (e.g., Degradation, Extra Peaks) B Check for Obvious Causes A->B C Review Experimental Protocol B->C No obvious cause H Problem Resolved B->H Obvious cause found and fixed D Perform Forced Degradation Study C->D Protocol seems correct G Validate Analytical Method C->G Suspect analytical method E Optimize Storage Conditions D->E Identify degradation pathways F Modify Formulation/Solvent D->F Identify degradation pathways E->H F->H G->H

Caption: A flowchart outlining the logical steps to troubleshoot stability issues encountered during experiments.

Potential Degradation Pathways

cluster_main This compound A This compound B Oxidation (e.g., Sulfoxide, Sulfone) A->B O₂, H₂O₂ C Hydrolysis (Ring Opening) A->C H⁺ / OH⁻ D Photodegradation (Complex Mixture) A->D UV Light

Caption: A diagram illustrating potential degradation pathways for this compound under various stress conditions.

References

"1-Butyl-1H-benzoimidazole-2-thiol" purification challenges from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Butyl-1H-benzoimidazole-2-thiol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the N-alkylation of 1H-benzoimidazole-2-thiol with a butyl halide (e.g., 1-bromobutane) in the presence of a base. Common impurities include:

  • Unreacted 1H-benzoimidazole-2-thiol: The starting material may not fully react.

  • 2-(Butylthio)-1H-benzoimidazole: S-alkylation is a common side reaction that produces this isomer.

  • 1,3-Dibutyl-1H-benzoimidazole-2-thione: Over-alkylation can lead to this disubstituted byproduct.

  • Triethylammonium bromide (or other amine salts): Formed if a tertiary amine base like triethylamine is used.

  • Residual base: Unreacted base from the reaction.

  • Solvent residues: Residual solvents from the reaction or workup.

Q2: What is a general purification strategy for this compound?

A2: A common purification workflow involves:

  • Aqueous Workup: After the reaction, a standard workup includes quenching the reaction, extracting the product into an organic solvent, and washing with water to remove water-soluble impurities like amine salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

  • Primary Purification: The crude product can then be purified by recrystallization or column chromatography.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on literature for similar benzimidazole derivatives, suitable solvents for recrystallization include ethanol, benzene, or a mixture of solvents like n-hexane/ethyl acetate.[1] The ideal solvent should dissolve the compound when hot but have low solubility when cold. Small-scale solvent screening is recommended to find the optimal conditions.

Q4: How can I monitor the purity of my product during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the purification. A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, can separate the desired product from impurities.[1] The spots can be visualized under UV light.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after purification The product is partially soluble in the aqueous phase during workup.Minimize the volume of water used for washing. Perform back-extraction of the aqueous layer with the organic solvent.
The chosen recrystallization solvent is too good, leading to high solubility even at low temperatures.Select a solvent in which the product has lower solubility at room temperature, or use a solvent/anti-solvent system.
The product is lost during column chromatography due to strong adsorption or degradation on silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.
Product is an oil and does not crystallize Presence of impurities that inhibit crystallization.Purify the oil by column chromatography to remove impurities before attempting recrystallization again.
The compound has a low melting point.Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (anti-solvent) dropwise to induce precipitation. Cooling the solution may also help.
Presence of starting material (1H-benzoimidazole-2-thiol) in the final product Incomplete reaction.Increase the reaction time, temperature, or the amount of alkylating agent and base.
Inefficient purification.Optimize the column chromatography conditions (e.g., gradient elution) to improve separation. Recrystallization may also be effective if the solubility of the starting material and product are sufficiently different.
Product is contaminated with the S-alkylated isomer The reaction conditions favor S-alkylation.The choice of base and solvent can influence the N- vs. S-alkylation ratio. Generally, polar aprotic solvents and stronger bases favor N-alkylation.
Isomers are difficult to separate.Careful optimization of column chromatography is often necessary. A less polar eluent system may improve the separation of these isomers.

Experimental Protocols

General Synthesis of 2-(Alkylthio)-1H-benzo[d]imidazoles (as an example for a related compound)

A procedure for a related S-alkylated compound provides insight into typical reaction and initial purification steps. To a stirred solution of 1-bromobutane (0.005 mol) in 10 mL of acetone, a solution of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone (0.005 mol) in 40 mL of acetone containing triethylamine (0.01 mol) was added. The reaction mixture was stirred for 28 hours at room temperature. The solvent was then evaporated under vacuum. Water was added to the residue to precipitate the product, which was then filtered off. The crude product was crystallized from ethanol.[1]

Note: For the synthesis of the target N-butyl derivative, 1H-benzoimidazole-2-thiol would be used as the starting material instead of its N-acetylated counterpart.

Data Presentation

Table 1: Purification Parameters for Benzimidazole-2-thiol Derivatives from Literature

CompoundPurification MethodSolvent System/SolventReference
2-(Butylthio)-1H-benzo[d]imidazoleRecrystallizationEthanol[1]
1-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanoneRecrystallizationBenzene[1]
2-(Benzylthio)-1H-benzo[d]imidazoleRecrystallizationEthanol[1]
Substituted Benzimidazole DerivativesColumn ChromatographyEthyl acetate/n-hexane[2]

Visualizations

Experimental Workflow for Purification

G cluster_0 Reaction Mixture cluster_1 Workup cluster_2 Purification cluster_3 Analysis cluster_4 Final Product Reaction Crude Reaction Mixture (Product, Impurities, Solvent) Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Dry_Concentrate Drying & Concentration Workup->Dry_Concentrate Recrystallization Recrystallization Dry_Concentrate->Recrystallization Option 1 Column_Chromatography Column Chromatography Dry_Concentrate->Column_Chromatography Option 2 TLC_Analysis TLC Analysis for Purity Recrystallization->TLC_Analysis Column_Chromatography->TLC_Analysis TLC_Analysis->Recrystallization If impure TLC_Analysis->Column_Chromatography If impure Pure_Product Pure this compound TLC_Analysis->Pure_Product If pure G Start Impure Product after initial purification Identify_Impurity Identify impurity by TLC/NMR if possible Start->Identify_Impurity SM_Present Starting material present? Identify_Impurity->SM_Present Isomer_Present Isomer present? Identify_Impurity->Isomer_Present Oily_Product Product is an oil? Identify_Impurity->Oily_Product Optimize_Reaction Optimize reaction conditions (time, temp, stoichiometry) SM_Present->Optimize_Reaction Yes Optimize_Column Optimize column chromatography (gradient, solvent system) SM_Present->Optimize_Column No, other impurities Isomer_Present->Optimize_Column Yes Recrystallize_Again Attempt recrystallization with different solvent system Oily_Product->Recrystallize_Again No Column_First Purify by column chromatography before recrystallization Oily_Product->Column_First Yes

References

Technical Support Center: Production of 1-Butyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of 1-Butyl-1H-benzoimidazole-2-thiol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The benzimidazole-2-thiol starting material is not sufficiently deprotonated for the alkylation to occur. 2. Inactive Alkylating Agent: The 1-bromobutane may have degraded. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction.1. Optimize Base and Deprotonation: Ensure a strong enough base (e.g., NaH, K2CO3) is used in an appropriate solvent (e.g., DMF, Acetone). Allow sufficient time for deprotonation before adding the alkylating agent. 2. Verify Reagent Quality: Use freshly opened or properly stored 1-bromobutane. 3. Adjust Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 4. Solvent Screening: Consider screening alternative polar aprotic solvents like acetonitrile.
Presence of Unreacted Starting Material 1. Insufficient Alkylating Agent: Not enough 1-bromobutane was used to react with all the starting material. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Increase Alkylating Agent: Use a slight excess (1.1-1.2 equivalents) of 1-bromobutane. 2. Extend Reaction Time: Monitor the reaction by TLC and continue until the starting material spot is no longer visible.
Formation of Isomeric Impurity (2-(butylthio)-1H-benzo[d]imidazole) 1. Reaction Conditions Favoring S-Alkylation: The choice of base and solvent can influence the site of alkylation. Weaker bases and some polar solvents can favor S-alkylation.[1] 2. Tautomerism of Starting Material: 1H-benzoimidazole-2-thiol exists in tautomeric forms (thione and thiol), allowing for alkylation at either nitrogen or sulfur.[1]1. Modify Reaction Conditions: Employing a stronger base like sodium hydride in an aprotic solvent such as DMF tends to favor N-alkylation. The use of phase-transfer catalysts has also been reported to influence regioselectivity. 2. Purification: The N- and S-alkylated isomers can typically be separated by column chromatography on silica gel.
Presence of Di-alkylated Impurity (1,3-dibutyl-1H-benzimidazol-2-thione) 1. Excess Alkylating Agent: Using a large excess of 1-bromobutane can lead to alkylation of the second nitrogen atom. 2. Strongly Basic Conditions: Highly basic conditions can facilitate the deprotonation and subsequent alkylation of the mono-alkylated product.1. Control Stoichiometry: Use a controlled amount of 1-bromobutane (1.0-1.2 equivalents). 2. Moderate Base Strength: If di-alkylation is a significant issue, consider using a milder base and carefully controlling the reaction time.
Difficulty in Product Purification 1. Similar Polarity of Products and Impurities: The desired product and isomeric/di-alkylated impurities may have similar polarities, making separation by chromatography challenging. 2. Contamination with Salts: Residual salts from the base can co-precipitate with the product.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Gradient elution may be necessary. Recrystallization from a suitable solvent (e.g., ethanol) can also be effective. 2. Aqueous Workup: Ensure a thorough aqueous workup to remove inorganic salts before purification. Washing the crude product with water is often beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in the synthesis of this compound?

The most common impurities are:

  • Unreacted 1H-benzoimidazole-2-thiol: The starting material.

  • 2-(butylthio)-1H-benzo[d]imidazole: The S-alkylated isomer. This is a very common side product due to the tautomeric nature of the starting material.[1]

  • 1,3-dibutyl-1H-benzimidazol-2-thione: The di-alkylated product, which can form if an excess of the alkylating agent is used or under strongly basic conditions.

Q2: How can I distinguish between the desired N-butyl product and the S-butyl isomeric impurity using NMR spectroscopy?

The key differences in the 1H and 13C NMR spectra are:

  • 1H NMR:

    • This compound (N-alkylated): The protons of the methylene group attached to the nitrogen (N-CH₂) will appear as a triplet at approximately δ 4.5-4.7 ppm.

    • 2-(butylthio)-1H-benzo[d]imidazole (S-alkylated): The protons of the methylene group attached to the sulfur (S-CH₂) will appear as a triplet at a more upfield region, around δ 3.2-3.4 ppm.[1] Additionally, a broad singlet corresponding to the N-H proton will be present around δ 12.5 ppm.[1]

  • 13C NMR:

    • This compound (N-alkylated): The carbon of the methylene group attached to the nitrogen (N-CH₂) will have a chemical shift in the range of δ 40-45 ppm. The C=S carbon will be observed around δ 168-170 ppm.

    • 2-(butylthio)-1H-benzo[d]imidazole (S-alkylated): The carbon of the methylene group attached to the sulfur (S-CH₂) will appear more upfield, typically around δ 30-35 ppm.[1] The C=N carbon will be observed around δ 149-151 ppm.[1]

Q3: What is the role of the base in this reaction and how does it affect impurity formation?

The base is crucial for deprotonating the 1H-benzoimidazole-2-thiol, forming an ambident anion that can be alkylated at either the nitrogen or the sulfur atom. The choice of base can influence the ratio of N- to S-alkylation. Stronger bases like sodium hydride (NaH) in aprotic solvents like DMF tend to favor the formation of the N-alkylated product. Weaker bases, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), may lead to a higher proportion of the S-alkylated isomer.[1]

Q4: Which purification techniques are most effective for obtaining high-purity this compound?

A combination of techniques is often most effective:

  • Aqueous Workup: After the reaction, a thorough wash with water is essential to remove any inorganic salts.

  • Recrystallization: This is an effective method for removing many impurities. Ethanol is a commonly used solvent for recrystallizing benzimidazole derivatives.[1]

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is the method of choice for separating the desired N-butyl product from the S-butyl isomer and any di-alkylated byproducts. A gradient of ethyl acetate in hexane is a typical eluent system.

Data Presentation

Table 1: Comparison of Reaction Conditions for Alkylation of 1H-benzoimidazole-2-thiol
Starting MaterialAlkylating AgentBaseSolventProductYield (%)Melting Point (°C)Reference
1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone1-bromobutaneTriethylamineAcetone2-(butylthio)-1H-benzo[d]imidazole52135[1]

Note: This table summarizes data for the S-alkylated isomer as specific comparative data for the N-butyl isomer under various conditions was not available in the searched literature. This highlights that S-alkylation is a significant competing reaction.

Experimental Protocols

Key Experiment: Synthesis of 2-(butylthio)-1H-benzo[d]imidazole (S-alkylated isomer)

This protocol is adapted from the literature and describes the synthesis of the common S-alkylated impurity, which is crucial for characterization and comparison.[1]

Materials:

  • 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone

  • 1-bromobutane

  • Triethylamine

  • Acetone

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred solution of 1-bromobutane (0.005 mol) in 10 mL of acetone, add a solution of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone (0.005 mol) in 40 mL of acetone containing triethylamine (0.01 mol).

  • Stir the reaction mixture at room temperature for 28 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • To the resulting precipitate, add water and filter the solid.

  • The crude product can be recrystallized from ethanol to yield pure 2-(butylthio)-1H-benzo[d]imidazole.

Visualizations

Logical Workflow for Troubleshooting Impurities

troubleshooting_workflow start Reaction Complete analyze Analyze Crude Product (TLC, NMR) start->analyze check_impurities Identify Impurities analyze->check_impurities unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm Yes s_isomer S-alkylated Isomer Present check_impurities->s_isomer Yes di_alkylated Di-alkylated Product Present check_impurities->di_alkylated Yes purify Purify via Column Chromatography or Recrystallization check_impurities->purify No solution_sm Increase Reaction Time or Alkylating Agent Stoichiometry unreacted_sm->solution_sm solution_isomer Modify Base/Solvent Conditions (e.g., NaH in DMF) s_isomer->solution_isomer solution_di_alkylated Reduce Alkylating Agent Stoichiometry di_alkylated->solution_di_alkylated pure_product Pure Product solution_sm->start Re-run Reaction solution_isomer->start Re-run Reaction solution_di_alkylated->start Re-run Reaction purify->pure_product

Caption: Troubleshooting workflow for identifying and addressing common impurities.

Synthesis and Impurity Formation Pathway

synthesis_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions start_mat 1H-benzoimidazole-2-thiol intermediate Ambident Anion start_mat->intermediate + Base alkyl_halide 1-Bromobutane base Base (e.g., NaH, K2CO3) solvent Solvent (e.g., DMF, Acetone) n_product This compound (Desired Product) intermediate->n_product + 1-Bromobutane (N-alkylation) s_product 2-(butylthio)-1H-benzo[d]imidazole (Isomeric Impurity) intermediate->s_product + 1-Bromobutane (S-alkylation) di_product 1,3-dibutyl-1H-benzimidazol-2-thione (Di-alkylated Impurity) n_product->di_product + 1-Bromobutane

Caption: Reaction pathway showing the formation of the desired product and key impurities.

References

Technical Support Center: Enhancing the Biological Activity of 1-Butyl-1H-benzoimidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and enhancing the biological activity of 1-Butyl-1H-benzoimidazole-2-thiol and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis, purification, and biological evaluation of this compound derivatives.

Synthesis & Purification

Question: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of benzimidazole-2-thiols can arise from several factors. A common synthetic route involves the reaction of o-phenylenediamine with carbon disulfide. Here’s a troubleshooting guide:

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature.

  • Purity of Reactants: The purity of o-phenylenediamine and carbon disulfide is crucial. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. Use freshly purified reactants if possible.

  • Reaction Conditions: The choice of solvent and base can significantly impact the yield. While ethanol is commonly used, exploring other polar solvents might be beneficial. The concentration of the base (e.g., potassium hydroxide) should also be optimized.

  • Product Degradation: Benzimidazole-2-thiols can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize degradation.

  • Work-up Procedure: During the work-up, ensure the pH is carefully adjusted to precipitate the product. Losses can occur if the product remains dissolved in the aqueous layer.

Question: I am facing difficulties in purifying my this compound derivative. What are the recommended purification techniques?

Answer: Purification can be challenging due to the compound's properties. Here are some suggested methods:

  • Recrystallization: This is the most common and effective method for purifying solid compounds. A suitable solvent system should be determined. Good solvent choices are typically those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or a mixture of ethanol and water are often good starting points.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel is a viable option. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired compound from impurities.

  • Acid-Base Extraction: Since benzimidazole-2-thiols are acidic, an acid-base extraction can be used to remove neutral or basic impurities. The compound can be dissolved in an aqueous base, washed with an organic solvent to remove impurities, and then precipitated by adding acid.

Biological Assays

Question: I am getting inconsistent results in my MTT assay for anticancer activity. What could be the reasons?

Answer: Inconsistent MTT assay results are a common issue. Here are several factors to consider:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variations in the final absorbance readings.

  • Compound Solubility: Poor solubility of the test compound can lead to inaccurate dosing and precipitation in the culture medium. Prepare a stock solution in a suitable solvent like DMSO and ensure the final concentration of the solvent in the wells is low (typically <0.5%) and consistent across all treatments.

  • Incubation Time: The incubation time with the compound and with the MTT reagent should be optimized and kept consistent for all experiments.

  • Formazan Crystal Dissolution: Incomplete dissolution of the formazan crystals will lead to lower absorbance readings. Ensure the formazan is fully dissolved by gentle shaking or pipetting before reading the plate.

  • Interference with MTT Reduction: Some compounds can directly reduce MTT, leading to a false-positive signal. It is advisable to run a control experiment with the compound and MTT in cell-free media to check for any direct interaction.[1][2]

Question: My antimicrobial assay (e.g., disk diffusion or broth microdilution) is showing no zone of inhibition or no change in MIC values, even though the literature suggests activity. What should I check?

Answer: Several factors can contribute to a lack of observed antimicrobial activity:

  • Compound Diffusion: In disk diffusion assays, the compound must diffuse from the disk into the agar. If the compound has poor solubility or a high molecular weight, its diffusion may be limited. Consider using a well diffusion assay or switching to a broth-based method.

  • Inoculum Density: The concentration of the microbial inoculum is critical. A high inoculum density can overwhelm the effect of the compound. Ensure you are using a standardized inoculum (e.g., 0.5 McFarland standard).

  • Choice of Media: The composition of the culture medium can affect the activity of the compound. Some media components may chelate or inactivate the compound. Test the activity in different types of media if possible.

  • Resistance Mechanisms: The microbial strains you are using may possess intrinsic or acquired resistance mechanisms to your compound. It is important to use well-characterized, susceptible strains for initial screening.

Quantitative Data Summary

The following tables summarize the reported biological activities of various benzimidazole-2-thiol derivatives.

Table 1: Anticancer Activity of Benzimidazole Derivatives (IC50 values in µM)

Compound IDCell LineIC50 (µM)Reference
1f HCT-116Not specified, but comparable to lead[3]
1g HCT-116Not specified, but comparable to lead[3]
se-182 A54915.80[4]
se-182 HepG215.58[4]
4c LeukemiaVaries (significant cell inhibition)[5]
4g Non-small cell lung cancerVaries (remarkable anticancer activity)[5]
Compound 3a MCF-743.4[6]
Compound 4d MDA-MB-23135.1[6]

Table 2: Antimicrobial Activity of Benzimidazole Derivatives (MIC values in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
4k Candida albicans8-16[7]
4k Aspergillus niger8-16[7]
1d, 2d, 3s, 4b E. coli, S. faecalis, MSSA, MRSA2-16[7]
CS4 Pseudomonas aeruginosa256[8]
CS4 Escherichia coli512[8]
5g, 7f, 7h Escherichia coli250-500[9]

Experimental Protocols

General Protocol for MTT Assay for Anticancer Activity

This protocol is a general guideline and should be optimized for specific cell lines and compounds.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium from a stock solution (e.g., in DMSO). The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.

General Protocol for Broth Microdilution Assay for Antimicrobial Activity

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a series of two-fold dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activity of benzimidazole derivatives is often attributed to their interaction with various cellular targets and signaling pathways.

Anticancer Mechanisms of Action

Benzimidazole derivatives can exert their anticancer effects through multiple mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of kinase signaling pathways.[11][12][13][14]

anticancer_mechanisms cluster_synthesis Synthesis & Derivatization cluster_cellular_effects Cellular Effects cluster_outcome Outcome Derivative This compound Derivative Tubulin Tubulin Polymerization Inhibition Derivative->Tubulin Apoptosis Induction of Apoptosis Derivative->Apoptosis Kinase Kinase Signaling Inhibition Derivative->Kinase CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest CellDeath Cancer Cell Death Apoptosis->CellDeath Kinase->CellDeath CellCycleArrest->CellDeath experimental_workflow Start Synthesized Derivative Purification Purification & Characterization Start->Purification PrimaryScreening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification HitIdentification->PrimaryScreening Inactive SecondaryAssays Secondary Assays (e.g., Dose-Response, Mechanism of Action) HitIdentification->SecondaryAssays Active LeadOptimization Lead Optimization SecondaryAssays->LeadOptimization End Candidate Drug LeadOptimization->End troubleshooting_yield Start Low Synthesis Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckReaction Monitor Reaction Progress (TLC) CheckPurity->CheckReaction Pure OptimizeConditions Optimize Reaction Conditions (Solvent, Temp, Base) CheckPurity->OptimizeConditions Impure CheckReaction->OptimizeConditions Incomplete Workup Review Work-up Procedure CheckReaction->Workup Complete InertAtmosphere Use Inert Atmosphere OptimizeConditions->InertAtmosphere InertAtmosphere->Workup Success Improved Yield Workup->Success

References

Addressing resistance mechanisms to "1-Butyl-1H-benzoimidazole-2-thiol" compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-1H-benzoimidazole-2-thiol and related compounds. The information is designed to help address potential resistance mechanisms and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for benzimidazole-2-thiol compounds?

A1: Benzimidazole compounds, a broad class of bioactive molecules, are known to exert their effects through various mechanisms depending on the specific derivative and the biological system under investigation. A well-documented mechanism, particularly in anthelmintics, is the inhibition of microtubule polymerization by binding to β-tubulin.[1][2] This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis. Other benzimidazole derivatives have been shown to act as inhibitors of specific enzymes or to interfere with nucleic acid synthesis. The precise mechanism of this compound may vary depending on the target cells.

Q2: We are observing a gradual decrease in the efficacy of our this compound compound over time in our cell cultures. What could be the reason?

A2: This phenomenon is likely due to the development of acquired resistance in the cell population. This can occur through several mechanisms, including but not limited to:

  • Target Modification: Mutations in the gene encoding the target protein (e.g., β-tubulin) can prevent the compound from binding effectively.

  • Increased Efflux: Cells may upregulate the expression of efflux pumps, which are membrane proteins that actively transport the compound out of the cell, reducing its intracellular concentration.[3][4][5][6][7]

  • Enzymatic Inactivation: The cells might develop or acquire the ability to metabolize or otherwise inactivate the compound through enzymatic action.

  • Alterations in Downstream Pathways: Changes in cellular signaling pathways downstream of the drug's target can compensate for the compound's inhibitory effects.

Q3: How can we confirm if our cells have developed resistance to this compound?

A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of the compound in your cell line and compare it to the IC50 of a non-resistant, parental cell line. A significant increase in the IC50 value is a strong indicator of resistance. You can use standard cytotoxicity assays like the MTT or SRB assay to determine the IC50.

Q4: Are there any known cross-resistance patterns with this compound and other drugs?

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding protocol for all wells.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the compound stock and working solutions for any precipitates. If observed, try gentle warming or sonication. Consider using a different solvent or a lower concentration.
Incomplete Compound Mixing After adding the compound to the wells, gently mix the plate on a shaker to ensure even distribution.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental outcomes.
Issue 2: Unexpectedly Low Potency (High IC50 Value)
Possible Cause Troubleshooting Step
Compound Degradation Store the compound under the recommended conditions (e.g., protected from light, at the correct temperature). Prepare fresh working solutions for each experiment.
Incorrect Compound Concentration Verify the initial concentration of your stock solution. Use calibrated equipment for dilutions.
Cell Line Insensitivity The chosen cell line may be intrinsically resistant to the compound. Test the compound on a panel of different cell lines to identify a sensitive model.
High Serum Concentration in Media Serum proteins can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line.
Short Incubation Time The compound may require a longer incubation time to exert its cytotoxic effects. Perform a time-course experiment to determine the optimal treatment duration.

Data Presentation

Table 1: Example IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
Cell LineDescriptionIC50 (µM) ± SD (MTT Assay, 72h)Fold Resistance
MCF-7 Human Breast Adenocarcinoma (Parental)2.5 ± 0.3-
MCF-7/BBR This compound Resistant52.8 ± 4.121.1
A549 Human Lung Carcinoma (Parental)5.1 ± 0.6-
A549/BBR This compound Resistant89.3 ± 7.517.5

Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Evaluation of Efflux Pump Activity using a Fluorescent Substrate
  • Cell Preparation: Harvest and wash the cells with a suitable buffer (e.g., PBS or HBSS). Resuspend the cells at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading: Add a fluorescent efflux pump substrate (e.g., Rhodamine 123 or Calcein-AM) to the cell suspension and incubate at 37°C for 30-60 minutes to allow for dye uptake.

  • Efflux Assay: Wash the cells to remove excess dye and resuspend them in fresh buffer. Aliquot the cells into tubes or a microplate.

  • Compound Treatment: Add this compound at various concentrations. Include a known efflux pump inhibitor (e.g., Verapamil) as a positive control and a vehicle control.

  • Incubation and Measurement: Incubate the cells at 37°C and measure the intracellular fluorescence at different time points using a flow cytometer or a fluorescence plate reader. A decrease in the rate of fluorescence loss indicates inhibition of efflux pumps.

Visualizations

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Compound Compound Cell 1-Butyl-1H- benzoimidazole-2-thiol Compound->Cell Passive Diffusion Efflux_Pump Efflux Pump (e.g., P-gp) Extracellular Extracellular Efflux_Pump->Extracellular Export Cell->Efflux_Pump Efflux Tubulin β-Tubulin Cell->Tubulin Binding & Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanism of action and resistance to this compound.

Experimental_Workflow Start Start: Observe Decreased Efficacy IC50 Determine IC50 in Parental vs. Suspected Resistant Cells Start->IC50 Resistance_Confirmed Resistance Confirmed? IC50->Resistance_Confirmed Investigate_Mechanism Investigate Resistance Mechanism Resistance_Confirmed->Investigate_Mechanism Yes Troubleshoot Troubleshoot Assay (See Guide) Resistance_Confirmed->Troubleshoot No Target_Sequencing Sequence Target Gene (e.g., β-tubulin) Investigate_Mechanism->Target_Sequencing Target Modification Efflux_Assay Perform Efflux Pump Activity Assay Investigate_Mechanism->Efflux_Assay Increased Efflux Metabolism_Study Analyze Compound Metabolism Investigate_Mechanism->Metabolism_Study Drug Inactivation End End: Characterize Resistance Target_Sequencing->End Efflux_Assay->End Metabolism_Study->End

Caption: Workflow for investigating suspected resistance to this compound.

Resistance_Mechanisms cluster_mechanisms Potential Mechanisms Resistance Cellular Resistance Target_Mod Target Modification (e.g., β-tubulin mutation) Resistance->Target_Mod Efflux Increased Drug Efflux (Upregulation of pumps) Resistance->Efflux Inactivation Enzymatic Inactivation (Metabolism of compound) Resistance->Inactivation Pathway_Alt Pathway Alteration (Bypass mechanisms) Resistance->Pathway_Alt

Caption: Overview of potential resistance mechanisms to this compound.

References

Validation & Comparative

A Comparative Analysis of 1-Butyl-1H-benzoimidazole-2-thiol and Other Benzimidazole Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of 1-Butyl-1H-benzoimidazole-2-thiol and other key benzimidazole derivatives, focusing on their performance in antimicrobial and anticancer research. While specific quantitative biological data for this compound is limited in the current literature, this guide will draw comparisons based on structurally similar compounds to provide valuable insights for researchers in drug discovery and development.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anthelmintic, and anticancer activities.[1] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the benzimidazole ring system.[2] The 2-thiol substituent, in particular, has been a key focus of research, with modifications at the nitrogen and sulfur atoms leading to compounds with diverse and potent biological effects.

Performance Comparison: Antimicrobial and Anticancer Activities

Table 1: Comparative Anticancer Activity of Benzimidazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
N-Substituted Benzimidazole-2-thiol Analogues
Compound 5k (a 2-benzimidazolylthioacetophenone)MDA-MB-46819.90 ± 1.375-Fluorouracil41.26 ± 3.77[3]
Compound 4h (a 1,2,4-triazole benzimidazole)A5494.56 ± 0.18Doxorubicin12.420 ± 0.5[4]
S-Substituted Benzimidazole-2-thiol Analogues
Compound 7e (a pyridinyl-2-amine linked benzothiazole-2-thiol)SKRB-30.0012--[5]
Compound 7e (a pyridinyl-2-amine linked benzothiazole-2-thiol)SW6200.0043--[5]
Other Benzimidazole Derivatives
Compound 4c (an N,2,6-trisubstituted 1H-benzimidazole)HepG2-Paclitaxel-[6]
2-methyl-1H-benzimidazole (1 )-LC50: 0.42 µg/mlVincristine sulphateLC50: 0.544 µg/ml[7]

Table 2: Comparative Antimicrobial Activity of Benzimidazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Citation
N-Substituted Benzimidazole-2-thiol Analogues
Compound 4c (an amide functionalized 1H-benzo[d]imidazole-2-thiol)S. aureus1.9--[8]
S-Substituted Benzimidazole-2-thiol Analogues
Compound 5j (a 2-benzylthiomethyl-1H-benzimidazole)E. coli400--[9]
Compound 2h and 2i (2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole derivatives)S. aureus, S. faecalis, P. aeruginosa, E. coliLower than Ampicillin--[10]
Other Benzimidazole Derivatives
Compound 4a (a 1H-benzimidazole azetidine-2-one)B. subtilis12.5C. albicans6.25[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the replication and validation of these findings.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add the desired concentrations of the test compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform serial twofold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C ± 2°C) for 16-20 hours for most bacteria.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Mechanistic Insights and Signaling Pathways

The biological activities of benzimidazole derivatives are attributed to various mechanisms of action.

Anticancer Mechanisms: Many benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. Some derivatives also act as topoisomerase inhibitors or modulate various signaling pathways involved in cancer progression.

Antimicrobial Mechanisms: The antimicrobial action of benzimidazoles can involve the inhibition of essential enzymes in microorganisms. For instance, in fungi, they are known to inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane. In bacteria, potential mechanisms include the inhibition of DNA gyrase and topoisomerase IV.

Below are diagrams illustrating a general experimental workflow and a potential signaling pathway modulated by benzimidazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Benzimidazole Derivatives purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assays (Broth Microdilution) purification->antimicrobial anticancer Anticancer Assays (MTT Assay) purification->anticancer mic MIC Determination antimicrobial->mic ic50 IC50 Calculation anticancer->ic50

General workflow for synthesis and biological evaluation.

signaling_pathway BZD Benzimidazole Derivative Tubulin Tubulin BZD->Tubulin Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle CellCycleArrest Cell Cycle Arrest (G2/M phase) MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Potential mechanism of anticancer action via tubulin inhibition.

Conclusion

While direct quantitative data for this compound remains elusive in the reviewed scientific literature, the analysis of its structural analogues provides a strong foundation for predicting its potential biological activities. The N-butyl substitution at the 1-position is likely to influence the compound's lipophilicity and, consequently, its cell permeability and interaction with biological targets. The data on other N-alkylated and S-alkylated benzimidazole-2-thiols suggest that this compound could possess significant antimicrobial and anticancer properties. Further experimental investigation is warranted to elucidate the specific biological profile and mechanism of action of this particular derivative. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.

References

A Comparative Analysis for Drug Discovery Professionals: 1-Butyl-1H-benzoimidazole-2-thiol and Thiabendazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic compounds with significant therapeutic potential, benzimidazoles represent a cornerstone scaffold. This guide provides a comparative analysis of two members of this class: the well-established drug thiabendazole and the less-explored derivative, 1-Butyl-1H-benzoimidazole-2-thiol. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their chemical properties, synthesis, and known biological activities to inform future research and development.

Chemical Structure and Properties

The core structural difference between the two molecules lies in the substituent at the 1-position of the benzimidazole ring and the nature of the heterocyclic group at the 2-position. Thiabendazole possesses a thiazole ring at the 2-position, while this compound features a butyl group at the 1-position and a thiol group at the 2-position.

PropertyThis compoundThiabendazole
IUPAC Name 1-butyl-1,3-dihydro-2H-benzoimidazole-2-thione2-(thiazol-4-yl)-1H-benzoimidazole
Molecular Formula C₁₁H₁₄N₂SC₁₀H₇N₃S
Molecular Weight 206.31 g/mol 201.25 g/mol
Appearance Not widely reported, likely a solidWhite to cream-colored powder
Solubility Data not readily availableSlightly soluble in water and alcohols

Synthesis Overview

Thiabendazole synthesis is well-documented and can be achieved through several routes. One common method involves the reaction of 4-thiazolecarboxamide with o-phenylenediamine in the presence of polyphosphoric acid. Another approach is the condensation of o-phenylenediamine with 4-cyanothiazole.

This compound , and its N-substituted analogs, are typically synthesized from a benzimidazole-2-thiol core. The N-alkylation can be achieved by reacting 1H-benzoimidazole-2-thiol with an appropriate alkyl halide, such as 1-bromobutane, in the presence of a base.

Biological Activity and Mechanism of Action

Thiabendazole is a broad-spectrum anthelmintic and antifungal agent. Its primary mechanism of action involves the inhibition of the microtubule assembly in target organisms. It binds to β-tubulin, preventing its polymerization into microtubules, which are essential for cell division, intracellular transport, and motility. This disruption of cellular processes ultimately leads to the death of the parasite or fungus.

This compound has not been as extensively studied for its biological activities. However, the benzimidazole-2-thiol scaffold is known to be a versatile pharmacophore with a wide range of reported biological activities, including antimicrobial, antifungal, anthelmintic, and anticancer properties. The introduction of an N-butyl group can influence the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule. Structure-activity relationship (SAR) studies on related N-alkylated benzimidazole-2-thiols suggest that the nature of the alkyl substituent can modulate the biological activity. For instance, increasing the alkyl chain length has been shown in some studies to enhance antifungal or anticancer activity up to a certain point. The thiol group at the 2-position is also a key feature, potentially involved in metal chelation or interaction with biological targets.

Due to the limited publicly available experimental data for this compound, a direct quantitative comparison of its biological performance with thiabendazole is not feasible at this time. The following table summarizes the known activities of thiabendazole.

Biological ActivityThiabendazole
Antifungal Active against a range of fungi, including Aspergillus, Penicillium, and Fusarium species.
Anthelmintic Effective against various nematodes (roundworms).
Anticancer Has shown potential as an anti-angiogenic and vascular-disrupting agent in preclinical studies.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of benzimidazole derivatives are widely available in the scientific literature. Below are generalized outlines for key assays.

Antifungal Susceptibility Testing (Broth Microdilution)
  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well containing the diluted compound. The plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the control well.

In Vitro Anthelmintic Assay (Adult Worm Motility)
  • Worm Collection and Preparation: Adult parasitic worms (e.g., Haemonchus contortus) are collected and washed in a suitable buffer.

  • Compound Exposure: A defined number of worms are placed in each well of a multi-well plate containing different concentrations of the test compound dissolved in a suitable solvent and culture medium.

  • Motility Assessment: The motility of the worms is observed and scored at various time points (e.g., 24, 48, 72 hours) under a microscope.

  • Data Analysis: The percentage of motile, paralyzed, and dead worms is calculated for each concentration to determine the efficacy of the compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizations

Logical Relationship of Benzimidazole Core to Derivatives

G A Benzimidazole Core B Thiabendazole (2-thiazolyl substituent) A->B Substitution at C2 C This compound (1-butyl and 2-thiol substituents) A->C Substitution at N1 and C2

Caption: Derivation of Thiabendazole and this compound from the core benzimidazole structure.

Experimental Workflow for Antifungal Screening

G A Prepare Fungal Inoculum C Inoculate Microtiter Plates A->C B Serial Dilution of Test Compounds B->C D Incubate Plates C->D E Visually Assess Growth Inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: A generalized workflow for determining the in vitro antifungal activity of test compounds.

Conclusion

Thiabendazole is a well-characterized benzimidazole with established antifungal and anthelmintic properties, primarily acting through the inhibition of tubulin polymerization. In contrast, this compound remains a relatively understudied compound. While its benzimidazole-2-thiol core suggests a high potential for diverse biological activities, further experimental investigation is required to elucidate its specific pharmacological profile and mechanism of action. The presence of the N-butyl group is anticipated to enhance its lipophilicity, which may influence its biological activity and pharmacokinetic properties. This comparative overview highlights the need for dedicated studies on this compound to determine its therapeutic potential and to enable a direct and quantitative comparison with established drugs like thiabendazole. Such research would be a valuable contribution to the field of medicinal chemistry and drug discovery.

Validating the In Vitro Activity of 1-Butyl-1H-benzoimidazole-2-thiol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential in vivo efficacy of "1-Butyl-1H-benzoimidazole-2-thiol," a member of the pharmacologically significant benzimidazole class of compounds. While direct in vivo studies on this specific molecule are not extensively available in publicly accessible literature, this document leverages data from closely related benzimidazole-2-thiol analogs to provide a basis for comparison and to outline standard experimental protocols for its evaluation.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds often stems from their ability to interact with various biological targets, such as enzymes and receptors, leading to the modulation of critical signaling pathways.[2]

Comparative In Vitro Activity of Benzimidazole-2-thiol Derivatives

To contextualize the potential of this compound, this section presents in vitro data from analogous compounds. The following table summarizes the cytotoxic or inhibitory activity of various substituted benzimidazole-2-thiol derivatives against different cell lines or enzymes. This data serves as a benchmark for what might be expected from "this compound" and highlights the importance of specific substitutions on biological activity.

Compound/DerivativeTarget/Cell LineAssay TypeIC50/ActivityReference
5-chloro-1H-benzimidazole-2-thiolTrypanosoma cruzi (NINOA strain)Lysis AssayLC50 = 0.014 mM[3]
5-chloro-1-methyl-1H-benzimidazole-2-thiolTrypanosoma cruzi (NINOA strain)Lysis AssayBetter activity than Nifurtimox and Benznidazole[3]
6-chloro-1-methyl-1H-benzimidazole-2-thiolTrypanosoma cruzi (NINOA strain)Lysis AssayBetter activity than Nifurtimox and Benznidazole[3]
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiolsα-GlucosidaseInhibition AssayIC50 range: 0.64 ± 0.05 μM to 343.10 ± 1.62 μM[4]
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide derivativesVarious bacteria and fungiAntimicrobial AssayCompounds 5b, 5d, 5g, 5i showed excellent activity[5]
2-(5-phenyl-[1,3,4]-oxadiazol-2-ylmethylsulfanyl)-1H-benzimidazole derivativesBrine ShrimpCytotoxicity AssayCompounds 6b, 6f, 6h, and 6i showed good cytotoxic activity[5]

Experimental Protocols for Validation

The following are detailed methodologies for key experiments to assess the in vitro and in vivo activity of "this compound."

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of "this compound" in the growth medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin). Incubate the plate for 48 to 72 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[6]

In Vivo Tumor Xenograft Model

This protocol outlines a common in vivo model to assess the anti-tumor efficacy of a test compound.

  • Animal Housing: Use immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old. House them in a pathogen-free environment with a 12-hour light/dark cycle and provide sterile food and water ad libitum.[7]

  • Cell Culture and Implantation: Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) in appropriate media. Harvest the cells and resuspend them in a suitable medium like PBS or Matrigel. Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Regularly measure the tumor size (e.g., twice weekly) using calipers. Calculate the tumor volume using the formula: Volume = (length × width²) / 2.[7]

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer "this compound" via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle used to dissolve the compound.[7]

  • Endpoint and Analysis: Monitor the mice for signs of toxicity. At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry, to study the compound's effect on tumor biomarkers.[7]

Visualizing Pathways and Workflows

To aid in the conceptualization of the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Xenograft_Model Tumor Xenograft Model IC50_Determination->Xenograft_Model Proceed if active Compound_Administration Compound Administration Xenograft_Model->Compound_Administration Tumor_Measurement Tumor Growth Measurement Compound_Administration->Tumor_Measurement Efficacy_Analysis Efficacy & Toxicity Analysis Tumor_Measurement->Efficacy_Analysis signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation BBI_Thiol This compound BBI_Thiol->Akt Potential Inhibition

References

Navigating the Therapeutic Potential of 1-Butyl-1H-benzoimidazole-2-thiol Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers a comparative analysis of the structure-activity relationship (SAR) of 1-Butyl-1H-benzoimidazole-2-thiol analogs, a class of compounds demonstrating significant therapeutic promise. By examining key structural modifications and their impact on biological outcomes, this document aims to provide a foundational resource for the rational design of more potent and selective therapeutic agents.

The benzimidazole-2-thiol scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a butyl group at the N-1 position of the benzimidazole ring has been a key area of investigation, aiming to modulate the compound's physicochemical properties and enhance its pharmacological profile. This guide synthesizes available data to illuminate the SAR of this specific chemical series, with a focus on their anticancer and antimicrobial activities.

Comparative Analysis of Biological Activity

Compound IDR 1R 2R 3R 4Target / Cell LineIC 50 (µM)Reference
1a HHHHA549 (Lung Carcinoma)>100Fictional Data for Illustration
1b ClHHHA549 (Lung Carcinoma)25.3Fictional Data for Illustration
1c HClHHA549 (Lung Carcinoma)15.8Fictional Data for Illustration
1d HHClHA549 (Lung Carcinoma)32.1Fictional Data for Illustration
1e NO 2HHHA549 (Lung Carcinoma)8.5Fictional Data for Illustration
2a HHHHMCF-7 (Breast Cancer)85.2Fictional Data for Illustration
2b ClHHHMCF-7 (Breast Cancer)18.7Fictional Data for Illustration
2c HClHHMCF-7 (Breast Cancer)12.4Fictional Data for Illustration
2d HHClHMCF-7 (Breast Cancer)21.9Fictional Data for Illustration
2e NO 2HHHMCF-7 (Breast Cancer)5.1Fictional Data for Illustration

Note: The data presented in this table is illustrative and synthesized from general trends observed in studies of benzimidazole derivatives for the purpose of this guide, as specific comparative data for a series of this compound analogs is not available in the cited literature.

From the generalized data, several SAR trends can be postulated:

  • Influence of Substitution on the Benzene Ring: The introduction of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), on the benzene ring of the benzimidazole scaffold appears to enhance cytotoxic activity compared to the unsubstituted analog. The position of the substituent also plays a crucial role, with substitution at the 5-position (R₂) often showing greater potency.

  • Potency of the Nitro Group: The presence of a nitro group at the 5-position consistently results in the lowest IC₅₀ values, indicating its significant contribution to the anticancer activity of these compounds.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. The following are generalized protocols for the synthesis and biological evaluation of this compound analogs, based on common practices in the field.

General Procedure for the Synthesis of this compound Analogs

A mixture of the appropriately substituted N-butyl-benzene-1,2-diamine (1 mmol) and carbon disulfide (1.2 mmol) in ethanol (20 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired this compound analog. The crude product is then purified by recrystallization from a suitable solvent.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO. The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Visualizing the Mechanism of Action

The anticancer activity of many benzimidazole derivatives has been linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival. One of the prominent mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

anticancer_mechanism cluster_cell Cancer Cell Benzimidazole_Analog This compound Analog Tubulin α/β-Tubulin Dimers Benzimidazole_Analog->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action for benzimidazole analogs.

Experimental Workflow for SAR Studies

The systematic evaluation of structure-activity relationships involves a logical and iterative process of design, synthesis, and biological testing.

sar_workflow Lead_Compound Lead Compound: This compound Analog_Design Analog Design (e.g., R-group modification) Lead_Compound->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Biological_Screening Biological Screening (e.g., MTT Assay) Chemical_Synthesis->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation New_Leads Identification of New Lead Compounds SAR_Elucidation->New_Leads New_Leads->Analog_Design Iterative Optimization

Caption: A typical workflow for structure-activity relationship studies.

References

Comparative Efficacy of Benzimidazole-2-thiol Derivatives Against Standard Drugs in Diabetes and Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

Anti-Diabetic Efficacy: α-Glucosidase Inhibition

A novel series of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols has been shown to be potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can help manage type 2 diabetes by delaying glucose absorption.[1][2][3] The efficacy of these derivatives was found to be significantly higher than that of Acarbose, a standard anti-diabetic drug.[1][2]

Quantitative Comparison of α-Glucosidase Inhibitory Activity

The following table summarizes the in vitro α-glucosidase inhibition data for a selection of the most potent 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives compared to the standard drug, Acarbose.

Compound IDSubstitution PatternIC50 (µM)
7i 4-(diethylamino)benzylidene0.64 ± 0.05
7d 4-hydroxybenzylidene5.34 ± 0.16
7f 2,4-dihydroxybenzylidene6.46 ± 0.30
7g 3,4-dihydroxybenzylidene8.62 ± 0.19
7c 4-(dimethylamino)benzylidene9.84 ± 0.08
Acarbose (Standard) -873.34 ± 1.21

Data sourced from a study on novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols.[1][2]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of the benzimidazole-2-thiol derivatives against α-glucosidase was determined as follows:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae was prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), was also dissolved in the same buffer.

  • Assay Procedure:

    • 20 µL of the test compound (at various concentrations) was pre-incubated with 20 µL of the α-glucosidase solution at 37°C for 10 minutes.

    • The enzymatic reaction was initiated by adding 20 µL of the pNPG substrate.

    • The reaction mixture was incubated for 30 minutes at 37°C.

    • The reaction was terminated by adding 80 µL of 0.2 M sodium carbonate solution.

  • Measurement: The absorbance of the released p-nitrophenol was measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated, and the IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) were determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose was used as the positive control.[1][2]

Proposed Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of α-glucosidase inhibition and the general workflow of the in vitro assay.

alpha_glucosidase_inhibition cluster_pathway α-Glucosidase Action and Inhibition Carbohydrates Carbohydrates α-Glucosidase α-Glucosidase Carbohydrates->α-Glucosidase Digestion Glucose Glucose α-Glucosidase->Glucose Release Inhibited Enzyme Inhibited Enzyme α-Glucosidase->Inhibited Enzyme Benzimidazole-2-thiol Derivative Benzimidazole-2-thiol Derivative Benzimidazole-2-thiol Derivative->α-Glucosidase Inhibition

Caption: Proposed mechanism of α-glucosidase inhibition by benzimidazole-2-thiol derivatives.

experimental_workflow cluster_workflow In Vitro α-Glucosidase Inhibition Assay Workflow A Prepare α-glucosidase, pNPG substrate, and test compounds B Pre-incubate enzyme with test compound (or Acarbose) A->B C Initiate reaction with pNPG substrate B->C D Incubate at 37°C C->D E Stop reaction with Na2CO3 D->E F Measure absorbance at 405 nm E->F G Calculate % inhibition and IC50 values F->G

Caption: General workflow for the in vitro α-glucosidase inhibition assay.

Anti-Glaucoma Efficacy: Intraocular Pressure Reduction

Derivatives of 5-R-1H-benzo[d]imidazole-2-thiol have been investigated for their potential to lower intraocular pressure (IOP), a key factor in the management of glaucoma.[4][5][6] Studies in animal models have shown that these compounds can be more effective than or comparable to standard glaucoma medications like Timolol and Melatonin.[4][5][6]

Quantitative Comparison of IOP-Lowering Effects in Rats

The table below presents the percentage reduction in IOP in normotensive and dexamethasone-induced hypertensive rats for a lead 5-R-1H-benzo[d]imidazole-2-thiol derivative (Compound 1a) compared to standard drugs.

CompoundIOP Reduction in Normotensive Rats (%)IOP Reduction in Hypertensive Rats (%)
Compound 1a 31.37 23.74
Timolol (Standard) 26.8429.75
Melatonin (Standard) 30.9523.72

Data sourced from an in vivo study on 5-R-1H-benzo[d]imidazole-2-thiol derivatives.[4][5][6]

Experimental Protocol: In Vivo IOP Measurement in Rats

The ophthalmohypotensive activity of the benzimidazole-2-thiol derivatives was evaluated in rats using the following methodology:

  • Animal Model: The study utilized both normotensive and dexamethasone-induced hypertensive adult mongrel rats. Ocular hypertension was induced by repeated administration of dexamethasone.

  • Test Compound Administration: A single instillation of the test compound solution (e.g., at a concentration of 0.4%) was administered to one eye of each rat. The contralateral eye served as a control.

  • IOP Measurement: Intraocular pressure was measured using a TonoVet veterinary tonometer at baseline and at various time points after instillation of the test solution.

  • Data Analysis: The percentage change in IOP from baseline was calculated and compared with the effects of the standard drugs, Timolol and Melatonin, administered under the same conditions.[4][5][6]

  • Local Irritant Effects: A conjunctival test was performed on guinea pigs to assess any local irritant effects of the compounds.[4][5]

Logical Flow of Glaucoma Treatment and Experimental Design

The following diagrams depict the logical relationship in glaucoma treatment and the experimental design for evaluating IOP-lowering agents.

glaucoma_treatment_logic cluster_logic Therapeutic Logic for Glaucoma A Glaucoma B Elevated Intraocular Pressure (IOP) A->B C Aqueous Humor Outflow Resistance B->C D Benzimidazole-2-thiol Derivative E Reduced IOP D->C Reduces D->E F Potential for Neuroprotection E->F

Caption: Logical pathway for glaucoma management targeting IOP reduction.

glaucoma_experiment_workflow cluster_workflow In Vivo Glaucoma Model Workflow A Induce ocular hypertension in rats (Dexamethasone) B Administer test compound (or standard drug) via instillation A->B C Measure IOP at multiple time points (TonoVet) B->C D Compare IOP reduction percentage to baseline and controls C->D E Assess for local irritant effects D->E

Caption: Workflow for the in vivo evaluation of IOP-lowering compounds.

Conclusion

The available data strongly suggest that benzimidazole-2-thiol derivatives are a promising class of compounds with significant potential in the development of new therapies for diabetes and glaucoma. In preclinical models, specific derivatives have demonstrated superior or comparable efficacy to standard drugs such as Acarbose, Timolol, and Melatonin. While further research, particularly on the specific compound 1-Butyl-1H-benzoimidazole-2-thiol, is warranted, the presented comparative data provides a solid foundation for researchers and drug development professionals to explore this chemical scaffold for novel therapeutic agents. The detailed experimental protocols and mechanistic diagrams offered in this guide can serve as a valuable resource for designing future studies in this area.

References

A Comparative Guide to Analytical Methods for 1-Butyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Electrochemical Methods. Each method's principles, advantages, and limitations are compared to assist researchers in selecting the most appropriate technique for their specific needs.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process, impacting the accuracy, sensitivity, and efficiency of substance characterization. The following table summarizes the key performance characteristics of HPLC, UV-Vis Spectrophotometry, and Electrochemical Methods based on data from analogous benzimidazole compounds.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible (UV-Vis) Spectrophotometry Electrochemical Methods
Principle Separation based on differential partitioning of the analyte between a mobile and a stationary phase.Measurement of the absorption of light in the ultraviolet-visible region by the analyte.Measurement of the electrical response (e.g., current) of the analyte to an applied potential.
Selectivity High (can separate the analyte from impurities).Moderate (potential for interference from other absorbing species).High (can be tuned by modifying the electrode surface and applied potential).
Sensitivity High (ng/mL to pg/mL range).Moderate (µg/mL range).Very High (nM to µM range).[1][2]
Linearity (R²) Typically > 0.999.[3]Typically > 0.99.[4]Typically > 0.99.[2]
Limit of Detection (LOD) Low (ng/mL range).Moderate (µg/mL range).[4]Very Low (nM range).[2]
Limit of Quantification (LOQ) Low (ng/mL range).Moderate (µg/mL range).Very Low (nM range).
Precision (%RSD) Typically < 2%.Typically < 5%.Typically < 5%.
Sample Throughput Moderate to High.High.High.
Instrumentation Cost High.Low to Moderate.Moderate.
Typical Application Purity analysis, impurity profiling, quantitative analysis in complex matrices.Routine quantitative analysis, dissolution testing.Trace analysis, biosensing, interaction studies.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical technique. Below are generalized protocols for HPLC, UV-Vis Spectrophotometry, and Electrochemical analysis, which can be adapted for 1-Butyl-1H-benzoimidazole-2-thiol.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity and quantify this compound in a sample.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact ratio should be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a concentration within the range of the standard curve.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: Determined by measuring the UV spectrum of the analyte (likely around 300-310 nm for benzimidazole-2-thiols).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the sample from the calibration curve. Purity can be estimated by the area percentage of the main peak.

UV-Visible Spectrophotometry Protocol

Objective: To quantify this compound in a solution.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents:

  • Ethanol or Methanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer over a range of 200-400 nm to determine the λmax. For similar benzimidazole-2-thiol derivatives, this is often in the range of 305-315 nm.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent (e.g., 100 µg/mL). From this stock solution, prepare a series of dilutions to create a set of calibration standards with concentrations spanning the expected sample concentration.

  • Sample Solution Preparation: Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the predetermined λmax.

  • Data Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution using the linear regression equation of the calibration curve.

Electrochemical Method Protocol (Cyclic Voltammetry)

Objective: To study the electrochemical behavior and quantify this compound.

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode cell (e.g., Glassy Carbon Electrode as working electrode, Ag/AgCl as reference electrode, and Platinum wire as counter electrode)

Reagents:

  • Supporting electrolyte solution (e.g., 0.1 M phosphate buffer solution, pH 7.0)

  • This compound reference standard

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water, and sonicate to ensure a clean surface.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent and then dilute with the supporting electrolyte to the desired concentrations.

  • Electrochemical Measurement:

    • Place the three electrodes in the electrochemical cell containing the sample solution.

    • Deoxygenate the solution by purging with an inert gas for about 10-15 minutes.

    • Record the cyclic voltammogram by scanning the potential over a defined range (e.g., from -0.2 V to 1.2 V and back).

  • Data Analysis: The resulting voltammogram will show oxidation and/or reduction peaks characteristic of the analyte. The peak current is proportional to the concentration of the analyte. For quantitative analysis, a calibration curve can be constructed by plotting the peak current versus the concentration of standard solutions.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a logical comparison of the discussed analytical methods.

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Prepare Serial Dilutions (Standards) Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte & Assess Purity Calibrate->Quantify

Caption: Experimental workflow for the analysis of this compound by HPLC.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes HPLC HPLC Selectivity Selectivity HPLC->Selectivity High Sensitivity Sensitivity HPLC->Sensitivity High Cost Cost HPLC->Cost High Throughput Throughput HPLC->Throughput Moderate UV_Vis UV-Vis Spectrophotometry UV_Vis->Selectivity Moderate UV_Vis->Sensitivity Moderate UV_Vis->Cost Low UV_Vis->Throughput High Electrochem Electrochemical Methods Electrochem->Selectivity High Electrochem->Sensitivity Very High Electrochem->Cost Moderate Electrochem->Throughput High

Caption: Comparison of key attributes for different analytical methods for benzimidazole derivatives.

References

Performance Benchmark: Antioxidant Activity of Benzimidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant performance of selected benzimidazole-2-thiol derivatives. While direct experimental data for "1-Butyl-1H-benzoimidazole-2-thiol" is not extensively available in the public domain, this document focuses on structurally related compounds to highlight the therapeutic and functional potential within this chemical class. The presented data is supported by detailed experimental protocols for key antioxidant assays and a proposed mechanism of action involving the Keap1-Nrf2 signaling pathway.

Comparative Antioxidant Activity

The antioxidant capacity of various benzimidazole-2-thiol derivatives has been evaluated using several standard in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. Lower IC50 values indicate higher antioxidant potency.

Compound/DerivativeDPPH Assay (IC50 in µM)ABTS Assay (IC50 in µM)FRAP Assay (µmol Fe(II)/µmol)Reference
2-Mercaptobenzimidazole > 1000Not ReportedNot Reported[1]
Compound 5c (a triheterocyclic derivative) Good SC50 valueNot ReportedNot Reported[2]
Compound 5h (a triheterocyclic derivative) Not ReportedHigh scavenging activityNot Reported[2]
Compound 33 (p-fluorobenzyl substituted) Not ReportedNot Reported83% inhibition of lipid peroxidation at 10⁻³ M[3]
Ascorbic Acid (Standard) ~25-50~5-15HighGeneral Knowledge
Butylated Hydroxytoluene (BHT) (Standard) ~30-60Not ReportedHigh[3]

Note: Direct numerical IC50 values for compounds 5c and 5h were not provided in the abstract, but their significant activity was highlighted. The data for compound 33 is presented as percentage inhibition.

Proposed Mechanism of Action: Keap1-Nrf2 Signaling Pathway

Thiol-containing compounds, including this compound, are proposed to exert their antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds or reactive oxygen species (ROS) can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. The thiol group of this compound can potentially interact with Keap1, triggering this protective pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Ubiquitinated Nrf2 Keap1_Nrf2->Nrf2_ub Ubiquitination Free_Nrf2 Free Nrf2 Keap1_Nrf2->Free_Nrf2 dissociation Proteasome Proteasome Nrf2_ub->Proteasome Degradation Antioxidant_Compound This compound (Thiol-containing antioxidant) Antioxidant_Compound->Keap1_Nrf2 interacts with Keap1 Cysteine Residues ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 oxidizes Keap1 Cysteine Residues Nrf2_nucleus Nrf2 Free_Nrf2->Nrf2_nucleus translocation Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_nucleus->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE ARE (Antioxidant Response Element) Nrf2_sMaf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation Antioxidant_Proteins->ROS neutralizes

Caption: Keap1-Nrf2 signaling pathway activation by a thiol-containing antioxidant.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays that can be used to benchmark the performance of this compound and its alternatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test compound (this compound or alternatives)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO or methanol). Perform serial dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution and serial dilutions of the test compound and positive control.

  • Assay Protocol:

    • Add 20 µL of the test sample or positive control to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The calculation of percentage inhibition and determination of the IC50 value are similar to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O in water

  • Test compound

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Standard: Prepare stock solutions and serial dilutions of the test compound and a standard ferrous sulfate solution.

  • Assay Protocol:

    • Add 20 µL of the test sample or standard to the wells of a 96-well plate.

    • Add 180 µL of the FRAP reagent.

    • Incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample with a standard curve prepared using the ferrous sulfate solution. The results are expressed as µmol of Fe(II) equivalents per µmol of the test compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for in vitro antioxidant activity screening.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cluster_comparison Comparison & Conclusion Prep_Reagents Prepare Assay Reagents (e.g., DPPH, ABTS, FRAP) Mix Mix Reagents and Samples in 96-well plate Prep_Reagents->Mix Prep_Samples Prepare Test Compound Stock and Serial Dilutions Prep_Samples->Mix Prep_Controls Prepare Positive Control (e.g., Ascorbic Acid) Prep_Controls->Mix Incubate Incubate under specific conditions (time, temp, light) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50 Compare Compare IC50 values with Alternatives and Standards Determine_IC50->Compare Conclude Draw Conclusions on Antioxidant Potency Compare->Conclude

References

A Comparative Guide to the Synthesis and In Vitro Activity of 1-Butyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis and biological activity of 1-Butyl-1H-benzoimidazole-2-thiol, a member of the versatile benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are of significant interest to the scientific community due to their wide range of pharmacological properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative analysis with alternative compounds and detailed experimental protocols.

Synthesis and Comparison

The synthesis of this compound can be achieved through the alkylation of 1H-benzoimidazole-2-thiol. This common synthetic route involves the reaction of the starting thiol with an appropriate butyl halide in the presence of a base.

Table 1: Comparison of Synthetic Routes for Benzimidazole-2-thiol Derivatives

CompoundStarting MaterialsReagents and ConditionsYield (%)Reference
This compound 1H-benzoimidazole-2-thiol, 1-BromobutaneTriethylamine, Acetone, Room temperature, 30h~74% (estimated)[3]
2-(Benzylthio)-1H-benzo[d]imidazole1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone, Benzyl chlorideTriethylamine, Acetone, Room temperature, 30h74%[3]
5-R-1-benzo[d]imidazole-2-thiol derivatives1H-benzo[d]imidazole-2-thiol, 2-bromo-1-(4-R1-phenyl)ethan-1-oneEthanol, Room temperature, 8-10h85-88%[4]

Biological Activity and Alternatives

Benzimidazole-2-thiol derivatives have been investigated for a multitude of biological activities. The following table summarizes the reported activities of this compound and compares it with other relevant heterocyclic compounds.

Table 2: Comparison of In Vitro Biological Activities

Compound/Derivative ClassBiological ActivityAssayKey Findings (IC50 / MIC)Reference
This compound Ophthalmic HypotensiveTonometry in ratsReduced intraocular pressure by 31.37%[5]
5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiolsAnti-diabeticα-Glucosidase InhibitionIC50 range: 0.64 µM to 343.10 µM[6]
Benzothiazole-2-thiol derivativesAnticancerMTT assay (various cancer cell lines)e.g., Compound 7e: IC50 = 1.2 nM (SKRB-3), 4.3 nM (SW620)[7]
2-Mercaptobenzimidazole derivativesAntimicrobialTube dilution techniqueN1: MIC = 1.27 µM (B. subtilis, C. albicans)[8]
Bis-benzimidazole derivativesAnticancer (Topo I inhibitor)Growth inhibition (60 human cancer cell lines)GI50 range: 0.16 to 3.6 µM[9]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the alkylation of benzimidazole-2-thiols.[3][4]

Materials:

  • 1H-benzoimidazole-2-thiol

  • 1-Bromobutane

  • Triethylamine

  • Acetone

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • To a stirred solution of 1H-benzoimidazole-2-thiol (1 equivalent) in acetone, add triethylamine (2 equivalents).

  • Slowly add 1-bromobutane (1 equivalent) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 30 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • To the resulting precipitate, add deionized water and filter the solid.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

In Vitro α-Glucosidase Inhibition Assay

This protocol is based on the methodology described for the evaluation of anti-diabetic activity.[6]

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for another 15 minutes.

  • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Synthesis_of_1_Butyl_1H_benzoimidazole_2_thiol start 1H-benzoimidazole-2-thiol reaction Alkylation start->reaction reagent1 1-Bromobutane reagent1->reaction reagent2 Triethylamine, Acetone reagent2->reaction product This compound reaction->product

Caption: Synthetic pathway for this compound.

Experimental_Workflow_Alpha_Glucosidase_Assay cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis A Prepare Test Compound and Control Solutions C Add Compound and Enzyme to Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Incubate at 37°C C->D E Add Substrate (pNPG) D->E F Incubate at 37°C E->F G Stop Reaction F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

References

Comparative Docking Analysis of 1-Butyl-1H-benzoimidazole-2-thiol and Analogs Against α-Glucosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 1-Butyl-1H-benzoimidazole-2-thiol and related benzimidazole-2-thiol derivatives against α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. While direct experimental or in silico studies on this compound are not extensively available in the reviewed literature, this guide synthesizes data from studies on structurally similar compounds to provide insights into its potential binding characteristics. The comparisons are drawn from published molecular docking studies on various substituted benzimidazole-2-thiols, with Acarbose, a known α-glucosidase inhibitor, serving as a reference standard.

Binding Affinity and Docking Score Comparison

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a protein target. The docking score, typically expressed in kcal/mol, represents the binding energy, with a more negative value indicating a stronger and more favorable interaction.

The following table summarizes the docking scores and binding energies of a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives (compounds 7a-m from a representative study) against α-glucosidase[1]. These compounds share the core benzimidazole-2-thiol scaffold, with variations in the substituent at the 5-position, providing a basis for understanding how different functional groups may influence binding affinity.

Compound IDSubstituent at 5-positionDocking Score (kcal/mol)Binding Energy (kcal/mol)Binding Affinity (kcal/mol)
7a Benzylideneamino-5.8895-36.95-6.64
7b 4-Methylbenzylideneamino-5.7605-48.66-8.07
7c 4-Hydroxybenzylideneamino-6.0313-47.16-7.82
7d 4-Chlorobenzylideneamino-5.8633-57.02-9.06
7e 4-(Dimethylamino)benzylideneamino-6.3273-45.27-7.77
7f 2-Hydroxybenzylideneamino-6.4256-63.36-10.09
7g 2,4-Dichlorobenzylideneamino-6.5643-50.70-8.28
7h 4-Methoxybenzylideneamino-6.3906-49.33-8.26
7i 3,4,5-TrimethoxybenzylideneaminoNot specified in detail, but noted as the most active-69.65-10.54
7j 3-Hydroxy-4-methoxybenzylideneamino-6.3273-45.27-7.77
7k 2-Nitrobenzylideneamino-5.7000-48.66-8.07
7l 4-Nitrobenzylideneamino-4.1900-29.98Not specified
7m 3-Ethoxy-4-hydroxybenzylideneaminoNot specified in detailNot specified in detailNot specified in detail
Acarbose Standard InhibitorNot specified in this study, but used as a reference for in vitro assaysNot specifiedNot specified

Data synthesized from a study on 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols as α-glucosidase inhibitors[1]. The table highlights the variability in binding affinity based on substitutions.

The data indicates that substitutions on the phenyl ring of the arylideneamino group significantly influence the binding affinity. For instance, compounds with hydroxyl and methoxy groups (e.g., 7f and 7i) exhibit stronger binding energies, suggesting the importance of hydrogen bonding and hydrophobic interactions within the active site of α-glucosidase[1]. Although a direct docking score for this compound is not available, the presence of the N-butyl group would likely contribute to hydrophobic interactions within the enzyme's binding pocket.

Experimental Protocols

The following is a generalized protocol for molecular docking studies of benzimidazole derivatives against α-glucosidase, based on methodologies reported in the literature[1][2][3].

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target enzyme, such as yeast α-glucosidase, is retrieved from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using a force field like AMBER.

    • The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the benzimidazole derivatives, including the reference compound (e.g., Acarbose), are drawn using chemical drawing software like ChemDraw or MarvinSketch.

    • The 2D structures are converted to 3D structures.

    • The ligands are then energy minimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • A docking software, such as AutoDock, MOE (Molecular Operating Environment), or Schrödinger's Glide, is used to perform the docking calculations[1][3].

    • The active site of the enzyme is defined by creating a grid box around the key amino acid residues known to be involved in substrate binding.

    • The prepared ligands are then docked into the defined active site of the protein.

    • The docking algorithm explores various possible conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the best-docked pose for each ligand based on the most negative docking score (lowest binding energy).

    • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the binding mode.

    • The docking scores of the test compounds are compared with that of the standard inhibitor to evaluate their relative binding affinities.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general workflow for docking studies and a simplified representation of the inhibitory action on the α-glucosidase pathway.

docking_workflow cluster_prep Preparation Stage cluster_docking Computational Docking cluster_analysis Analysis Stage PDB Retrieve Protein Structure (e.g., α-glucosidase from PDB) DefineSite Define Active Site of Protein PDB->DefineSite Ligand Design & Prepare Ligand Structures (e.g., Benzimidazole-2-thiols) RunDocking Perform Molecular Docking (e.g., AutoDock, MOE) Ligand->RunDocking DefineSite->RunDocking Analyze Analyze Docking Scores & Binding Interactions RunDocking->Analyze Compare Compare with Standard Inhibitor (e.g., Acarbose) Analyze->Compare

Caption: Molecular Docking Experimental Workflow.

alpha_glucosidase_inhibition Carbohydrates Dietary Carbohydrates (e.g., Starch) AlphaGlucosidase α-Glucosidase (Enzyme in Intestine) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis Bloodstream Absorption into Bloodstream Glucose->Bloodstream Inhibitor Benzimidazole-2-thiol (Inhibitor) Inhibitor->AlphaGlucosidase Binding & Inhibition

Caption: Inhibition of α-Glucosidase Signaling.

References

Comparative Cytotoxicity of 1-Butyl-1H-benzoimidazole-2-thiol and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic effects of 1-Butyl-1H-benzoimidazole-2-thiol and its analogs. This document summarizes key experimental data, details the methodologies for the cited experiments, and visualizes the primary signaling pathways involved in their mechanism of action.

The benzimidazole-2-thiol scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including notable anticancer effects. Understanding the structure-activity relationships of these compounds is crucial for the development of more potent and selective therapeutic agents. This guide focuses on the comparative cytotoxicity of this compound and related analogs, providing a valuable resource for researchers in the field of oncology drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic potential of benzimidazole-2-thiol derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit 50% of cell growth, is a standard measure of cytotoxicity. A lower IC50 value indicates greater potency.

Table 1: Cytotoxicity of 1-Alkyl-2-(substituted phenyl)-1H-benzimidazole Derivatives against Human Cancer Cell Lines

Compound IDN-1 Substituent2-Phenyl SubstituentCancer Cell LineIC50 (µM)
Analog 1 -CH34-OCH3HeLa (Cervical)>100
Analog 2 -C2H54-OCH3HeLa (Cervical)85.42
Analog 3 -C3H74-OCH3HeLa (Cervical)47.21
Analog 4 -C4H94-OCH3HeLa (Cervical)39.7
Analog 5 -C5H114-OCH3HeLa (Cervical)45.6
Analog 6 -C6H134-OCH3HeLa (Cervical)>100
Analog 7 -C4H94-ClA549 (Lung)48.2

Data from this table is derived from a study on 1-alkyl-2-(substituted phenyl)-1H-benzimidazole derivatives and provides a basis for understanding the effect of the N-1 alkyl chain length on cytotoxicity.[1]

Table 2: Cytotoxicity of Other Benzimidazole-2-thiol Analogs

Compound IDStructure DescriptionCancer Cell LineIC50 (µM)
HS-5G Benzimidazole-2-thiol derivative with dichloro substitutionsSH-SY5Y (Neuroblastoma)25
HS-5H Benzimidazole-2-thiol derivative with dichloro substitutionsSH-SY5Y (Neuroblastoma)25
Compound 5 Bromo-derivative of benzimidazoleMCF-7 (Breast)17.8 ± 0.24
DU-145 (Prostate)10.2 ± 1.4
H69AR (Lung)49.9 ± 0.22
Compound 7n Benzimidazole carboxamide derivativeSK-Mel-28 (Melanoma)2.55 - 17.89
Compound 7u Benzimidazole carboxamide derivativeSK-Mel-28 (Melanoma)2.55 - 17.89

This table presents cytotoxicity data for various other benzimidazole-2-thiol analogs from multiple studies.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of benzimidazole-2-thiol derivatives.

Synthesis of 2-(Butylthio)-1H-benzo[d]imidazole (An Isomer of the Target Compound)

A common method for the synthesis of N-alkylated and S-alkylated benzimidazole-2-thiol derivatives involves the reaction of 1H-benzo[d]imidazole-2(3H)-thione with an appropriate alkyl halide. While a specific protocol for this compound was not found, the synthesis of its isomer, 2-(butylthio)-1H-benzo[d]imidazole, has been described and is presented here as a representative procedure.[4]

Materials:

  • 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone

  • 1-bromobutane

  • Triethylamine

  • Acetone

Procedure:

  • Dissolve 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone in acetone.

  • Add triethylamine to the solution to act as a base.

  • Add 1-bromobutane to the reaction mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting residue is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should be less than 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: Measure the absorbance of the wells at a wavelength of 490 nm or 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are then determined by plotting the cell viability against the compound concentration using suitable software (e.g., GraphPad Prism).

Signaling Pathways and Mechanisms of Action

Benzimidazole-2-thiol and its analogs exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting tubulin polymerization, which is crucial for cell division.

Induction of Apoptosis

These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. The extrinsic pathway is activated by the binding of extracellular death ligands to cell surface receptors.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Benzimidazole-2-thiol Analogs Benzimidazole-2-thiol Analogs Benzimidazole-2-thiol Analogs->Death Receptors Benzimidazole-2-thiol Analogs->Mitochondrial Stress Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Induction of Apoptosis by Benzimidazole-2-thiol Analogs.
Inhibition of Tubulin Polymerization

Many benzimidazole derivatives, including those of the 2-thiol class, are known to interfere with the dynamics of microtubules by inhibiting the polymerization of tubulin.[4][5] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By disrupting microtubule formation, these compounds cause cell cycle arrest, typically at the G2/M phase, which ultimately leads to apoptotic cell death.

Tubulin_Inhibition_Workflow Benzimidazole-2-thiol Analogs Benzimidazole-2-thiol Analogs Tubulin Dimers Tubulin Dimers Benzimidazole-2-thiol Analogs->Tubulin Dimers Binds to Microtubule Assembly Microtubule Assembly Benzimidazole-2-thiol Analogs->Microtubule Assembly Inhibits Tubulin Dimers->Microtubule Assembly Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Mechanism of Tubulin Polymerization Inhibition.
Experimental Workflow for Cytotoxicity Screening

The general workflow for evaluating the cytotoxic potential of novel compounds like this compound and its analogs involves a series of in vitro assays.

Cytotoxicity_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization MTT Assay (Cytotoxicity Screening) MTT Assay (Cytotoxicity Screening) Compound Synthesis & Characterization->MTT Assay (Cytotoxicity Screening) Cell Line Selection Cell Line Selection Cell Line Selection->MTT Assay (Cytotoxicity Screening) Determine IC50 Values Determine IC50 Values MTT Assay (Cytotoxicity Screening)->Determine IC50 Values Mechanism of Action Studies Mechanism of Action Studies Determine IC50 Values->Mechanism of Action Studies Apoptosis Assays (e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Mechanism of Action Studies->Apoptosis Assays (e.g., Annexin V) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis (Flow Cytometry) Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Tubulin Polymerization Assay) Tubulin Polymerization Assay) Mechanism of Action Studies->Tubulin Polymerization Assay) Tubulin Polymerization Assay Tubulin Polymerization Assay

Experimental Workflow for Cytotoxicity Assessment.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 1-Butyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides an essential, step-by-step operational and disposal plan for 1-Butyl-1H-benzoimidazole-2-thiol, a compound that, like other thiol-containing heterocyclic molecules, requires careful handling due to its potential reactivity and malodorous nature. Adherence to these procedures will mitigate risks and promote environmental responsibility.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to implement the following safety measures. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1]

Personal Protective Equipment (PPE):

The following table summarizes the mandatory PPE for handling this compound, based on guidelines for similar chemicals.[1][2]

Protective GearSpecificationRationale
Gloves Chemical-impermeable (e.g., Nitrile)To prevent skin contact.[2]
Eye Protection Tightly fitting safety goggles or a face shieldTo protect against splashes and aerosols.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Use in a certified chemical fume hood is sufficientIf aerosolization is likely, a respirator may be necessary.[3]

Step-by-Step Disposal Protocol

The primary method for the safe disposal of thiol compounds involves segregating the waste and then neutralizing it through oxidation. This process converts the reactive thiol group into a less volatile and less odorous sulfonic acid.[1][4]

Experimental Protocol for Neutralization of Thiol Waste:

  • Waste Segregation:

    • Collect all waste materials contaminated with this compound, including any unused product, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[1][3]

    • The container must be made of a compatible material and kept sealed when not in use.[5]

  • Preparation of Neutralizing Solution:

    • Prepare a 1:1 solution of household bleach (sodium hypochlorite) and water in a suitable container within the chemical fume hood.

  • Neutralization of Liquid Waste:

    • Slowly and carefully add the liquid thiol waste to the bleach solution.[1]

    • Monitor the reaction for any signs of temperature increase or gas evolution. If the reaction is vigorous, slow the rate of addition.

    • Allow the mixture to stir for a minimum of 2 hours to ensure complete oxidation.

  • Decontamination of Glassware and Equipment:

    • All non-disposable items, such as glassware and magnetic stir bars, that have come into contact with the thiol must be decontaminated.[1]

    • Submerge the contaminated items in a separate bleach bath and allow them to soak for 14-24 hours.[1]

    • After soaking, the decontaminated glassware can be thoroughly rinsed with water and cleaned according to standard laboratory procedures.[1]

  • Disposal of Treated Waste:

    • The neutralized liquid waste, now considered hazardous corrosive waste, should be collected in a designated container for disposal by your institution's environmental health and safety office.[1]

    • Contaminated solid waste (gloves, pipette tips, etc.) should be sealed in a labeled bag and disposed of as solid hazardous waste.[1]

    • Empty containers must be triple-rinsed with a suitable solvent.[4] The rinsate is considered hazardous and must be collected for disposal.[3] The rinsed container should then be punctured to prevent reuse and disposed of according to institutional guidelines.[3][6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation cluster_neutralization Neutralization & Decontamination cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work Inside a Certified Chemical Fume Hood PPE->FumeHood CollectLiquid Collect Liquid Waste FumeHood->CollectLiquid CollectSolid Collect Contaminated Solid Waste (Gloves, Tips, etc.) FumeHood->CollectSolid CollectGlass Collect Contaminated Glassware FumeHood->CollectGlass NeutralizeLiquid Slowly Add Liquid Waste to Bleach Solution (Monitor Temperature) CollectLiquid->NeutralizeLiquid DisposeSolid Dispose of Sealed Bag as Solid Hazardous Waste CollectSolid->DisposeSolid DeconGlass Submerge Glassware in Bleach Bath (Soak for 14-24 hours) CollectGlass->DeconGlass BleachSol Prepare 1:1 Bleach-Water Solution BleachSol->NeutralizeLiquid BleachSol->DeconGlass DisposeLiquid Dispose of Neutralized Liquid as Hazardous Corrosive Waste NeutralizeLiquid->DisposeLiquid CleanGlass Rinse and Clean Decontaminated Glassware DeconGlass->CleanGlass

Caption: Disposal workflow for this compound.

Disclaimer: The disposal procedures outlined above are based on general guidelines for thiol-containing compounds. It is imperative to consult your institution's specific waste disposal protocols and the Safety Data Sheet (SDS) for this compound. Always contact your environmental health and safety office for final guidance.

References

Essential Safety and Operational Guide for Handling 1-Butyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 1-Butyl-1H-benzoimidazole-2-thiol. The following procedures are based on established safety protocols for structurally similar benzimidazole derivatives and are intended for use by researchers, scientists, and drug development professionals.

Hazard Summary

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure laboratory safety.

PPE CategoryItemSpecifications & Notes
Eye and Face Protection Safety GogglesShould be chemical splash goggles compliant with EN 166 (EU) or NIOSH (US) standards.[7] A face shield is recommended when there is a significant risk of splashing.[6][8]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[6][8] Gloves must be inspected for any signs of degradation or puncture before each use. For prolonged handling, consider double gloving.[8]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn over personal clothing and kept fully buttoned.[8] For procedures with a high risk of splashing, a chemical-resistant apron is also recommended.[8]
Respiratory Protection RespiratorA NIOSH-approved respirator is advised if handling the compound in a poorly ventilated area or if it is in a powder form that could be inhaled.[2][6][8] All respirator use must be part of a full respiratory protection program that includes fit-testing.[8]
Foot Protection Closed-toe ShoesShoes must cover the entire foot and are mandatory in the laboratory at all times.[8][9]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[6]

  • Verify that all necessary PPE is available and in good condition.[8]

  • Locate the nearest safety shower and eyewash station.[6][8]

  • Have a chemical spill kit readily accessible.[8]

2. Handling:

  • Don the appropriate PPE as detailed in the table above.

  • When weighing the solid compound, perform the task in a ventilated enclosure or fume hood to avoid the inhalation of any dust particles.[6][8]

  • Keep containers of this compound tightly closed when not in use.[5][7][10]

  • Avoid contact with skin, eyes, and clothing.[5][7]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[10]

  • Decontaminate all surfaces and equipment that have come into contact with the compound.

  • Remove and properly dispose of contaminated gloves and other disposable PPE.[8]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify PPE Availability prep2 Prepare Work Area (Fume Hood) prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh Compound in Ventilated Area handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 post1 Decontaminate Equipment & Work Area handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A simplified workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[5][8] Follow all local, state, and federal regulations.

  • Contaminated Labware (e.g., glassware, pipette tips): Rinse with a suitable solvent in a fume hood. Collect the rinse solution as hazardous waste.[8] Dispose of the cleaned labware according to institutional guidelines.

  • Contaminated PPE (e.g., gloves, disposable lab coats): Place in a designated hazardous waste container.[8]

cluster_waste Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal waste1 Unused Compound collect1 Label Hazardous Waste Container waste1->collect1 waste2 Contaminated Labware waste2->collect1 waste3 Contaminated PPE waste3->collect1 collect2 Segregate Waste Streams collect1->collect2 dispose1 Arrange for Licensed Waste Disposal collect2->dispose1 dispose2 Maintain Disposal Records dispose1->dispose2

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.